PTH-(S-phenylthiocarbamyl)cysteine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl)methyl N-phenylcarbamodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS3/c21-15-14(11-24-17(23)18-12-7-3-1-4-8-12)19-16(22)20(15)13-9-5-2-6-10-13/h1-10,14H,11H2,(H,18,23)(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFOAIHDKYNTOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)SCC2C(=O)N(C(=S)N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393164 | |
| Record name | PTH-(S-phenylthiocarbamyl)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4094-50-2 | |
| Record name | PTH-(S-phenylthiocarbamyl)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Edman Degradation of Cysteine-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Edman degradation sequencing method, with a specific focus on the unique challenges and considerations presented by cysteine residues. It details the core mechanism, outlines strategies for handling cysteine, presents quantitative data on the efficiency of these strategies, and provides detailed experimental protocols.
Introduction: The Cysteine Challenge in Edman Degradation
Edman degradation, developed by Pehr Edman, is a cornerstone technique for determining the N-terminal amino acid sequence of proteins and peptides.[1] The method relies on a stepwise chemical process that sequentially removes and identifies amino acids from the N-terminus without cleaving other peptide bonds.[1] While highly effective for many amino acids, cysteine presents significant challenges. The free sulfhydryl group of cysteine is highly reactive, leading to side reactions, degradation during the acidic cleavage step, and the inability to detect the unmodified residue.[2] Furthermore, the presence of disulfide bonds formed between cysteine residues can completely inhibit the sequencing process.[3]
To overcome these obstacles, specific strategies involving the chemical modification of cysteine residues prior to sequencing are essential. This guide explores these methods, providing the technical details necessary for successful sequencing of cysteine-containing peptides.
The Core Mechanism of Edman Degradation and Cysteine's Complications
The Edman degradation is a cyclical three-step process: coupling, cleavage, and conversion.
-
Coupling: Under mildly alkaline conditions, the N-terminal amino group of the peptide reacts with phenyl isothiocyanate (PITC). This forms a phenylthiocarbamoyl-peptide (PTC-peptide).
-
Cleavage: The PTC-peptide is treated with a strong anhydrous acid, typically trifluoroacetic acid (TFA). This cleaves the peptide bond between the first and second amino acid, releasing the N-terminal residue as a cyclic anilinothiazolinone (ATZ-amino acid).
-
Conversion & Identification: The ATZ-amino acid is extracted and converted to a more stable phenylthiohydantoin (PTH) derivative by treatment with aqueous acid. This PTH-amino acid is then identified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). The shortened peptide is then ready for the next cycle.
When the N-terminal residue is an unmodified cysteine, its sulfhydryl group can interfere with the standard reaction, and the resulting PTH-cysteine is unstable and difficult to detect. If cysteine is involved in a disulfide bond, the bulky, cross-linked structure prevents the reaction from proceeding.
Side Reactions Involving Cysteine
The primary challenge with unmodified cysteine is its degradation during the Edman cycles.[4] The sulfhydryl group can lead to a variety of side reactions, resulting in low recovery or complete signal loss at the cysteine position. Sequencing of cystine (a disulfide-linked cysteine pair) can sometimes yield a diPTH-cystine derivative, but the recovery is often low and dependent on the position within the peptide.[5][6]
Strategies for Sequencing Cysteine Residues
The most reliable method for sequencing cysteine residues is to chemically modify the sulfhydryl group prior to Edman degradation. This is achieved through reduction of any disulfide bonds followed by alkylation of the resulting free thiols. This strategy prevents unwanted side reactions and produces a stable, identifiable PTH derivative.
Reduction and Alkylation
The standard approach involves two key steps:
-
Reduction: Disulfide bonds are cleaved using a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
-
Alkylation: The newly formed free sulfhydryl groups are then capped with an alkylating agent. This prevents re-oxidation and the formation of disulfide bonds.
Commonly used alkylating agents include:
-
Iodoacetamide: Forms S-carboxamidomethylcysteine.
-
Iodoacetic acid: Forms S-carboxymethylcysteine.
-
4-Vinylpyridine (4-VP): Forms S-pyridylethylcysteine, which often gives a strong and easily identifiable signal in HPLC analysis.[2]
-
N-methyl iodoacetamide (MIAA): Produces a PTH derivative that is well-resolved in HPLC and offers quantitative and reproducible recovery.[7]
The choice of alkylating agent can impact the elution profile of the resulting PTH-amino acid, and it is crucial to use a method that yields a derivative that does not co-elute with other standard PTH-amino acids.[3]
Direct Analysis of Disulfide Bonds
Recent advancements have focused on the direct analysis of disulfide-bonded peptides without prior reduction and alkylation. This approach aims to identify diPTH-cystine, which is formed when a cystine residue is at the N-terminus. This method is particularly useful for determining disulfide connectivity. However, the yield of diPTH-cystine can be low and variable.[5][6] In one study involving bovine insulin, the PTH derivative of cystine was released with approximately 20% recovery compared to other PTH amino acids.[5]
Quantitative Data on Cysteine Derivative Analysis
The success of Edman degradation is often measured by its repetitive yield, which is the efficiency of a single cycle. For most amino acids, modern sequencers can achieve repetitive yields of over 99%.[1] The recovery of PTH-cysteine derivatives is a critical factor for accurate sequencing. The following table summarizes available quantitative data on the recovery and yield of various cysteine derivatives.
| Cysteine Form | Modification Strategy | Typical Recovery/Yield | Notes |
| Cystine (disulfide) | Direct Analysis | ~20% | Recovery is highly dependent on the peptide sequence and cycle number. Often poorly detectable.[5] |
| S-Carboxymethylcysteine | Reduction & Alkylation with Iodoacetic Acid | Variable, can be low | PTH derivative may co-elute with PTH-Asp, complicating identification.[3] |
| S-Carboxamidomethylcysteine | Reduction & Alkylation with Iodoacetamide | Moderate | PTH derivative may elute near PTH-Thr or PTH-His, requiring careful analysis.[3] |
| S-Pyridylethylcysteine | Reduction & Alkylation with 4-Vinylpyridine | High | Generally provides a strong, unique, and well-resolved signal in HPLC.[2] |
| MIAA-modified Cysteine | Reduction & Alkylation with N-methyl iodoacetamide | Quantitative and Reproducible | Reported to have recovery as reproducible as stable PTH derivatives like Ala, Val, and Leu.[7] |
Experimental Protocols
Protocol for Reduction and S-Pyridylethylation of Cysteine Residues
This protocol is adapted for samples intended for Edman degradation. 4-Vinylpyridine is often recommended for producing a stable PTH derivative with a distinct HPLC retention time.[2]
Materials:
-
Dithiothreitol (DTT)
-
4-Vinylpyridine (4-VP)
-
N-ethylmorpholine buffer (pH 8.5)
-
Peptide/Protein sample
Procedure:
-
Dissolve the protein or peptide sample in the N-ethylmorpholine buffer.
-
Add DTT to a final concentration of 10-20 mM to reduce the disulfide bonds.
-
Incubate the sample at 37-50°C for 1-2 hours.
-
Add 4-vinylpyridine in a 2 to 4-fold molar excess over the total thiol concentration.
-
Incubate the reaction mixture at room temperature for 1-2 hours in the dark.
-
The alkylated sample can then be desalted or directly applied to the protein sequencer.
Protocol for Synthesis of PTH-Cysteine and diPTH-Cystine Standards
For accurate identification, it is beneficial to have standards for PTH-cysteine and diPTH-cystine. The following is a summary of a synthesis protocol.[6]
Synthesis of diPTH-Cystine:
-
Dissolve L-cystine in water.
-
Add triethylamine, methanol, and phenylisothiocyanate (PITC).
-
Allow the reaction to proceed for 4-5 hours under an inert atmosphere.
-
Dry the mixture and redissolve it. The phenylthiocarbamoyl (PTC) intermediate is extracted.
-
Acidify the aqueous phase to pH 1 with HCl and stir for 16 hours to induce cyclization and conversion to diPTH-cystine.
Synthesis of PTH-Cysteine:
-
Reduce the synthesized diPTH-cystine using a reducing agent like TCEP in a citrate buffer at pH 3.0 for 10 minutes.
-
Purify the resulting PTH-cysteine using HPLC.
Visualizations: Mechanisms and Workflows
Edman Degradation Mechanism for a Cysteine-Containing Peptide
The following diagram illustrates the key steps of the Edman degradation cycle for a peptide with an N-terminal cysteine that has been modified by S-pyridylethylation.
Caption: Edman degradation cycle for an S-pyridylethyl-cysteine residue.
Experimental Workflow for Disulfide Bond Analysis
This workflow outlines a combined approach using both direct and modification-based Edman degradation to elucidate disulfide connectivity.
Caption: Workflow for disulfide bond analysis using Edman degradation.
Logical Relationships of Cysteine Handling Strategies
This diagram illustrates the decision-making process for choosing a cysteine handling strategy in Edman degradation.
Caption: Decision tree for cysteine handling in Edman degradation.
Conclusion
While cysteine presents a challenge for standard Edman degradation, reliable sequencing of cysteine-containing peptides is achievable through appropriate sample preparation. The most robust and widely used method involves the reduction of disulfide bonds followed by alkylation of the free sulfhydryl groups. This approach yields stable PTH-cysteine derivatives that can be confidently identified by HPLC. For specialized applications, such as the direct determination of disulfide bond connectivity, analysis for diPTH-cystine can be employed, although with the caveat of potentially low recovery. By understanding the underlying chemistry and selecting the appropriate strategy, researchers can successfully elucidate the N-terminal sequence of these complex peptides, providing critical data for protein characterization and drug development.
References
- 1. ehu.eus [ehu.eus]
- 2. N-terminal Edman sequencing [proteome-factory.com]
- 3. shimadzu.com [shimadzu.com]
- 4. Edman degradation sequence analysis of resin-bound peptides synthesized by 9-fluorenylmethoxycarbonyl chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DiPTH‐Cystine and PTH‐Cysteine in Disulfide Bond Analysis Using Automated Edman Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DiPTH-Cystine and PTH-Cysteine in Disulfide Bond Analysis Using Automated Edman Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Formation of PTH-Cysteine Derivatives in Protein Sequencing: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation of phenylthiohydantoin (PTH)-cysteine derivatives during protein sequencing by Edman degradation. It addresses the inherent challenges of sequencing cysteine residues and details the chemical modification strategies required for their unambiguous identification. This document offers detailed experimental protocols, quantitative data for comparative analysis, and workflow visualizations to aid researchers in optimizing their protein sequencing efforts, particularly for cysteine-rich proteins, which are prevalent in many biologically active molecules such as toxins and receptors.
The Challenge of Cysteine in Edman Degradation
Direct sequencing of unmodified cysteine residues by Edman degradation is problematic. The free sulfhydryl group of cysteine is highly reactive and can undergo side reactions during the sequencing process, leading to the absence of a detectable signal at the corresponding cycle. Furthermore, the presence of disulfide bonds, crucial for the tertiary structure of many proteins, prevents the straightforward sequential degradation of amino acids. To overcome these challenges, chemical modification of cysteine residues prior to sequencing is essential.
Chemical Modification of Cysteine Residues
The primary strategy for successful sequencing of cysteine-containing proteins is the reduction of disulfide bonds followed by alkylation of the resulting free sulfhydryl groups. This process, known as reductive alkylation, converts cysteine into a stable derivative that can be readily identified as its PTH derivative by HPLC. The two most common and effective alkylating agents are iodoacetamide and 4-vinylpyridine.
Alkylation with Iodoacetamide
Iodoacetamide reacts with the sulfhydryl group of cysteine to form S-carboxamidomethylcysteine. This derivative is stable under the conditions of Edman degradation and its PTH derivative, PTH-S-carboxamidomethylcysteine, is well-resolved by HPLC.
Alkylation with 4-Vinylpyridine
4-Vinylpyridine is another highly effective reagent that reacts with cysteine to form S-pyridylethylcysteine. This modification offers the advantage of introducing a UV-active pyridine ring, which can enhance the detection of the corresponding PTH-S-pyridylethylcysteine derivative during HPLC analysis.[1][2]
Data Presentation: Comparison of PTH-Amino Acid Derivatives
The successful identification of amino acids in Edman degradation relies on comparing the retention times of the unknown PTH derivatives with those of known standards in reverse-phase HPLC. The following tables provide a summary of retention times for standard PTH-amino acids, including the key PTH-cysteine derivatives, and a comparison of different cysteine alkylation agents.
Table 1: HPLC Retention Times of Standard PTH-Amino Acids and Cysteine Derivatives
| PTH-Amino Acid Derivative | Retention Time (min) - Isocratic System | Retention Time (min) - Gradient System | Notes |
| PTH-Aspartic Acid | ~2.4 | - | Early eluting |
| PTH-Asparagine | - | - | |
| PTH-Serine | - | - | |
| PTH-Glutamic Acid | - | - | |
| PTH-Glutamine | - | - | |
| PTH-Threonine | ~4.3 | - | May co-elute with PTH-S-carboxamidomethylcysteine in some systems[2] |
| PTH-Glycine | - | - | |
| PTH-Alanine | - | - | |
| PTH-Histidine | - | - | |
| PTH-Arginine | ~8.56 | - | May co-elute with diPTH-cystine[3] |
| PTH-Tyrosine | - | - | |
| PTH-Proline | - | - | |
| PTH-Valine | - | - | |
| PTH-Methionine | - | - | |
| PTH-Isoleucine | - | - | |
| PTH-Leucine | - | - | |
| PTH-Phenylalanine | - | - | |
| PTH-Tryptophan | - | - | |
| PTH-Cysteine (unmodified) | ~8.06 | - | Generally not observed without derivatization due to degradation [3] |
| diPTH-Cystine | ~8.47 | - | Formed from cystine (disulfide-linked cysteines), often poorly resolved [3] |
| PTH-S-carboxymethylcysteine | ~2.4 | - | From iodoacetic acid modification [2] |
| PTH-S-carboxamidomethylcysteine | ~4.3 | - | From iodoacetamide modification [2] |
| PTH-S-pyridylethylcysteine | ~8.9 | - | From 4-vinylpyridine modification, well-resolved [2] |
Note: Retention times are approximate and can vary significantly depending on the specific HPLC system, column, and gradient conditions used.
Table 2: Comparison of Cysteine Alkylating Agents for Edman Sequencing
| Alkylating Agent | Derivative Formed | PTH Derivative | Key Advantages | Key Disadvantages |
| Iodoacetamide | S-carboxamidomethylcysteine | PTH-S-carboxamidomethylcysteine | Widely used, reliable, good yield[4] | Potential for side reactions with other residues at non-optimal pH, PTH derivative may co-elute with other PTH-amino acids[2][5] |
| 4-Vinylpyridine | S-pyridylethylcysteine | PTH-S-pyridylethylcysteine | High yield, PTH derivative is well-resolved in HPLC, enhanced UV detection[1][2] | Reagent can be less stable, may require specific reaction conditions |
| Acrylamide | S-propionamidocysteine | PTH-S-propionamidocysteine | Can occur as an artifact from polyacrylamide gels, stable derivative | Less commonly used as a primary alkylating agent compared to iodoacetamide and 4-vinylpyridine |
Experimental Protocols
Protocol for Reductive Alkylation with Iodoacetamide
This protocol is adapted for the modification of cysteine residues in a protein sample prior to Edman degradation.
Materials:
-
Protein sample
-
Urea
-
Tris-HCl buffer (1 M, pH 8.5)
-
Dithiothreitol (DTT)
-
Iodoacetamide (light-sensitive, prepare fresh)
-
Glacial acetic acid
Procedure:
-
Dissolve the protein sample in a solution of 8 M urea in Tris-HCl buffer (pH 8.5).
-
Add DTT to a final concentration of 5-10 mM to reduce the disulfide bonds.
-
Incubate the mixture at 37°C for 1-2 hours.
-
Cool the solution to room temperature.
-
Add a freshly prepared solution of iodoacetamide in the same buffer to a final concentration of 20-25 mM (a 2-fold molar excess over DTT).
-
Incubate the reaction mixture in the dark at room temperature for 30 minutes.
-
Quench the reaction by adding an excess of a thiol-containing reagent like 2-mercaptoethanol or by acidification with glacial acetic acid.
-
Desalt the modified protein sample using reverse-phase HPLC or dialysis to remove excess reagents and urea.
-
Lyophilize the purified, alkylated protein.
Protocol for Reductive Alkylation with 4-Vinylpyridine
This protocol describes the pyridylethylation of cysteine residues.
Materials:
-
Protein sample
-
Guanidine hydrochloride or Urea
-
Tris-HCl buffer (1 M, pH 7.5)
-
Dithiothreitol (DTT)
-
4-Vinylpyridine (handle in a fume hood)
-
Methanol
-
Glacial acetic acid
Procedure:
-
Dissolve the protein sample in a solution of 6 M guanidine hydrochloride or 8 M urea in Tris-HCl buffer (pH 7.5).
-
Add DTT to a final concentration sufficient to reduce all disulfide bonds (typically a 10 to 100-fold molar excess over cystine).
-
Incubate the mixture under a nitrogen atmosphere at room temperature for 2-4 hours.
-
Add 4-vinylpyridine to the reaction mixture. A 1.1 to 1.5-fold molar excess of 4-vinylpyridine over the total thiol concentration is recommended. The addition of a small amount of methanol may be necessary to ensure the solubility of 4-vinylpyridine.
-
Incubate the reaction for 90-120 minutes at room temperature in the dark.
-
Stop the reaction by lowering the pH to 3 with glacial acetic acid.
-
Desalt the S-pyridylethylated protein by dialysis against 0.01 N acetic acid or by reverse-phase HPLC.
-
Lyophilize the purified, modified protein.
Synthesis of PTH-Cysteine Standards
For accurate identification, it is beneficial to have standards of the expected PTH-cysteine derivatives.
Synthesis of diPTH-cystine:
-
This can be synthesized from L-cystine by reaction with phenyl isothiocyanate (PITC) in a 50% methanol/water mixture, followed by cyclization and conversion steps.[3]
Synthesis of PTH-cysteine:
-
PTH-cysteine can be prepared by the reduction of diPTH-cystine using a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP).[3]
Mandatory Visualizations
Workflow for Sequencing Cysteine-Containing Proteins
The following diagram illustrates the logical workflow for the N-terminal sequencing of proteins containing cysteine residues, from initial sample assessment to the final identification of modified PTH-cysteine derivatives.
Caption: Edman degradation workflow for cysteine-containing proteins.
Signaling Pathway Example: GPCR Activation and Cysteine Residues
Cysteine residues play critical roles in the structure and function of many signaling proteins, such as G-protein coupled receptors (GPCRs). Disulfide bonds formed between cysteine residues in the extracellular loops of GPCRs are essential for maintaining the receptor's conformation, which is necessary for ligand binding and subsequent signal transduction.[6] The accurate sequencing of these regions can be crucial for understanding receptor function and for the development of targeted therapeutics.
Caption: Cysteine's structural role in GPCR signaling.
Conclusion
The successful sequencing of cysteine-containing proteins by Edman degradation is critically dependent on appropriate sample preparation, specifically the reduction and alkylation of cysteine residues. The choice of alkylating agent, either iodoacetamide or 4-vinylpyridine, should be guided by the specific requirements of the analysis, such as the need for enhanced detection. By following robust experimental protocols and utilizing appropriate analytical standards, researchers can overcome the challenges posed by cysteine and obtain accurate and reliable sequence data. This is particularly important for understanding the structure-function relationships of cysteine-rich proteins that are key players in numerous biological processes and are often the targets of drug development efforts.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. shimadzu.com [shimadzu.com]
- 3. DiPTH‐Cystine and PTH‐Cysteine in Disulfide Bond Analysis Using Automated Edman Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Signaling through G protein coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Phenylthiocarbamyl Cysteine
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the physicochemical properties of Phenylthiocarbamyl Cysteine (PTC-Cysteine), its formation, and its critical role in protein and peptide analysis. PTC-Cysteine is the derivative formed when cysteine reacts with phenylisothiocyanate (PITC), a foundational step in Edman degradation for N-terminal sequencing and in pre-column derivatization for amino acid analysis by HPLC.
Core Physicochemical Properties
Quantitative data for the direct PTC-Cysteine intermediate is sparse due to its transient nature in analytical workflows. However, properties of its parent compound, L-Cysteine, and the related, more stable cyclized derivative, PTH-(S-phenylthiocarbamyl)cysteine, are well-documented. This data is crucial for understanding its behavior in experimental settings.
Properties of L-Cysteine
Understanding the properties of the precursor amino acid is essential, as its reactive thiol and amino groups dictate the derivatization process.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₇NO₂S | [1] |
| Molecular Weight | 121.16 g/mol | [2] |
| Melting Point | 220-240 °C (decomposes) | [2][3][4] |
| Solubility in Water | 280 g/L (at 25 °C) | [3] |
| Other Solubilities | Freely soluble in alcohol, acetic acid; insoluble in ether, acetone, benzene. | [2] |
| Acidity (pKa) | Carboxyl (α-COOH): ~1.71Thiol (-SH): ~8.33Amino (α-NH₃⁺): ~10.78 | [3][5][6] |
| UV Absorption (λmax) | ~190 nm (Note: Blocked by many HPLC mobile phases) | [7] |
Properties of Phenylthiocarbamyl (PTC) and Phenylthiohydantoin (PTH) Derivatives
PTC-amino acids are the initial products of the PITC reaction, which are then analyzed by HPLC. In Edman sequencing, they are converted to more stable PTH derivatives. A key side-reaction can occur where the cysteine thiol group also reacts with PITC, leading to a modified PTH derivative.[8]
| Property | Value | Source(s) |
| Analyte of Interest | Phenylthiocarbamyl Amino Acids (PTC-AAs) | [9][10] |
| Detection Wavelength | 254 nm (Standard for UV detection in HPLC) | [9][10][11] |
| Stability of PTC-AAs | Stable for at least 32 hours at ambient temperature before injection. | [12] |
| Related Derivative | This compound | [8][13] |
| Molecular Formula | C₁₇H₁₅N₃OS₃ | [13] |
| Molecular Weight | 373.5 g/mol | [8][13] |
Experimental Protocols
The derivatization of cysteine with PITC is a fundamental technique in proteomics and analytical biochemistry.
Protocol for PTC-Amino Acid Derivatization for HPLC Analysis
This protocol is adapted from established methods for the quantitative derivatization of amino acids with PITC for subsequent RP-HPLC analysis.[9][10][11]
Objective: To convert free amino acids in a hydrolyzed protein or peptide sample into their corresponding PTC derivatives for quantification.
Materials:
-
Dried amino acid hydrolysate or standard solution.
-
Coupling Reagent: Phenylisothiocyanate (PITC).
-
Coupling Solvent: A mixture of ethanol and water (e.g., 1:1 v/v) with a base like triethylamine (TEA).
-
Drying system (vacuum centrifuge or rotary evaporator).
-
Reconstitution Solvent: 0.05 M Ammonium acetate, pH 6.8, or similar HPLC-grade buffer.[9]
Procedure:
-
Sample Preparation: Place the dried amino acid sample (from protein hydrolysis) in a reaction vial.
-
Redissolving: Add the coupling solvent to the sample and vortex to dissolve.
-
Derivatization (Coupling): Add the PITC reagent to the dissolved sample. The reaction proceeds under alkaline conditions.
-
Incubation: Allow the reaction to proceed at room temperature for 5 to 10 minutes.[9]
-
Drying: Remove the coupling solvent, excess reagent, and reaction byproducts by evaporation under a high vacuum.[9]
-
Reconstitution: Dissolve the dried PTC-amino acid derivatives in a known volume of the HPLC mobile phase starting buffer (e.g., 0.05 M ammonium acetate, pH 6.8).[9]
-
Analysis: The sample is now ready for injection onto an RP-HPLC system for separation and quantification.
Protocol for Alkylation of Cysteine Prior to Edman Sequencing
Cysteine's reactive thiol group can cause ambiguous results during Edman degradation. To ensure accurate sequencing, cysteine residues are typically alkylated before analysis.[14]
Objective: To modify the free thiol group of cysteine residues to prevent side reactions and ensure a clear signal during sequencing.
Reagents:
-
Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
-
Alkylation Agent: 4-vinylpyridine (recommended for superior signals) or iodoacetamide.[14]
-
Buffer: A suitable buffer such as Tris-HCl with guanidine-HCl to denature the protein.
Procedure:
-
Reduction: Dissolve the protein/peptide sample in the buffer containing a reducing agent (e.g., DTT) to break any existing disulfide bonds. Incubate for 1-2 hours at 37-50°C.
-
Alkylation: Add the alkylating agent (e.g., 4-vinylpyridine) in molar excess to the reducing agent. Incubate in the dark for 1-2 hours at room temperature.
-
Quenching: Quench any excess alkylating agent by adding a small amount of a thiol-containing compound like β-mercaptoethanol.
-
Purification: Remove excess reagents and byproducts by dialysis, gel filtration, or HPLC. The resulting protein/peptide with modified cysteine (e.g., S-pyridylethyl-cysteine) is now ready for Edman sequencing.
Mandatory Visualizations
PTC-Cysteine Formation Workflow
The following diagram illustrates the fundamental chemical reaction where cysteine is derivatized by PITC.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. L-(+)-Cysteine | C3H7NO2S | CID 5862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cysteine - Wikipedia [en.wikipedia.org]
- 4. L-cysteine | CAS#:52-90-4 | Chemsrc [chemsrc.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. UV-Vis Spectrum of Cysteine | SIELC Technologies [sielc.com]
- 8. This compound | 4094-50-2 | Benchchem [benchchem.com]
- 9. Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amino Acid Analysis | Springer Nature Experiments [experiments.springernature.com]
- 11. Amino Acid Analysis Using Precolumn Derivatization with Phenylisothiocyanate | Springer Nature Experiments [experiments.springernature.com]
- 12. Reversed-phase chromatography of phenylthiocarbamyl amino acid derivatives of physiological amino acids: an evaluation and a comparison with analysis by ion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound | C17H15N3OS3 | CID 3508855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. N-terminal Edman sequencing [proteome-factory.com]
In-Depth Technical Guide: PTH-(S-phenylthiocarbamyl)cysteine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PTH-(S-phenylthiocarbamyl)cysteine, a key derivative encountered in protein sequencing. This document outlines its chemical identity, commercial availability, formation, and analytical characterization, with a focus on methodologies relevant to protein chemistry and drug development.
Core Compound Information
This compound is a derivative formed during the Edman degradation of peptides containing unprotected cysteine residues. Its identification is crucial for the accurate sequencing of such proteins.
| Property | Value | Citation(s) |
| CAS Number | 4094-50-2 | [1][2] |
| Molecular Formula | C₁₇H₁₅N₃OS₃ | [2] |
| Molecular Weight | 373.5 g/mol | [2] |
| IUPAC Name | (5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl)methyl N-phenylcarbamodithioate | [2] |
| Synonyms | (5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl)methyl phenylcarbamodithioate | [2] |
Commercial Suppliers
This compound is available from various chemical suppliers for research purposes. Researchers should inquire directly with the suppliers for product specifications and availability.
| Supplier | Website |
| Benchchem | --INVALID-LINK-- |
| BOC Sciences | --INVALID-LINK-- |
| Santa Cruz Biotechnology | --INVALID-LINK-- |
| ChemNet | --INVALID-LINK-- |
Formation and Significance in Protein Sequencing
This compound is primarily formed as a side product during the Edman degradation of peptides that contain cysteine residues with unprotected sulfhydryl groups.[1] The Edman degradation is a method for sequencing amino acids in a peptide from the N-terminus.[3]
The standard Edman degradation process involves three key steps:
-
Coupling: The N-terminal amino group of the peptide reacts with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) peptide.[4]
-
Cleavage: Under acidic conditions, the PTC-derivatized N-terminal amino acid is cleaved from the peptide, forming an anilinothiazolinone (ATZ)-amino acid and the shortened peptide.[4]
-
Conversion: The unstable ATZ-amino acid is then converted into a more stable phenylthiohydantoin (PTH)-amino acid derivative, which is subsequently identified by chromatography.[4]
In the case of an unprotected cysteine residue at the N-terminus, the reactive thiol group (-SH) can also react with PITC, leading to the formation of a dually derivatized amino acid. This results in the generation of this compound.[1] The presence of this derivative can complicate the interpretation of sequencing data, making its accurate identification essential.[1] To avoid this complication, cysteine residues are often alkylated prior to sequencing.[1]
Experimental Protocols
General Protocol for Edman Degradation
The following is a generalized protocol for Edman degradation. Automated protein sequencers perform these steps cyclically.
-
Coupling: The peptide is treated with phenyl isothiocyanate (PITC) in a basic buffer (e.g., 12% trimethylamine) to form the phenylthiocarbamoyl (PTC)-peptide.[4]
-
Washing: Excess reagents and by-products are removed by washing with a non-polar solvent like ethyl acetate.[4]
-
Cleavage: The PTC-peptide is treated with a strong anhydrous acid, typically trifluoroacetic acid (TFA), to cleave the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative.[4][5]
-
Extraction: The ATZ-amino acid is selectively extracted with an organic solvent (e.g., ethyl acetate or chlorobutane).[5]
-
Conversion: The extracted ATZ-amino acid is converted to the more stable phenylthiohydantoin (PTH)-amino acid by treatment with an aqueous acid (e.g., 25% v/v TFA in water).[5]
-
Analysis: The resulting PTH-amino acid is dried, redissolved, and injected into an HPLC system for identification based on its retention time compared to known standards.[6]
RP-HPLC Analysis of PTH-Amino Acids
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for identifying PTH-amino acid derivatives.[1]
-
Column: A C8 or C18 reversed-phase column is typically used. For example, a Capcell Pak C-8 UGII column (10 x 150 mm, 5.0 µm).[7]
-
Mobile Phase: A gradient of aqueous buffer (Eluent A) and an organic solvent (Eluent B) is employed.
-
Gradient Program: A step gradient can be used for separation. For example:
-
0–10 min, 4% B
-
10–13 min, 4–15% B
-
13–25 min, 15% B
-
25–47 min, 17% B[7]
-
-
Flow Rate: A typical flow rate is 1.0 mL/min.[7]
-
Column Temperature: The column is maintained at a constant temperature, for instance, 30 °C.[7]
-
Detection: UV detection at 269 nm is commonly used for PTH-amino acids.[8]
Note on Quantitative Data: While general HPLC protocols for PTH-amino acids are well-established, specific quantitative data for this compound, such as precise retention times under various conditions, limits of detection (LOD), and limits of quantification (LOQ), are not extensively reported in readily available literature. The retention time of PTH-cysteine has been reported to be distinct from other standard PTH-amino acids under specific chromatographic conditions.[8] For accurate quantification, it is recommended to synthesize or purchase a standard of this compound and establish a calibration curve under the specific HPLC conditions being used.
Mandatory Visualizations
Edman Degradation Workflow
The following diagram illustrates the cyclical process of Edman degradation, highlighting the formation of this compound from a peptide with an N-terminal unprotected cysteine.
Caption: Workflow of Edman degradation highlighting the formation of this compound.
Logical Relationship in Cysteine Derivatization for Protein Sequencing
This diagram illustrates the decision-making process and outcomes based on the protection state of cysteine residues prior to Edman degradation.
Caption: Logical flow for handling cysteine residues in Edman degradation.
References
- 1. This compound | 4094-50-2 | Benchchem [benchchem.com]
- 2. This compound | C17H15N3OS3 | CID 3508855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Edman degradation - Wikipedia [en.wikipedia.org]
- 4. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 5. ehu.eus [ehu.eus]
- 6. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 7. Determination of sequence and absolute configuration of peptide amino acids by HPLC–MS/CD-based detection of liberated N-terminus phenylthiohydantoin amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DiPTH‐Cystine and PTH‐Cysteine in Disulfide Bond Analysis Using Automated Edman Degradation - PMC [pmc.ncbi.nlm.nih.gov]
understanding the role of PITC in modifying cysteine
An In-Depth Technical Guide to the Role of Phenyl Isothiocyanate in Cysteine Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl isothiocyanate (PITC), widely known as Edman's Reagent, is a cornerstone of protein chemistry, celebrated for its critical role in the sequential degradation of amino acids from the N-terminus of peptides and proteins. Cysteine, with its nucleophilic thiol (-SH) side chain, is one of the most chemically reactive amino acids. Its unique properties are central to protein structure, catalysis, and redox signaling. The interaction between PITC and cysteine is not straightforward and is highly dependent on the analytical context.
This technical guide provides an in-depth exploration of the multifaceted role of PITC in the modification and analysis of cysteine residues. It clarifies the distinction between PITC's indirect role in N-terminal sequencing and its direct application in quantitative amino acid analysis, supported by detailed experimental protocols, quantitative data, and workflow visualizations.
The Primary Role of PITC in Edman Degradation: An Indirect Interaction
The most prominent application of PITC is in Edman degradation, a method for determining the amino acid sequence of a protein.[1] The process relies on the specific reaction of PITC with the free α-amino group at the N-terminus of a polypeptide under alkaline conditions.[2] This reaction forms a phenylthiocarbamoyl (PTC) derivative. Subsequent treatment with acid cleaves the N-terminal residue as a thiazolinone derivative, which is then converted to a more stable phenylthiohydantoin (PTH)-amino acid. This PTH derivative is identified by chromatography, and the cycle repeats on the shortened peptide.[1]
However, native cysteine residues present a significant challenge. The thiol side chain is susceptible to side reactions and oxidation, and the resulting PTH-cysteine is unstable, preventing its reliable detection and quantification during the sequencing process.[3][4] Consequently, a direct signal for unmodified cysteine is typically not obtained.[3]
To overcome this limitation, cysteine residues must be chemically modified before the sequencing process begins. This is achieved by alkylating the thiol group to form a stable derivative. This pre-modification ensures that the cysteine residue can be quantitatively recovered and identified as its corresponding PTH derivative.
Experimental Workflow: Cysteine Identification in Edman Degradation
The following diagram illustrates the essential pre-sequencing step of cysteine alkylation required for successful analysis via Edman degradation.
Experimental Protocol: Reductive Alkylation of Cysteine for Protein Sequencing
This protocol describes the modification of cysteine residues using dithiothreitol (DTT) for reduction and iodoacetamide for alkylation, rendering the protein ready for N-terminal sequencing.[4]
-
Sample Preparation : Lyophilize the purified protein sample (typically 10-100 pmol) in a microcentrifuge tube.
-
Reduction Buffer : Prepare a reduction buffer consisting of 0.5 M Tris-HCl, pH 8.5, containing 4 mM EDTA.
-
Reduction : Dissolve the protein in 50 µL of the reduction buffer. Add DTT to a final concentration of 10 mM. Incubate the mixture at 37°C for 1-2 hours to ensure complete reduction of all disulfide bonds.
-
Alkylation : Prepare a fresh 100 mM solution of iodoacetamide in water. Add this solution to the reduced protein sample to a final concentration of 25 mM (a 2.5-fold molar excess over DTT).
-
Incubation : Incubate the reaction mixture in the dark at room temperature for 30 minutes. The alkylation reaction is light-sensitive.
-
Quenching : Stop the reaction by adding a small excess of a thiol-containing reagent, such as 2-mercaptoethanol, to scavenge any unreacted iodoacetamide.
-
Desalting : Remove excess reagents and buffer salts using a suitable method, such as reverse-phase HPLC, dialysis, or gel filtration, exchanging the sample into a volatile buffer (e.g., 0.1% TFA).
-
Analysis : Lyophilize the desalted, alkylated protein. The sample, now containing stable S-carboxyamidomethyl-cysteine residues, is ready for Edman degradation.
PITC for Quantitative Amino Acid Analysis: A Direct Approach
A separate application of PITC involves the quantitative analysis of the total amino acid composition of a protein.[5] In this method, the protein is first completely hydrolyzed into its constituent free amino acids. All free amino acids (both primary and secondary) are then derivatized with PITC in a pre-column step to form stable PTC-amino acids, which are subsequently separated and quantified by reverse-phase HPLC.[6]
In this context, cysteine requires special handling due to its instability during acid hydrolysis, where it is largely destroyed.[7] To ensure accurate quantification, cysteine and cystine are first oxidized to the highly stable cysteic acid using performic acid.[7][8] This stable derivative then reacts efficiently with PITC and can be accurately measured by HPLC.
Experimental Workflow: Quantitative Analysis of Cysteine
The diagram below outlines the process for quantifying total cysteine content in a protein sample using PITC derivatization.
Experimental Protocol: Cysteine Quantification via Oxidation and PITC Derivatization
This protocol is adapted from methods for quantifying cysteine in biological samples by converting it to cysteic acid prior to PITC derivatization.[8]
-
Performic Acid Oxidation :
-
Prepare fresh performic acid by mixing 1 part 30% hydrogen peroxide with 9 parts 99% formic acid. Let it stand at room temperature for 1 hour.
-
Cool the reagent on ice for 15 minutes.
-
Add a known amount of lyophilized protein sample to a tube and cool it on ice.
-
Add an excess of cold performic acid to the sample. Allow the oxidation to proceed on ice for 4 hours.
-
-
Quenching : Stop the reaction by adding hydrobromic acid (HBr) until the yellow color of bromine appears, then evaporate to dryness under a stream of nitrogen.
-
Acid Hydrolysis : Add 6 M HCl to the dried residue. Seal the tube under vacuum and heat at 110°C for 24 hours to hydrolyze the protein.
-
Drying : After hydrolysis, cool the sample and evaporate the HCl under vacuum.
-
PITC Derivatization :
-
Re-dissolve the dried hydrolysate in a coupling solution (e.g., a mixture of ethanol, water, and triethylamine).
-
Add a solution of PITC in ethanol (e.g., a 7:1:1:1 mixture of methanol:triethylamine:water:PITC).
-
Vortex and incubate at room temperature for 20-60 minutes.[9]
-
Dry the sample completely under vacuum to remove excess PITC and reagents.
-
-
Analysis : Re-dissolve the dried PTC-derivatives in a suitable analysis solvent (e.g., sodium phosphate buffer with acetonitrile). Analyze by reverse-phase HPLC with UV detection at 254 nm. Quantify the PTC-cysteic acid peak by comparing its area to that of a known standard.
The Underlying Chemistry: PITC's pH-Dependent Reactivity
The isothiocyanate group (-N=C=S) is an electrophile that can react with different nucleophiles. Its reactivity towards the thiol group of cysteine versus the amino groups of lysine or the N-terminus is highly dependent on pH.[10] This is because the reactivity is dictated by the protonation state of the nucleophile.
-
Reaction with Thiols : The cysteine side chain must be in its deprotonated, thiolate form (S⁻) to be nucleophilic. With a typical pKa around 8.5, the thiol group becomes progressively more reactive as the pH increases towards and beyond this value.[11] The reaction of an isothiocyanate with a thiol yields a dithiocarbamate adduct. This reaction is favored at weakly basic pH (e.g., 7.4–9.0).[10]
-
Reaction with Amines : The N-terminal α-amino group or the ε-amino group of lysine must be in its uncharged, deprotonated form (NH₂) to react. With pKa values typically above 9.0, these groups are predominantly protonated (NH₃⁺) and non-nucleophilic at physiological pH. Optimal reaction with isothiocyanates requires a more alkaline environment (pH 9.0–11.0) to ensure a sufficient concentration of the deprotonated amine.[10] This reaction yields a thiourea adduct.
This pH-dependent selectivity is the reason PITC specifically targets the N-terminus under the alkaline conditions of the Edman degradation coupling step, while reaction with the cysteine side chain is not the primary event.
Logical Relationship: Competing Reactions of PITC
The following diagram illustrates how pH governs the preferred reaction pathway for PITC in the presence of both amine and thiol groups.
Quantitative Data: Reactivity of Isothiocyanates
| Reagent Class | Nucleophile | Optimal pH Range | Product | Relative Reactivity |
| Isothiocyanate | Cysteine (Thiolate) | 7.4 - 9.1[10] | Dithiocarbamate | Increases with pH |
| Isothiocyanate | Lysine / N-Terminus (Amine) | 9.0 - 11.0[10] | Thiourea | Increases with pH |
| Phenyl Isothiocyanate (PITC) | Cysteine | Not favored[10] | - | Lower than Benzyl ITC |
| Benzyl Isothiocyanate | Cysteine | 6.5 - 8.0[10] | Dithiocarbamate | High |
Table 1: pH-dependent reactivity and comparison of isothiocyanates. Data synthesized from studies on isothiocyanate reactivity.[10]
Role in Drug Development
The unique nucleophilicity of cysteine makes it an attractive target for covalent inhibitors in drug discovery. By designing electrophilic molecules ("warheads") that can specifically form a covalent bond with a cysteine residue in a target protein, researchers can achieve high potency and prolonged duration of action.
While isothiocyanates are a known class of thiol-reactive electrophiles, PITC itself is not a common warhead in drug design. However, the underlying chemistry is relevant. Other isothiocyanate-containing natural products and designed molecules are explored for their ability to target cysteine residues in proteins. For example, benzyl isothiocyanate has been shown to be a more effective agent for selectively labeling cysteine residues compared to PITC.[10] Understanding the reactivity principles of PITC with cysteine provides foundational knowledge for scientists developing novel covalent therapeutics that target this critical amino acid.
Conclusion
The role of phenyl isothiocyanate in the modification of cysteine is nuanced and strictly dependent on the analytical goal.
-
In Protein Sequencing , PITC's role is indirect. Its primary function is to react with the N-terminal α-amino group. For the successful identification of cysteine, its thiol side chain must first be derivatized into a stable alkylated form.
-
In Quantitative Amino Acid Analysis , PITC plays a direct role. It derivatizes all free amino acids after complete protein hydrolysis. Here, accurate cysteine quantification requires a pre-hydrolysis oxidation step to convert cysteine into the stable cysteic acid.
-
Chemically , the isothiocyanate group can react with the cysteine thiol, but this reaction is in competition with the reaction with amines and is governed by pH. Standard Edman conditions strongly favor reaction at the N-terminus.
For researchers, scientists, and drug development professionals, this comprehensive understanding is crucial for the accurate application of PITC-based methodologies and for leveraging the fundamental principles of isothiocyanate chemistry in broader contexts.
References
- 1. Edman degradation - Wikipedia [en.wikipedia.org]
- 2. letstalkacademy.com [letstalkacademy.com]
- 3. N-terminal Edman sequencing [proteome-factory.com]
- 4. shimadzu.com [shimadzu.com]
- 5. Amino Acid Measurement in Body Fluids Using PITC Derivatives | Springer Nature Experiments [experiments.springernature.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. cerealsgrains.org [cerealsgrains.org]
- 8. protocols.io [protocols.io]
- 9. hplc.eu [hplc.eu]
- 10. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessing Lysine and Cysteine Reactivities for Designing Targeted Covalent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Core Principles of Cysteine Identification in Edman Degradation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles and methodologies for the successful identification of cysteine residues during N-terminal protein sequencing by Edman degradation. Given the unique chemical properties of its thiol group, cysteine presents specific challenges that necessitate a dedicated strategic approach involving chemical derivatization to ensure accurate and reliable sequencing results.
The Challenge of Cysteine in Edman Degradation
Standard Edman degradation chemistry involves the sequential cleavage and identification of amino acids from the N-terminus of a polypeptide. However, cysteine residues pose a significant challenge to this process. The free sulfhydryl group of cysteine is highly reactive and can undergo various side reactions under the conditions of the Edman chemistry, leading to the inability to detect this crucial amino acid.[1][2]
If not derivatized, cysteine residues and their corresponding phenylthiohydantoin (PTH) derivatives are unstable and can be degraded during the sequencing cycles.[3][4] This results in a "gap" or a cycle with no identifiable PTH-amino acid, leading to an incomplete or ambiguous protein sequence. Furthermore, free cysteine can form disulfide bonds, which also interfere with the sequencing process.[3][5]
The Imperative of Cysteine Derivatization
To overcome these challenges, the chemical modification of the cysteine's sulfhydryl group prior to Edman sequencing is a mandatory step.[2][3] This process, known as alkylation, converts the reactive thiol group into a stable thioether. This derivatization prevents side reactions and the formation of disulfide bonds, ensuring that the modified cysteine can proceed through the Edman degradation cycles and be identified as a stable PTH derivative with a unique and reproducible retention time during subsequent HPLC analysis.[3][6]
The ideal derivatizing agent should react specifically and completely with cysteine's thiol group under conditions that do not degrade the protein sample. The resulting modified cysteine should be stable throughout the Edman chemistry, and its PTH derivative should be well-resolved from the standard PTH-amino acids in the HPLC chromatogram.
Key Experimental Protocols for Cysteine Derivatization
Several alkylating agents are commonly used for the derivatization of cysteine residues for Edman sequencing. The choice of reagent can impact the stability and the chromatographic behavior of the resulting PTH-cysteine derivative. Below are detailed methodologies for the most frequently employed derivatization agents.
Reduction of Disulfide Bonds
Prior to alkylation, any existing disulfide bonds within the protein must be reduced to free sulfhydryl groups. Dithiothreitol (DTT) is a commonly used reducing agent.
Protocol for Reduction with DTT:
-
Dissolve the protein sample in a suitable buffer, such as 100 mM Tris/HCl, pH 8.3, or 100 mM Ammonium Bicarbonate, which may also contain a denaturant like 6-8 M Urea to expose buried cysteine residues.[7]
-
Add DTT from a stock solution (e.g., 0.5 M) to a final concentration of 5 mM.[7] For more concentrated protein samples, a 50-fold molar excess of DTT over the total cysteine content is recommended.
-
Incubate the mixture at 56°C for 25-45 minutes to facilitate the complete reduction of disulfide bonds.[7]
-
Allow the sample to cool to room temperature before proceeding with the alkylation step.[7]
Alkylation with Iodoacetamide
Iodoacetamide is a widely used reagent that converts cysteine to S-carboxyamidomethylcysteine.[5]
Protocol for Iodoacetamide Alkylation:
-
To the reduced protein solution, add a freshly prepared stock solution of iodoacetamide (e.g., 500 mM in water) to a final concentration of 14 mM.[7] It is recommended to use a 5:1 molar ratio of iodoacetamide to DTT.
-
Incubate the reaction mixture in the dark at room temperature for 30 minutes.[7]
-
To quench the reaction and consume any unreacted iodoacetamide, add DTT to an additional final concentration of 5 mM and incubate for another 15 minutes at room temperature in the dark.[7]
-
The alkylated protein sample can then be purified by methods such as dialysis, gel filtration, or HPLC to remove excess reagents before N-terminal sequencing.
Alkylation with 4-Vinylpyridine
Alkylation with 4-vinylpyridine yields S-pyridylethylcysteine, which often provides a superior and more stable signal during Edman sequencing compared to the iodoacetamide derivative.[2][8]
Protocol for 4-Vinylpyridine Alkylation:
-
To 20 µL of the reduced protein sample, add 2 µL of neat 4-vinylpyridine and 2.5 µL of methanol.
-
Incubate the mixture at room temperature for 1-2 hours.
-
The reaction can be stopped by acidification or by direct injection onto a reverse-phase HPLC system for purification of the modified protein.
Alkylation with N-methyl iodoacetamide (MIAA)
Derivatization with N-methyl iodoacetamide has been shown to produce a PTH derivative with high reliability and a distinct elution profile in HPLC.[6]
Protocol for N-methyl iodoacetamide Alkylation:
-
Lyophilize the protein sample if it is in a non-volatile buffer.
-
Dissolve the protein in a suitable buffer for reduction as described in section 3.1.
-
After reduction with DTT, add a stock solution of N-methyl iodoacetamide to the reaction mixture.
-
Incubate at room temperature in the dark for 20 minutes.[9]
-
Quench the reaction with an excess of a thiol-containing reagent like β-mercaptoethanol or DTT.[9]
-
Purify the alkylated protein to remove excess reagents.
Data Presentation: HPLC Elution of PTH-Cysteine Derivatives
The successful identification of a modified cysteine residue is dependent on the resolution of its PTH derivative from the standard PTH-amino acids during HPLC analysis. The following table summarizes the typical elution characteristics of various PTH-cysteine derivatives. Retention times can vary depending on the specific HPLC system, column, and gradient conditions.
| PTH-Amino Acid Derivative | Alkylating Agent | Relative Elution Position | Comments |
| PTH-S-carboxymethylcysteine | Iodoacetic Acid | Near PTH-Aspartic Acid[3] | Potential for co-elution, requires careful interpretation. |
| PTH-S-carboxyamidomethylcysteine | Iodoacetamide | Near PTH-Threonine or PTH-Histidine[3] | Can be challenging to resolve from neighboring peaks. |
| PTH-S-pyridylethylcysteine | 4-Vinylpyridine | Elutes at a unique position, often between PTH-Proline and PTH-Methionine[3] | Generally provides a clear and unambiguous signal.[2] |
| PTH-S-(N-methyl)carbamoylmethylcysteine | N-methyl iodoacetamide | Elutes in a wide gap between dimethylphenylthiourea and PTH-Alanine[6] | Offers high reliability and is well-separated from other PTH-amino acids.[6] |
Visualizing the Workflow and Principles
Diagrams created using the DOT language provide a clear visual representation of the experimental workflows and logical relationships involved in cysteine identification during Edman degradation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. N-terminal Edman sequencing [proteome-factory.com]
- 3. shimadzu.com [shimadzu.com]
- 4. shimadzu.com [shimadzu.com]
- 5. Carboxymethylation of Cysteine Using Iodoacetamide/ Iodoacetic Acid | Springer Nature Experiments [experiments.springernature.com]
- 6. Modification of cysteine residues with N-methyl iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 8. Ion source-dependent performance of 4-vinylpyridine, iodoacetamide, and N-maleoyl derivatives for the detection of cysteine-containing peptides in complex proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cib.csic.es [cib.csic.es]
Methodological & Application
Application Notes and Protocols for the HPLC Analysis of PTH-Cysteine Derivatives in Protein Sequencing
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the analysis of cysteine residues in proteins and peptides using Edman degradation followed by High-Performance Liquid Chromatography (HPLC). The accurate identification of cysteine is crucial for understanding protein structure and function, particularly in the context of disulfide bond formation and active site chemistry.
In standard Edman sequencing, the direct analysis of cysteine is problematic due to its reactive thiol group. Therefore, a preliminary chemical modification step is required to convert cysteine into a stable derivative that can be reliably identified. This protocol focuses on the alkylation of cysteine residues prior to sequencing, leading to the formation of a stable PTH-amino acid derivative that is readily analyzable by HPLC.
Experimental Principles
The overall workflow involves three main stages:
-
Reduction and Alkylation of Cysteine: Disulfide bonds are first reduced to free thiol groups, which are then alkylated to form a stable thioether. This prevents re-oxidation and unwanted side reactions during the Edman degradation process.
-
Edman Degradation: The polypeptide is subjected to sequential degradation from the N-terminus. In each cycle, the N-terminal amino acid is reacted with phenylisothiocyanate (PITC), cleaved off, and converted into its phenylthiohydantoin (PTH) derivative.
-
HPLC Analysis: The resulting PTH-amino acid derivative from each cycle is injected into a reverse-phase HPLC system for separation and identification based on its retention time compared to known standards.
Experimental Workflow Diagram
Caption: Overall workflow for the analysis of cysteine-containing peptides.
Detailed Experimental Protocols
Protocol 1: Reduction and Alkylation of Cysteine Residues
This protocol describes the modification of cysteine residues in a protein or peptide sample prior to Edman degradation. 4-Vinylpyridine is a commonly used alkylating agent that yields a stable S-pyridylethyl-cysteine derivative, which is readily detectable by HPLC.
Materials:
-
Protein or peptide sample
-
Reduction Buffer: 0.5 M Tris-HCl, pH 8.5, containing 4 mM EDTA
-
Dithiothreitol (DTT)
-
4-Vinylpyridine
-
Acetic acid
-
HPLC-grade water
Procedure:
-
Dissolve the protein or peptide sample in the Reduction Buffer.
-
Add a 10-fold molar excess of DTT over the total thiol content.
-
Incubate the mixture at 37°C for 1-2 hours to ensure complete reduction of disulfide bonds.
-
Add a 2-fold molar excess of 4-vinylpyridine over DTT.
-
Incubate the reaction mixture in the dark at room temperature for 1-2 hours.
-
Stop the reaction by adding glacial acetic acid to lower the pH.
-
Desalt the modified sample using a suitable method, such as a C18 Sep-Pak cartridge or size-exclusion chromatography, to remove excess reagents.
-
Lyophilize the purified, alkylated sample.
Protocol 2: Edman Degradation and PTH-Amino Acid Conversion
This part of the process is typically performed using an automated protein sequencer. The following is a generalized description of the chemical steps involved in a single cycle.
Reagents:
-
Phenylisothiocyanate (PITC) solution
-
Anhydrous trifluoroacetic acid (TFA)
-
Aqueous acid for conversion (e.g., 25% TFA in water)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Coupling: The alkylated peptide is reacted with PITC under mildly alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative at the N-terminal amino acid.[1]
-
Cleavage: The PTC-derivatized N-terminal amino acid is cleaved from the peptide chain under anhydrous acidic conditions using TFA, forming an anilinothiazolinone (ATZ) derivative.[2]
-
Extraction: The ATZ-amino acid is selectively extracted into an organic solvent.[1]
-
Conversion: The extracted ATZ-amino acid is converted to the more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.[2]
-
The resulting PTH-amino acid is dried and is now ready for HPLC analysis. The remaining peptide is subjected to the next cycle of degradation.
Protocol 3: HPLC Analysis of PTH-Amino Acid Derivatives
The identification of the PTH-amino acid, including the PTH-S-pyridylethyl-cysteine derivative, is achieved by reverse-phase HPLC. The retention time of the unknown is compared to that of a standard mixture of PTH-amino acids.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.
-
Detection: UV detection at 254 nm or 269 nm.
-
Column Temperature: Typically maintained between 35°C and 45°C.
-
Mobile Phase: A gradient of two solvents is generally employed:
-
Solvent A: An aqueous buffer, such as 5% tetrahydrofuran in 30 mM sodium acetate, pH 4.5.
-
Solvent B: Acetonitrile or a mixture of acetonitrile and methanol.
-
Example Gradient Program:
| Time (minutes) | % Solvent B |
| 0 | 10 |
| 20 | 50 |
| 25 | 90 |
| 27 | 90 |
| 28 | 10 |
| 35 | 10 |
Procedure:
-
Reconstitute the dried PTH-amino acid sample in a suitable solvent (e.g., 20-30% acetonitrile in water).
-
Inject an appropriate volume of the sample onto the equilibrated HPLC column.
-
Run the gradient program to separate the PTH-amino acids.
-
Identify the PTH-amino acid from the sequencing cycle by comparing its retention time to a chromatogram of a standard mixture of known PTH-amino acids, including the PTH-S-pyridylethyl-cysteine standard.
Quantitative Data Summary
The following table summarizes typical HPLC conditions for the analysis of PTH-amino acids. Retention times are highly dependent on the specific HPLC system, column, and exact mobile phase composition and should be determined empirically using standard compounds.
| Parameter | Typical Value/Condition |
| HPLC Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Aqueous buffer (e.g., Sodium Acetate, pH 4.5) |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-50% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 254 nm or 269 nm |
| Injection Volume | 10-20 µL |
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the chemical transformations of the N-terminal amino acid during one cycle of Edman degradation.
Caption: Chemical steps in one cycle of Edman degradation.
References
Application Notes and Protocols for Edman Degradation of Cysteine-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-terminal sequencing using Edman degradation is a cornerstone technique for determining the primary structure of proteins and peptides. However, the presence of cysteine residues presents a significant challenge due to the reactivity of the sulfhydryl group, which can interfere with the sequencing chemistry and lead to ambiguous results or signal loss.[1] To obtain reliable sequence data for cysteine-containing peptides, chemical modification of the thiol group is essential prior to Edman degradation.
This document provides detailed protocols for the chemical modification of cysteine residues and their subsequent analysis by Edman degradation. We will cover the most common and effective alkylation strategies, discuss their advantages and potential side reactions, and offer troubleshooting guidance to ensure high-quality sequencing results.
The Challenge of Sequencing Cysteine
Direct Edman degradation of unmodified cysteine-containing peptides is problematic for several reasons:
-
No Signal: Unmodified cysteine residues often fail to produce a detectable phenylthiohydantoin (PTH) derivative.[1][2]
-
Decomposition: Cysteine can degrade during the acidic cleavage step of the Edman cycle.
-
Disulfide Bond Interference: Intramolecular or intermolecular disulfide bonds can prevent the efficient coupling of phenylisothiocyanate (PITC) to the N-terminal amino group and interfere with the subsequent cleavage reaction.[3]
To overcome these issues, the sulfhydryl groups of cysteine residues are chemically modified, typically through reduction of disulfide bonds followed by alkylation. This process stabilizes the cysteine side chain, allowing for its unambiguous identification during HPLC analysis of the PTH-amino acids.
Experimental Protocols: Reduction and S-Alkylation of Cysteine Residues
The most common strategy for modifying cysteine residues involves a two-step process: reduction of any disulfide bonds to free thiols, followed by alkylation of these thiols to form stable thioether derivatives.
Diagram: General Workflow for Cysteine Modification and Edman Degradation
Caption: General workflow for the preparation and sequencing of cysteine-containing peptides.
Protocol 1: Reduction and S-Carbamidomethylation with Iodoacetamide (IAM)
Iodoacetamide is a widely used alkylating agent that forms a stable S-carbamidomethylcysteine derivative. This method is robust and generally provides good yields.
Materials:
-
Peptide sample
-
Denaturing buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.3
-
Reducing agent: 0.5 M Dithiothreitol (DTT) in water (prepare fresh)
-
Alkylating agent: 0.5 M Iodoacetamide (IAM) in water (prepare fresh, protect from light)
-
Quenching solution: 1 M DTT in water
-
Desalting column or HPLC system for sample cleanup
Procedure:
-
Solubilization and Denaturation: Dissolve the peptide sample in the denaturing buffer to a final concentration of 1-10 mg/mL.
-
Reduction: Add the 0.5 M DTT stock solution to the peptide solution to a final concentration of 5 mM. Incubate at 56°C for 25-45 minutes.
-
Cooling: Allow the sample to cool to room temperature.
-
Alkylation: Add the 0.5 M IAM stock solution to a final concentration of 14 mM. Incubate for 30 minutes at room temperature in the dark.
-
Quenching: Add the 1 M DTT stock solution to a final concentration of 20 mM to quench the excess iodoacetamide. Incubate for 15 minutes at room temperature in the dark.
-
Sample Cleanup: Remove excess reagents and buffer salts by reverse-phase HPLC or using a desalting column. This step is crucial to prevent interference with the Edman chemistry.
-
Lyophilize the purified, modified peptide and store at -20°C until sequencing.
Protocol 2: Reduction and S-Pyridylethylation with 4-Vinylpyridine (4-VP)
S-pyridylethylation is often preferred for Edman degradation as the resulting PTH-S-pyridylethylcysteine derivative typically elutes in a clear region of the HPLC chromatogram, simplifying identification.[3] 4-vinylpyridine is reported to provide superior signals in Edman sequencing.[1]
Materials:
-
Peptide sample
-
Denaturing buffer: 8 M Urea in 0.1 M Tris-HCl, pH 7.5
-
Reducing agent: β-mercaptoethanol
-
Alkylating agent: 4-Vinylpyridine (4-VP)
-
Methanol
-
Glacial acetic acid
-
Dialysis tubing or desalting column
Procedure:
-
Solubilization and Denaturation: Dissolve the peptide sample in the denaturing buffer.
-
Reduction: Add β-mercaptoethanol to a ~100-fold molar excess over the total disulfide content. Stir the solution under a nitrogen atmosphere for 16 hours at room temperature.[4]
-
Alkylation: Add neat 4-vinylpyridine in a 1:1 molar ratio with respect to the total sulfhydryl groups (cysteine plus reducing agent). Add methanol to a final concentration of 10% to ensure the 4-VP remains in solution. Stir for 90-120 minutes at room temperature in the dark.[4]
-
Reaction Termination: Stop the reaction by lowering the pH to 3 with glacial acetic acid.[4]
-
Sample Cleanup: Remove excess reagents by dialysis against 0.01 N acetic acid or by using a desalting column.
-
Lyophilize the purified, S-pyridylethylated peptide and store at -20°C.
Quantitative Data and Performance of Alkylating Agents
While direct, side-by-side quantitative yield comparisons for Edman degradation of different S-alkylated cysteines are not extensively published, the following table summarizes the known performance characteristics.
| Alkylating Agent | Derivative Formed | Molar Mass Increase (Da) | HPLC Elution of PTH-Derivative | Advantages | Disadvantages & Side Reactions |
| Iodoacetamide | S-Carbamidomethylcysteine | +57.02 | Can be close to PTH-Thr and PTH-His, requiring careful identification.[3] | Robust, well-established method. High reaction completion rate. | Potential for over-alkylation of N-terminus and other nucleophilic residues (Lys, His, Met) if excess reagent is not controlled.[5][6] |
| 4-Vinylpyridine | S-Pyridylethylcysteine | +105.06 | Elutes in a unique, well-resolved position, often after other standard PTH-amino acids, simplifying identification.[3] | "Superior signals" in Edman sequencing.[1] The basic nature of the pyridine ring can aid in ionization for mass spectrometry. | Can be less efficient than iodoacetamide.[7] Potential for side reactions with methionine during acid hydrolysis.[8] |
| Iodoacetic Acid | S-Carboxymethylcysteine | +58.01 | Can elute near PTH-Asp, requiring careful identification.[3] | Introduces a negative charge which can be useful for certain separation techniques. | Similar potential for side reactions as iodoacetamide. |
Troubleshooting and Side Reactions
Careful control of reaction conditions is critical to minimize side reactions and ensure accurate sequencing results.
Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or low signal for cysteine | Incomplete reduction or alkylation. | Ensure sufficient concentration and incubation time for both reducing and alkylating agents. Confirm the pH of the reaction buffer is optimal (pH 7.5-8.5). |
| Decomposition of PTH-derivative. | Use a milder alkylating agent like 4-vinylpyridine, which produces a more stable PTH-derivative. | |
| Multiple peaks for a single cysteine position | Incomplete alkylation leading to a mix of modified and unmodified cysteine. | Optimize the alkylation protocol as described above. |
| Side reactions of the alkylating agent. | Use the minimum effective concentration of the alkylating agent and ensure proper quenching. Purify the sample thoroughly after modification. | |
| Oxidation of methionine by iodoacetamide. | Use alternative alkylating agents like chloroacetamide if methionine oxidation is a concern.[9] | |
| Sequence stops at a modified residue | N-terminal blockage by the alkylating agent. | Avoid excess alkylating reagent and ensure the reaction is performed at the recommended pH. Thoroughly purify the peptide after modification. |
Diagram: Iodoacetamide Side Reactions
Caption: Potential side reactions of excess iodoacetamide with nucleophilic amino acid residues.
Conclusion
Successful Edman degradation of cysteine-containing peptides is highly dependent on the proper chemical modification of the cysteine residues prior to sequencing. By following the detailed protocols for reduction and alkylation with either iodoacetamide or 4-vinylpyridine, researchers can obtain stable cysteine derivatives that yield reliable and unambiguous sequencing data. Careful attention to reaction conditions, proper sample cleanup, and awareness of potential side reactions are crucial for achieving high-quality results. The choice of alkylating agent can be guided by the specific requirements of the analysis, with 4-vinylpyridine often being advantageous due to the favorable chromatographic properties of its PTH-derivative.
References
- 1. N-terminal Edman sequencing [proteome-factory.com]
- 2. Edman Degradation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. shimadzu.com [shimadzu.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Overalkylation of a protein digest with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Side reaction of methionine with 4-vinylpyridine during acid hydrolysis of modified proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
Application Note: Quantification of PTH-(S-phenylthiocarbamyl)cysteine by Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise N-terminal sequencing of proteins is a cornerstone of proteomics and protein characterization, essential for understanding protein function, verifying protein identity, and for quality control in the development of protein-based therapeutics. The Edman degradation method remains a fundamental technique for this purpose.[1][2][3][4] This process involves the sequential cleavage of the N-terminal amino acid residue, which is then converted into a phenylthiohydantoin (PTH) derivative for identification by chromatography.[1][2][5]
Cysteine residues present a unique challenge in Edman sequencing due to the reactivity of their thiol group. Direct analysis of cysteine is often hindered by its instability during the sequencing chemistry.[6] To overcome this, a common strategy is the derivatization of the cysteine's sulfhydryl group. One such derivative is PTH-(S-phenylthiocarbamyl)cysteine, formed when the cysteine side chain reacts with phenylisothiocyanate (PITC), the Edman reagent. Accurate quantification of this derivative is crucial for the correct identification of cysteine residues in a protein sequence.
This application note provides a detailed protocol for the quantification of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Principle
The quantification of this compound is achieved through a combination of Edman degradation chemistry and RP-HPLC analysis. The protein or peptide of interest is first subjected to the Edman degradation cycle. If an N-terminal cysteine residue has a free sulfhydryl group, it can react with PITC on its side chain to form an S-phenylthiocarbamyl derivative. Following the cleavage and conversion steps of the Edman cycle, the resulting this compound is separated from other PTH-amino acids by RP-HPLC and quantified by comparing its peak area to that of a known standard.
Experimental Workflow
The overall experimental workflow for the quantification of this compound is depicted below.
Experimental Protocols
Materials and Reagents
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Reagents for Edman degradation (e.g., Phenylisothiocyanate)
-
Ultrapure water
Instrumentation
-
Automated Protein Sequencer or manual Edman degradation setup
-
RP-HPLC system with a UV detector
Standard Preparation
A standard solution of this compound is essential for accurate quantification. Due to its potential instability, it is recommended to prepare fresh standards or verify the concentration of stock solutions regularly.
-
Stock Solution (1 mM): Accurately weigh a known amount of this compound and dissolve it in acetonitrile to prepare a 1 mM stock solution.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the initial mobile phase to cover the expected concentration range of the samples.
Sample Preparation (from Protein/Peptide)
-
Quantify the protein or peptide sample accurately.
-
Subject the sample to Edman degradation chemistry. If the N-terminal residue is a cysteine with a free sulfhydryl group, it will react with PITC to form the S-phenylthiocarbamyl derivative.
-
After the conversion step, the resulting PTH-amino acid mixture is dried and reconstituted in a suitable solvent (e.g., acetonitrile/water) for HPLC analysis.
RP-HPLC Method
The following RP-HPLC method is a general guideline and may require optimization based on the specific instrumentation and column used.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% (v/v) TFA in water |
| Mobile Phase B | 0.1% (v/v) TFA in acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 269 nm |
| Injection Volume | 20 µL |
Quantification
-
Inject the prepared standards and samples onto the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Generate a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Quantitative Data
The following tables summarize typical quantitative performance data for the analysis of PTH-amino acids by RP-HPLC. These values should be established and validated for the specific analyte and laboratory conditions.
Table 1: Linearity of this compound
| Concentration (pmol) | Peak Area (Arbitrary Units) |
| 5 | (To be determined) |
| 10 | (To be determined) |
| 25 | (To be determined) |
| 50 | (To be determined) |
| 100 | (To be determined) |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Method Precision and Accuracy
| QC Level | Concentration (pmol) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low | 10 | < 5% | < 10% | 90-110% |
| Medium | 50 | < 5% | < 10% | 90-110% |
| High | 100 | < 5% | < 10% | 90-110% |
Table 3: Limits of Detection and Quantification
| Parameter | Value (pmol) |
| Limit of Detection (LOD) | (To be determined, typically in the low pmol range) |
| Limit of Quantification (LOQ) | (To be determined, typically in the low to mid pmol range) |
Discussion
The quantification of this compound by RP-HPLC is a reliable method for identifying cysteine residues during N-terminal sequencing. However, several factors can influence the accuracy of the results:
-
Stability of the Derivative: this compound may exhibit limited stability.[6] It is crucial to handle samples and standards promptly and store them under appropriate conditions (e.g., -20°C).
-
Chromatographic Resolution: The HPLC method must provide sufficient resolution to separate the this compound peak from other PTH-amino acids and potential byproducts of the Edman degradation.
-
Standard Purity: The accuracy of the quantification is directly dependent on the purity of the this compound standard.
Conclusion
This application note provides a comprehensive protocol for the quantification of this compound by RP-HPLC. By following these guidelines, researchers, scientists, and drug development professionals can achieve accurate and reproducible results for the identification of cysteine residues in proteins and peptides, contributing to a deeper understanding of protein structure and function. Method validation according to ICH guidelines is recommended for applications in a regulated environment.
References
- 1. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 2. Edman degradation - Wikipedia [en.wikipedia.org]
- 3. ehu.eus [ehu.eus]
- 4. Edman Degradation for N-Terminal Sequence Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 6. This compound | 4094-50-2 | Benchchem [benchchem.com]
Application of PTH-(S-phenylthiocarbamyl)cysteine in Disulfide Bond Analysis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise assignment of disulfide bonds is a critical step in the structural characterization of proteins and peptides, as these linkages are fundamental to their conformational stability and biological activity. Edman degradation, a classical method for N-terminal sequencing, offers a powerful and mass spectrometry-independent approach to elucidate disulfide connectivity. This technique relies on the sequential removal and identification of amino-terminal amino acid residues as their phenylthiohydantoin (PTH) derivatives.
When analyzing cysteine-containing peptides, the formation and identification of specific PTH-cysteine derivatives are key. While stable derivatives are intentionally created through reduction and alkylation, the compound PTH-(S-phenylthiocarbamyl)cysteine can arise as a side-product when the thiol group of an unprotected cysteine residue reacts with the Edman reagent, phenylisothiocyanate (PITC). Understanding the formation and detection of this and other PTH-cysteine derivatives is crucial for accurate disulfide bond analysis.
These application notes provide a comprehensive overview and detailed protocols for the use of Edman degradation-based methods in disulfide bond analysis, with a focus on the role and handling of PTH-cysteine derivatives.
Principle of Disulfide Bond Analysis by Edman Degradation
The core principle of disulfide bond analysis by Edman degradation involves comparing the sequencing results of a peptide in its native (disulfide-intact) and reduced/alkylated states. Alternatively, a "diagonal" method can be employed where the intact peptide is sequenced, and the resulting PTH-amino acids are analyzed before and after a reduction step.
A key indicator of a disulfide bond is the disappearance of a PTH-cysteine derivative signal at a specific cycle in the non-reduced sample, which then reappears as a modified PTH-cysteine (e.g., PTH-S-carbamidomethyl cysteine) at the same cycle after reduction and alkylation. The identification of linked cysteines is achieved by analyzing peptide fragments generated by enzymatic digestion. When two cysteine residues are linked, they will be released simultaneously during the Edman cycle corresponding to the position of the first cysteine in the sequence, often as di-PTH-cystine.
Data Presentation
Table 1: High-Performance Liquid Chromatography (HPLC) Retention Times of PTH-Amino Acids
Accurate identification of PTH-amino acids is dependent on their retention times in reverse-phase HPLC. The following table provides typical retention times for standard PTH-amino acids, including common cysteine derivatives, under defined chromatographic conditions. It is important to note that absolute retention times can vary between systems, columns, and specific gradient conditions; therefore, running a standard mixture is essential for calibration.
| PTH-Amino Acid Derivative | Abbreviation | Typical Retention Time (minutes) |
| Aspartic acid | Asp (D) | ~6.1 |
| Glutamic acid | Glu (E) | ~7.7 |
| Asparagine | Asn (N) | ~10.1 |
| Serine | Ser (S) | ~12.4 |
| Glycine | Gly (G) | ~12.8 |
| Histidine | His (H) | ~13.8 |
| Arginine | Arg (R) | ~14.1 |
| Threonine | Thr (T) | ~17.0 |
| Alanine | Ala (A) | ~17.8 |
| Proline | Pro (P) | ~18.2 |
| Tyrosine | Tyr (Y) | ~24.1 |
| Valine | Val (V) | ~25.0 |
| Methionine | Met (M) | ~25.8 |
| Lysine | Lys (K) | ~27.9 |
| Isoleucine | Ile (I) | ~28.3 |
| Leucine | Leu (L) | ~28.5 |
| Phenylalanine | Phe (F) | ~29.4 |
| Tryptophan | Trp (W) | Variable, often multiple peaks |
| PTH-S-carbamidomethyl cysteine | PTH-Cys(Cam) | ~15-17 |
| PTH-S-methyl cysteine | PTH-Cys(Me) | ~16-18 |
| di-PTH-cystine | (PTH-Cys)₂ | Variable, often broad peak |
| This compound | PTH-Cys(PTC) | Non-standard, requires specific standard |
Note: The retention times are approximate and for illustrative purposes. Actual retention times must be determined experimentally using standards.
Table 2: Typical Recovery Yields of PTH-Amino Acids in Edman Degradation
The yield of PTH-amino acids can vary depending on the specific amino acid and its position in the peptide sequence. The overall repetitive yield of the Edman degradation is typically high, often exceeding 90-95% in modern sequencers. However, certain residues are known to be less stable.
| PTH-Amino Acid | Typical Recovery Yield (%) | Notes |
| Most amino acids | > 90% | High and consistent yields. |
| Serine, Threonine | 30-70% | Prone to dehydration during the cleavage step. |
| Histidine, Arginine | 70-90% | Can exhibit lower yields due to their basic side chains. |
| Tryptophan | 50-80% | Susceptible to oxidation. |
| Cysteine (derivatized) | 70-90% | Yield depends on the stability of the derivative. |
| di-PTH-cystine | ~20% (from Insulin) [1] | Lower recovery due to the complexity of the molecule. |
| This compound | Low and variable [2] | Unstable and not typically used for quantification. |
Experimental Protocols
Protocol 1: Sample Preparation - Reduction and Alkylation
This protocol is essential for creating a stable, monomeric peptide for sequencing and for establishing a baseline for comparison with the native, disulfide-bonded protein.
Materials:
-
Protein/peptide sample
-
Denaturing buffer: 6 M Guanidine-HCl or 8 M Urea in 0.5 M Tris-HCl, pH 8.5
-
Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Alkylating agent: Iodoacetamide (IAM) or 4-vinylpyridine (4-VP)
-
Quenching reagent (for IAM): DTT
-
Desalting columns (e.g., C18 spin columns)
-
HPLC or other purification system
Procedure:
-
Denaturation and Reduction:
-
Dissolve the protein/peptide sample in the denaturing buffer.
-
Add DTT to a final concentration of 10-20 mM (or TCEP to 5-10 mM).
-
Incubate at 37-56°C for 1 hour to ensure complete reduction of all disulfide bonds.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add iodoacetamide to a final concentration of 2-5 fold molar excess over the reducing agent (e.g., 40-100 mM for 20 mM DTT).
-
Incubate in the dark at room temperature for 30-45 minutes.
-
-
Quenching (if using iodoacetamide):
-
Add a small amount of DTT to quench the excess iodoacetamide.
-
-
Purification:
-
Desalt the sample using a C18 spin column or by HPLC to remove denaturants, reducing agents, and alkylating agents.
-
Lyophilize the purified, reduced, and alkylated peptide.
-
Protocol 2: Disulfide Bond Mapping of Bovine Insulin using Edman Degradation
This protocol provides a specific example of how to determine the disulfide bond linkages in a well-characterized protein. Bovine insulin has two chains (A and B) linked by two disulfide bonds, with an additional intrachain disulfide bond in the A chain.
Materials:
-
Bovine insulin
-
Enzymes for digestion (e.g., Trypsin, Chymotrypsin, Pepsin)
-
Reagents for reduction and alkylation (see Protocol 1)
-
Automated protein sequencer
-
HPLC system for PTH-amino acid analysis
-
PTH-amino acid standards, including di-PTH-cystine
Procedure:
Part A: Analysis of Intact Insulin
-
Apply a known amount of native bovine insulin directly to the protein sequencer.
-
Perform Edman degradation for at least 15 cycles.
-
Analyze the collected PTH-amino acids by HPLC.
-
Expected Observation: At cycle 7, a peak corresponding to di-PTH-cystine should be observed, indicating the linkage between Cys-A7 and Cys-B7. The recovery of this derivative is often low, around 20% of that of other PTH-amino acids.[1] A signal for the Cys-A6/Cys-A11 linkage may be poorly detectable in the intact protein.[1]
Part B: Analysis after Enzymatic Digestion
-
Digestion: Digest native bovine insulin with an appropriate enzyme (e.g., pepsin) to generate peptide fragments.
-
Fragment Separation: Separate the resulting peptide fragments using reverse-phase HPLC.
-
Fragment Analysis: Subject each purified fragment to Edman degradation.
-
Fragments containing a single cysteine will show a "blank" cycle where the PTH-cysteine derivative was expected.
-
Fragments containing an intact disulfide bond will show the simultaneous release of the two linked cysteines, often as di-PTH-cystine, at the cycle number corresponding to the N-terminal cysteine of the pair.
-
-
Reduction and Alkylation of Fragments: Reduce and alkylate the collected peptide fragments (as in Protocol 1) and re-sequence them. The previously "blank" cycles for cysteine should now show a peak corresponding to the PTH-S-alkyl-cysteine derivative.
-
Data Interpretation: By comparing the sequences of the native and the reduced/alkylated fragments, the disulfide linkages can be unambiguously assigned. For insulin, this would confirm the A6-A11, A7-B7, and A20-B19 linkages.
The Role of this compound
This compound is formed when the reactive thiol group of an unprotected cysteine residue reacts with the Edman reagent, PITC.[2] This typically occurs when sequencing a native peptide without prior reduction and alkylation.
-
Formation: The formation of this derivative is generally an unintended side reaction.
-
Stability: this compound is generally unstable and prone to degradation during the sequencing cycles.[2]
-
Identification: Due to its instability and low and variable yield, its identification can be challenging without a specific, custom-synthesized standard.[2]
-
Implications for Analysis: The appearance of an unexpected peak that does not correspond to a standard PTH-amino acid could potentially be this compound. However, due to its properties, it is not a reliable marker for quantitative analysis. The primary strategy for dealing with cysteine residues in Edman degradation remains reduction and alkylation to form stable and readily identifiable derivatives.
Mandatory Visualizations
Diagram 1: General Workflow for Disulfide Bond Analysis using Edman Degradation
Caption: Workflow for disulfide bond mapping.
Diagram 2: Edman Degradation Chemistry Cycle
Caption: The three main steps of the Edman degradation cycle.
Diagram 3: Logical Flow for Identifying a Disulfide-Linked Cysteine
Caption: Decision process for disulfide bond identification.
Conclusion
The application of Edman degradation for disulfide bond analysis, including the understanding of various PTH-cysteine derivatives like this compound, provides a robust and valuable orthogonal technique to mass spectrometry. While the formation of this compound is a factor to be aware of with unprotected cysteines, the primary and most reliable method involves the analysis of stabilized, alkylated cysteine derivatives in comparison to the native peptide. The detailed protocols and data provided in these application notes serve as a guide for researchers in the structural elucidation of disulfide-containing proteins and peptides, which is essential for drug development and fundamental protein science.
References
Protocol for S-Alkylation of Cysteine Prior to Edman Sequencing: Application Notes and Methodologies
Introduction
N-terminal sequencing by Edman degradation is a powerful technique for determining the amino acid sequence of proteins and peptides.[1][2] However, cysteine residues present a challenge for this methodology. The free sulfhydryl group of cysteine can undergo oxidation, leading to the formation of disulfide bonds, which can interfere with the sequencing process and result in ambiguous or no signal for the cysteine residue.[3][4][5] To ensure accurate identification, cysteine residues must be chemically modified prior to sequencing.[6] This is achieved through a two-step process of reduction of any existing disulfide bonds, followed by S-alkylation to introduce a stable modification on the cysteine side chain.[3][5] This application note provides detailed protocols for the S-alkylation of cysteine residues using common alkylating agents, ensuring stable and identifiable phenylthiohydantoin (PTH) derivatives during Edman degradation.
The most common S-alkylation methods involve pyridylethylation, carboxymethylation, and carbamidomethylation. The choice of alkylating agent can influence the retention time of the modified PTH-cysteine derivative during HPLC analysis, and some methods offer advantages in terms of signal strength and ease of identification.[3][6]
General Workflow for S-Alkylation of Cysteine
The overall process for preparing a cysteine-containing protein or peptide for Edman sequencing involves several key steps. The sample must first be denatured and the disulfide bonds reduced. Following reduction, the free sulfhydryl groups are alkylated. Finally, the modified sample is purified to remove excess reagents before being subjected to Edman degradation.
Figure 1. General experimental workflow for S-alkylation of cysteine prior to Edman sequencing.
Experimental Protocols
Herein, we provide detailed protocols for three common S-alkylation methods: pyridylethylation, carbamidomethylation, and carboxymethylation.
Reduction of Disulfide Bonds (Prerequisite for all Alkylation Protocols)
Prior to S-alkylation, any disulfide bonds within the protein must be reduced to free sulfhydryl groups.
Materials:
-
Denaturing buffer: 6 M Guanidine HCl, 0.5 M Tris-HCl, 2 mM EDTA, pH 8.5
-
Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Nitrogen gas
Procedure:
-
Dissolve the protein sample (typically 1-10 mg/mL) in the denaturing buffer.
-
Add a 10-fold molar excess of DTT or TCEP over total cysteine content. If the cysteine content is unknown, a final concentration of 5-10 mM DTT is generally sufficient.
-
Incubate the mixture under a nitrogen atmosphere for 1-2 hours at 37-56°C.[7]
Protocol 1: Pyridylethylation with 4-Vinylpyridine (4-VP)
Pyridylethylation is a highly effective method that yields a stable S-pyridylethyl-cysteine derivative, which is easily identifiable during Edman sequencing.[6][8]
Materials:
-
Reduced protein sample from section 3.1
-
4-Vinylpyridine (4-VP)
-
Methanol or isopropanol
-
Alkylation buffer: 0.5 M N-ethylmorpholine acetate, pH 8.5
Procedure:
-
To the reduced protein solution, add 4-VP. The final concentration of 4-VP should be in a 2 to 4-fold molar excess over the reducing agent.
-
Add methanol or isopropanol to a final concentration of 20-30% (v/v) to ensure solubility of 4-VP.
-
Incubate the reaction mixture in the dark for 90 minutes to 2 hours at room temperature.
-
Stop the reaction by acidification (e.g., with glacial acetic acid) or proceed directly to purification.
Protocol 2: Carbamidomethylation with Iodoacetamide (IAM)
Carbamidomethylation with iodoacetamide is a widely used, robust method for cysteine alkylation.[4][6][9]
Materials:
-
Reduced protein sample from section 3.1
-
Iodoacetamide (IAM) solution (freshly prepared in the dark)
-
Alkylation buffer: 0.5 M Tris-HCl, pH 8.5
Procedure:
-
Prepare a fresh solution of iodoacetamide (e.g., 1 M in water or buffer).
-
Add the iodoacetamide solution to the reduced protein sample to achieve a final concentration that is in a slight molar excess over the reducing agent (e.g., 1.1-fold). A common final concentration is 14 mM.[7]
-
Incubate the reaction mixture in the dark for 30-60 minutes at room temperature.[10]
-
Quench the reaction by adding a small amount of a thiol-containing reagent such as DTT or 2-mercaptoethanol.
Protocol 3: Carboxymethylation with Iodoacetic Acid (IAA)
Carboxymethylation with iodoacetic acid is another common method for cysteine modification.[3][5]
Materials:
-
Reduced protein sample from section 3.1
-
Iodoacetic acid (IAA) solution (freshly prepared in the dark)
-
Alkylation buffer: 0.5 M Tris-HCl, pH 8.5
Procedure:
-
Prepare a fresh solution of iodoacetic acid (e.g., 1 M in water or buffer).
-
Adjust the pH of the IAA solution to ~8.0 with NaOH before adding it to the protein solution.
-
Add the iodoacetic acid solution to the reduced protein sample to a final concentration slightly in excess of the reducing agent.
-
Incubate the reaction mixture in the dark for 30-60 minutes at room temperature.
-
Quench the reaction by adding a small amount of a thiol-containing reagent.
Data Presentation: Comparison of S-Alkylation Protocols
The following table summarizes the key parameters for the described S-alkylation protocols.
| Parameter | Pyridylethylation | Carbamidomethylation | Carboxymethylation |
| Alkylating Agent | 4-Vinylpyridine (4-VP) | Iodoacetamide (IAM) | Iodoacetic Acid (IAA) |
| Reducing Agent | DTT or TCEP | DTT or TCEP | DTT or TCEP |
| Typical Buffer | 0.5 M N-ethylmorpholine acetate | 0.5 M Tris-HCl | 0.5 M Tris-HCl |
| Optimal pH | 8.5 | 8.5 | 8.5 |
| Reaction Temperature | Room Temperature | Room Temperature | Room Temperature |
| Reaction Time | 90-120 minutes | 30-60 minutes | 30-60 minutes |
| Molar Excess of Alkylating Agent | 2-4 fold over reducing agent | Slight excess over reducing agent | Slight excess over reducing agent |
| Quenching Agent | Acidification or purification | Thiol reagent (e.g., DTT) | Thiol reagent (e.g., DTT) |
On-Sequencer Alkylation
For limited sample amounts, "on-sequencer" alkylation can be an alternative to in-solution methods, minimizing sample loss.[8] In this approach, the protein or peptide is immobilized on a support (e.g., a polybrene-coated glass fiber filter) within the sequencer cartridge.[8] The reduction and alkylation reactions are then performed directly on the immobilized sample.[3] Some automated protein sequencers have pre-programmed methods for on-instrument reductive alkylation.[3] A notable on-sequencer pyridylethylation procedure involves derivatizing the peptide with phenylisothiocyanate (PITC) prior to reaction with 4-vinylpyridine to prevent N-alkylation and improve yields of the PTH-cysteine derivative.[8]
Troubleshooting and Considerations
-
Incomplete Alkylation: This can be caused by insufficient reducing or alkylating agent, or a non-optimal pH. Ensure fresh reagents and accurate concentration measurements.
-
Side Reactions: Alkylating agents can sometimes react with other nucleophilic residues such as lysine, histidine, or the N-terminus, especially at higher pH values.[9][11] Performing the reaction at a pH closer to neutral can improve specificity.[11]
-
Reagent Purity: Use high-purity reagents to avoid the introduction of interfering substances. Alkylating agents are often light-sensitive and should be stored and handled accordingly.[10]
-
Desalting: After alkylation, it is crucial to remove excess reagents and salts, as they can interfere with the Edman degradation chemistry.[3] This can be achieved by methods such as reverse-phase HPLC, dialysis, or using specialized desalting columns.
Conclusion
The S-alkylation of cysteine is an essential step for the accurate N-terminal sequencing of cysteine-containing proteins and peptides. The choice of alkylating agent will depend on the specific requirements of the experiment and the available instrumentation. The protocols provided in this application note for pyridylethylation, carbamidomethylation, and carboxymethylation offer robust and reliable methods for the modification of cysteine residues prior to Edman sequencing. Careful attention to reaction conditions and subsequent sample purification will ensure high-quality sequencing data.
References
- 1. Edman degradation - Wikipedia [en.wikipedia.org]
- 2. ehu.eus [ehu.eus]
- 3. shimadzu.com [shimadzu.com]
- 4. Cysteine Carbamidomethylation (Cysteine CAM) - SB PEPTIDE [sb-peptide.com]
- 5. ionsource.com [ionsource.com]
- 6. N-terminal Edman sequencing [proteome-factory.com]
- 7. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On-sequencer pyridylethylation of cysteine residues after protection of amino groups by reaction with phenylisothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Identification of Post-Translational Modifications using PTH-(S-phenylthiocarbamyl)cysteine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-translational modifications (PTMs) are critical covalent processing events that occur after protein synthesis and dramatically expand the functional diversity of the proteome. These modifications play a pivotal role in regulating protein activity, localization, and interaction with other molecules. The precise identification and characterization of PTMs are therefore essential for a comprehensive understanding of cellular biology and disease pathogenesis.
Edman degradation is a classic and powerful technique for determining the N-terminal amino acid sequence of proteins and peptides.[1] The core of this method involves the sequential removal and identification of amino-terminal residues. The process begins with the reaction of the N-terminal amino group with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative. Subsequent treatment with acid cleaves this terminal residue as a thiazolinone derivative, which is then converted to a more stable phenylthiohydantoin (PTH)-amino acid.[2][3] Each of the 20 standard amino acids yields a unique PTH derivative that can be identified by its characteristic retention time during High-Performance Liquid Chromatography (HPLC).[4]
This application note details the use of Edman degradation, and specifically the analysis of PTH-(S-phenylthiocarbamyl)cysteine and other modified PTH-amino acids, for the identification and localization of various PTMs. While mass spectrometry has become a dominant tool in proteomics, Edman sequencing offers a complementary and sometimes advantageous approach, particularly for the unambiguous localization of modifications at the N-terminus and for the analysis of proteins not present in databases.
Principle of PTM Identification by Edman Degradation
The identification of PTMs via Edman degradation relies on the altered chromatographic behavior of the modified PTH-amino acid derivative compared to the standard 20 PTH-amino acids. When a post-translationally modified amino acid is at the N-terminus of a peptide, it will be derivatized by PITC and released as a modified PTH derivative in the corresponding sequencing cycle. This unique derivative will have a distinct retention time in the subsequent HPLC analysis, allowing for its identification. In some cases, a PTM may block the Edman reaction, resulting in a "gap" or no detectable PTH-amino acid in that cycle, which itself is an indicator of a modification.
Featured Applications
This section provides an overview of the application of Edman degradation in identifying specific PTMs involving cysteine and other amino acids.
Identification of Cysteine Modifications
Cysteine is a highly reactive amino acid, and its thiol group is the target of numerous PTMs that are crucial for protein structure, catalysis, and redox signaling.
The presence of a disulfide bond linking two cysteine residues can be investigated using Edman degradation. When a cystine residue is at the N-terminus, it will be derivatized to di-PTH-cystine. This derivative has a characteristic retention time in HPLC, allowing for its identification. To confirm the disulfide bond, the analysis can be repeated after reduction and alkylation of the protein, which will result in the disappearance of the di-PTH-cystine peak and the appearance of the PTH-alkylated cysteine derivative at the corresponding cycles.
S-nitrosylation, the addition of a nitric oxide group to the cysteine thiol, is a key modification in cellular signaling. While direct identification of the PTH-S-nitrosocysteine derivative is challenging due to its lability, its presence can be inferred. The modification can be specifically removed, and the resulting free thiol can be alkylated with a reagent that produces a stable and identifiable PTH derivative. Comparing the Edman sequencing results before and after this treatment can pinpoint the site of S-nitrosylation.
S-palmitoylation, the attachment of a palmitate fatty acid to a cysteine residue, significantly increases the hydrophobicity of a protein and influences its membrane association. Due to the bulky and hydrophobic nature of the palmitoyl group, the resulting PTH-S-palmitoylcysteine will have a significantly altered retention time, often eluting much later than standard PTH-amino acids in reverse-phase HPLC.
Identification of Phosphorylation
Protein phosphorylation on serine, threonine, or tyrosine residues is a fundamental regulatory mechanism. The identification of phosphorylation sites by Edman degradation is a well-established technique, often employed with radiolabeling for enhanced sensitivity.
Proteins are typically phosphorylated in vivo or in vitro using [γ-³²P]ATP. The radiolabeled protein is then subjected to Edman sequencing. The PTH derivative from each cycle is collected, and its radioactivity is measured. A peak of radioactivity in a specific cycle indicates the position of the phosphorylated amino acid. The identification of the specific phosphorylated residue (serine, threonine, or tyrosine) can be inferred from the known sequence or complementary mass spectrometry data. While PTH-phosphoamino acids can be separated by HPLC, their stability can be an issue, making radiolabeling the more common approach.
Identification of Glycosylation
Glycosylation, the attachment of oligosaccharides to proteins, is a complex and vital PTM. Edman degradation can provide valuable information about the location of glycosylation sites.
N-linked glycosylation occurs on asparagine residues. When a glycosylated asparagine is encountered during Edman sequencing, the bulky and hydrophilic glycan moiety often prevents the extraction of the PTH-Asn-glycan derivative into the organic solvent used in the standard procedure. This results in a "blank" or a "gap" in the sequencing chromatogram at that specific cycle, indicating the presence of a modification.[5] Further analysis of the glycopeptide by mass spectrometry is typically required to characterize the attached glycan structure.
Experimental Protocols
Protocol 1: General Sample Preparation for Edman Sequencing
High-quality N-terminal sequencing requires a pure and clean protein or peptide sample.
Materials:
-
Purified protein or peptide sample
-
Volatile buffers (e.g., 0.1% TFA in water, ammonium bicarbonate)
-
PVDF membrane
-
Methanol
-
Reagent-grade water
-
Staining solution (e.g., Ponceau S, Amido Black)
-
Destaining solution
Procedure:
-
Sample Purity: Ensure the protein sample is >90% pure as determined by SDS-PAGE or HPLC. Contaminating proteins will interfere with the sequencing results.
-
Buffer Exchange: If the sample contains non-volatile salts (e.g., phosphate, Tris) or detergents, perform a buffer exchange into a volatile buffer.
-
Electroblotting (for gel-separated samples): a. Separate the protein sample by SDS-PAGE. b. Transfer the proteins to a PVDF membrane using a standard electroblotting protocol.[2] c. Stain the membrane with a compatible stain (e.g., Ponceau S) to visualize the protein bands. d. Excise the band of interest with a clean scalpel. e. Thoroughly wash the excised membrane with reagent-grade water to remove any residual buffer salts and stain. f. Air-dry the membrane completely.
-
Direct Loading (for samples in solution): a. Ensure the sample is in a volatile solvent. b. Apply the sample directly onto a pre-wetted PVDF membrane disc and allow it to air dry.
Protocol 2: Identification of Phosphorylation Sites by Edman Degradation with Radiolabeling
Materials:
-
Purified protein of interest
-
Kinase and [γ-³²P]ATP
-
Edman sequencing reagents and automated sequencer
-
Fraction collector
-
Scintillation counter and scintillation fluid
Procedure:
-
In vitro Phosphorylation: Incubate the purified protein with the appropriate kinase and [γ-³²P]ATP under optimal reaction conditions.
-
Sample Purification: Remove excess [γ-³²P]ATP and kinase from the reaction mixture using size-exclusion chromatography or SDS-PAGE followed by electroblotting.
-
Edman Sequencing: Subject the radiolabeled protein to automated Edman degradation.
-
Fraction Collection: Collect the PTH-amino acid fraction from each sequencing cycle.
-
Radioactivity Measurement: Add scintillation fluid to each collected fraction and measure the radioactivity using a scintillation counter.
-
Data Analysis: A significant increase in counts per minute (cpm) in a particular cycle indicates the position of the phosphorylated residue.
Data Presentation
| PTH-Amino Acid Derivative | Expected Retention Time (Relative to Unmodified) | Notes |
| Standard PTH-Amino Acids | Varies (used as standards) | Elution order is well-established for specific HPLC conditions. |
| PTH-Phosphoserine | Earlier elution | The phosphate group increases polarity. Often unstable.[6] |
| PTH-Phosphothreonine | Earlier elution | Similar to PTH-phosphoserine.[6] |
| PTH-Phosphotyrosine | Earlier elution | Less polar than PTH-pSer/pThr but still earlier than PTH-Tyr.[6] |
| di-PTH-Cystine | Later elution than PTH-Cysteine | Reflects the larger size and altered polarity. |
| PTH-S-carboxymethylcysteine | Varies | Depends on the specific alkylating agent used. |
| PTH-Asparagine (N-glycosylated) | No peak observed ("blank" cycle) | The large glycan prevents extraction and detection.[5] |
| PTH-S-palmitoylcysteine | Significantly later elution | The long acyl chain dramatically increases hydrophobicity. |
Visualizations
Experimental Workflow for PTM Identification
Caption: Workflow for PTM identification using Edman degradation.
Cysteine-Mediated Redox Signaling Pathway
Caption: Cysteine modifications in redox signaling pathways.
Conclusion
The use of this compound and its modified counterparts in conjunction with Edman degradation provides a robust and reliable method for the identification and localization of post-translational modifications. While challenges exist, particularly with labile modifications and the need for specialized standards, this technique offers a valuable orthogonal approach to mass spectrometry. For researchers in basic science and drug development, a comprehensive understanding and application of Edman sequencing for PTM analysis can provide critical insights into protein function and regulation that might otherwise be missed. The detailed protocols and data interpretation guidelines presented here serve as a valuable resource for laboratories looking to employ this powerful technique.
References
- 1. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 2. Edman degradation - Wikipedia [en.wikipedia.org]
- 3. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. Identification of PTH-Amino Acids by High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 5. ehu.eus [ehu.eus]
- 6. Determination of dityrosine, phosphotyrosine, phosphothreonine, and phosphoserine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cysteine Analysis by Edman Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-terminal Edman degradation is a cornerstone technique for determining the amino acid sequence of proteins and peptides.[1] However, the direct analysis of cysteine residues presents a significant challenge. Unmodified cysteine and its oxidized form, cystine, are unstable under the chemical conditions of the Edman degradation cycles and, as a result, do not yield a detectable phenylthiohydantoin (PTH) derivative.[2][3][4] To enable their identification, cysteine residues must be chemically modified prior to sequencing.
The most reliable and widely adopted strategy is a two-step process known as reductive alkylation . This involves the reduction of all disulfide bonds to free sulfhydryl groups, followed by the alkylation (or "capping") of these groups to form stable cysteine derivatives.[5][6] This application note provides detailed protocols for the essential modification of cysteine residues for successful N-terminal sequence analysis.
Principle of Reductive Alkylation
The preparation of cysteine-containing samples for Edman degradation hinges on a straightforward chemical modification process:
-
Reduction: Intact disulfide bonds (cystine) within the protein or peptide are cleaved to produce two free cysteine residues. This is typically achieved using a reducing agent such as dithiothreitol (DTT).[4][6] This step ensures all cysteine residues are available for modification.
-
S-Alkylation: The highly reactive thiol (-SH) groups of the cysteine residues are then covalently modified with an alkylating agent. This reaction forms a stable thioether bond, preventing the re-formation of disulfide bridges and creating a derivative that is stable throughout the Edman sequencing process and detectable by HPLC.[5][6]
Selection of Alkylating Reagents
Several alkylating agents can be used for cysteine modification, each yielding a unique PTH derivative with distinct chromatographic properties. The choice of reagent can impact the ease and accuracy of identification. Two of the most common and effective reagents are 4-vinylpyridine and iodoacetamide.[2]
Key Characteristics of Common Alkylating Agents:
| Alkylating Agent | Modified Cysteine Derivative | PTH-Derivative Elution Characteristics | References |
| 4-Vinylpyridine (4-VP) | S-Pyridylethylcysteine (PE-Cys) | Highly Recommended. Elutes in a distinct region with no overlap from other standard PTH-amino acids, making identification easy and reliable. | [2][4] |
| Iodoacetamide (IAM) | S-Carboxyamidomethylcysteine (CAM-Cys) | A common and effective reagent. However, its PTH derivative can elute near PTH-Threonine or PTH-Histidine, requiring careful analysis of the chromatogram. | [4] |
| Iodoacetic Acid (IAA) | S-Carboxymethylcysteine (CMC-Cys) | Effective, but the PTH derivative may elute close to PTH-Aspartic acid, necessitating careful identification. Introduces a negative charge to the protein. | [4][7] |
| Acrylamide | S-beta-propionamide-cysteine (Cys-S-Pam) | Forms a stable thioether derivative suitable for Edman degradation with a unique HPLC retention time. | [8] |
| N-methyl iodoacetamide (MIAA) | MIAA-modified cysteine | The resulting PTH derivative elutes in a clear region of the chromatogram between DMPTU and PTH-Alanine, allowing for highly reliable identification without interference. | [9] |
Diagrams and Workflows
Workflow for Cysteine Modification and Edman Degradation
Caption: General workflow for sample preparation and cysteine analysis.
Chemical Pathway of Reductive Alkylation
Caption: Chemical reactions in the reductive alkylation of cysteine.
Experimental Protocols
Safety Precaution: Alkylating agents such as iodoacetamide and 4-vinylpyridine are toxic. Always wear appropriate personal protective equipment (gloves, lab coat, safety glasses) and work in a well-ventilated fume hood.
Protocol 1: Reductive Alkylation of Proteins/Peptides in Solution
This protocol is suitable for purified protein or peptide samples dissolved in a buffer.
Materials:
-
Denaturation/Reduction Buffer: 6 M Guanidine-HCl, 0.5 M Tris-HCl, pH 8.5, 2 mM EDTA.
-
Reducing Agent: Dithiothreitol (DTT). Prepare a fresh 1 M stock solution in water.
-
Alkylation Reagent: 4-Vinylpyridine (4-VP) or Iodoacetamide (IAM).
-
Quenching Reagent: 2-Mercaptoethanol (BME) or DTT.
-
Method for sample cleanup (e.g., dialysis, reverse-phase HPLC, or spin columns) to remove excess reagents.
Procedure:
-
Sample Preparation: Dissolve the lyophilized protein/peptide sample (approx. 50-200 pmol) in 50 µL of Denaturation/Reduction Buffer.
-
Reduction: Add DTT from the stock solution to a final concentration of 10 mM. Incubate the mixture for 1-2 hours at 37°C under nitrogen or argon to prevent re-oxidation.
-
Alkylation:
-
Using 4-Vinylpyridine (Recommended): Add a 2 to 4-fold molar excess of 4-VP over the total amount of DTT. Vortex immediately and incubate for 1.5-2 hours at room temperature in the dark.
-
Using Iodoacetamide: Prepare a fresh 1 M stock of IAM in the Denaturation/Reduction Buffer. Add IAM to the sample to a final concentration of 25 mM (a slight molar excess over DTT). Incubate for 30 minutes at room temperature in the dark.
-
-
Quenching (for IAM only): To stop the alkylation reaction with iodoacetamide, add a small amount of BME or DTT and incubate for an additional 15 minutes.
-
Sample Cleanup: The modified sample must be purified to remove salts, guanidine, and excess alkylation reagents, as these will interfere with the Edman chemistry.[2] This can be achieved by:
-
Dialysis against a suitable volatile buffer (e.g., 10 mM ammonium bicarbonate).
-
Reverse-phase HPLC, collecting the peak corresponding to the modified protein/peptide.
-
Using a desalting spin column appropriate for the size of the protein/peptide.
-
-
Final Step: Lyophilize the purified, modified sample. It is now ready for N-terminal sequencing.
Protocol 2: Reductive Alkylation of Proteins on a PVDF Membrane
This protocol is designed for protein samples that have been separated by SDS-PAGE and electroblotted onto a PVDF membrane.
Materials:
-
PVDF membrane with the protein band of interest, stained (e.g., with Coomassie Blue or Ponceau S) and excised.
-
Reduction Buffer: 0.1 M Tris-HCl, pH 8.5, containing 20% acetonitrile and 5 mM DTT.
-
Alkylation Solution: 0.1 M Tris-HCl, pH 8.5, containing 20% acetonitrile and 15 mM Iodoacetamide (or other alkylating agent).
-
Milli-Q water for washing.
-
Acetonitrile.
Procedure:
-
Excise Band: Carefully excise the protein band of interest from the PVDF membrane using a clean scalpel. Minimize the amount of blank membrane. Place the band in a 1.5 mL microcentrifuge tube.
-
Destain and Wash: Thoroughly wash the membrane piece with Milli-Q water several times to remove any residual glycine or other buffer salts from the transfer. If stained with Coomassie, destain with 50% methanol until the background is clear, then wash extensively with water.
-
Reduction: Add 200-300 µL of Reduction Buffer to the tube, ensuring the membrane is fully submerged. Incubate for 45 minutes at 45°C.
-
Remove Reduction Buffer: Carefully remove the Reduction Buffer using a pipette.
-
Alkylation: Immediately add 200-300 µL of Alkylation Solution. Incubate for 30 minutes at room temperature in the dark.
-
Wash: Remove the alkylation solution and wash the membrane piece thoroughly with Milli-Q water (3-4 times), followed by a brief wash with acetonitrile to aid in drying.
-
Dry: Allow the PVDF membrane piece to air dry completely at room temperature.
-
Load Sample: The dried PVDF membrane piece containing the modified protein is now ready to be loaded directly into the reaction cartridge of the protein sequencer.
Key Considerations and Troubleshooting
-
N-Terminal Blockage: The Edman degradation chemistry relies on a free N-terminal amino group.[2] If this group is modified (e.g., by acetylation), the sequencing will fail.[10] This can be a natural post-translational modification or an artifact of sample preparation (e.g., reaction with unpolymerized acrylamide).[11]
-
Sample Purity: The sample should be as pure as possible (ideally >80%). Contaminating proteins will result in a mixed sequence, making the data impossible to interpret.[2][11] Salts, primary amines (e.g., Tris, glycine), and detergents (SDS) should be minimized as they interfere with the sequencing chemistry.[2]
-
Reagent Stability: Alkylating agents like iodoacetamide are light-sensitive and should be stored properly and prepared fresh before use.[12][13]
-
Complete Reduction: Ensure reduction is complete before adding the alkylating agent. Incomplete reduction will lead to unmodified cysteine residues and sequencing failure at those positions.
-
Reagent Removal: It is critical to remove all excess reducing and alkylating agents before sequencing. Residual reagents can cause artifact peaks in the HPLC chromatograms and interfere with the Edman reactions.
References
- 1. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 2. N-terminal Edman sequencing [proteome-factory.com]
- 3. ionsource.com [ionsource.com]
- 4. shimadzu.com [shimadzu.com]
- 5. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 6. Reduction and s-carboxymethylation of proteins: large-scale method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carboxymethylation of Cysteine Using Iodoacetamide/ Iodoacetic Acid | Springer Nature Experiments [experiments.springernature.com]
- 8. Alkylation of cysteine with acrylamide for protein sequence analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modification of cysteine residues with N-methyl iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-biolabs.com [creative-biolabs.com]
- 11. cib.csic.es [cib.csic.es]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of PTH-Cysteine Derivative Standards in Amino Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of phenylthiohydantoin (PTH) amino acid standards for cysteine and its derivatives. Accurate preparation and use of these standards are critical for the unambiguous identification and quantification of cysteine residues in proteins and peptides during N-terminal sequencing by Edman degradation.
Introduction
Cysteine presents a significant challenge in protein sequencing due to the instability of its PTH derivative. The thiol group is susceptible to oxidation and side reactions during the Edman degradation process, leading to unreliable results. To overcome this, two primary strategies are employed: chemical modification of the cysteine residue prior to sequencing to form a stable derivative, and the synthesis of stable PTH-cysteine derivative standards for accurate identification by high-performance liquid chromatography (HPLC). This document outlines protocols for both approaches.
Chemical Modification of Cysteine Residues
To ensure stable and reproducible identification, cysteine residues are typically modified before sequencing. This involves the reduction of any disulfide bonds followed by alkylation of the free thiol groups. The resulting modified cysteine residue is stable throughout the Edman degradation cycles and its corresponding PTH derivative can be readily identified by HPLC.
Protocol: Reductive Alkylation of Cysteine with Iodoacetamide
This protocol describes the carboxyamidomethylation of cysteine residues.
Materials:
-
Protein/peptide sample
-
Urea
-
Tris-HCl or Ammonium Bicarbonate (AMBIC) buffer (100 mM, pH 8.3)
-
Dithiothreitol (DTT), 0.5 M stock solution in water
-
Iodoacetamide (IAA), 500 mM stock solution in water (prepare fresh, light-sensitive)
-
Trifluoroacetic acid (TFA), 0.4% (v/v) for quenching
Procedure:
-
Dissolve the protein sample in a buffer containing 6-8 M urea and 100 mM Tris-HCl or AMBIC, pH 8.3.
-
Add DTT to a final concentration of 5 mM to reduce disulfide bonds. Incubate for 25-45 minutes at 56°C.[1]
-
Cool the sample to room temperature.
-
Add freshly prepared iodoacetamide to a final concentration of 14 mM. Incubate for 30 minutes at room temperature in the dark to alkylate the cysteine residues.[1]
-
Quench the reaction by adding DTT to an additional 5 mM and incubating for 15 minutes at room temperature in the dark.[1]
-
The modified sample is now ready for purification or direct application to the protein sequencer.
Protocol: Pyridylethylation of Cysteine with 4-Vinylpyridine
Pyridylethylation provides a derivative with a strong UV absorbance, enhancing detection.
Materials:
-
Protein/peptide sample
-
Dithiothreitol (DTT)
-
N-ethylmorpholine buffer
-
4-vinylpyridine
-
Methanol
Procedure:
-
Dissolve the protein sample in N-ethylmorpholine buffer.
-
Add DTT to a final concentration sufficient to reduce all disulfide bonds (typically a 50-fold molar excess over cysteine residues). Incubate at 100°C for 5 minutes to ensure complete unfolding and reduction.
-
Cool the sample to room temperature.
-
Add a 2 µL aliquot of neat 4-vinylpyridine and 2.5 µL of methanol to 20 µL of the reduced sample. The methanol helps to keep the 4-vinylpyridine in solution.
-
Incubate the mixture for 1 hour at room temperature in the dark.
-
The pyridylethylated sample can then be purified by HPLC or other methods before sequencing.
Synthesis of PTH-Cysteine Derivative Standards
The synthesis of authentic standards is crucial for the accurate identification of PTH-cysteine derivatives based on their HPLC retention times.
Protocol: Synthesis of diPTH-Cystine
This protocol starts from L-cystine.
Materials:
-
L-cystine
-
Phenylisothiocyanate (PITC)
-
Methanol/water mixture (50%)
-
Standard protocols for cyclization and conversion to PTH-derivative
Procedure:
-
React L-cystine with PITC in a 50% methanol/water mixture to form the phenylthiocarbamoyl (PTC) derivative.[2]
-
Follow established Edman degradation protocols for the subsequent cyclization to the anilinothiazolinone (ATZ) derivative and conversion to the final diPTH-cystine.[2]
-
Purify the crude diPTH-cystine derivative by reversed-phase HPLC. A C18 column with a gradient of acetonitrile in water with 0.1% TFA is suitable.[2]
-
Confirm the identity of the purified diPTH-cystine by mass spectrometry and NMR spectroscopy.[2]
Protocol: Synthesis of PTH-Cysteine
PTH-cysteine can be prepared by the reduction of diPTH-cystine.
Materials:
-
Purified diPTH-cystine
-
Tris(2-carboxyethyl)phosphine (TCEP), 10 mM in citrate buffer, pH 3.0
-
Acetonitrile with 0.1% TFA
Procedure:
-
Dissolve the purified diPTH-cystine in the TCEP solution.
-
Incubate for 10 minutes to achieve reduction to PTH-cysteine. A conversion rate of over 95% can be expected.[2]
-
Purify the PTH-cysteine by reversed-phase HPLC using a gradient of acetonitrile in water with 0.1% TFA.[2]
-
The identity of the purified PTH-cysteine can be confirmed by mass spectrometry.[2]
-
Store the purified PTH-cysteine in a solution of 32% acetonitrile containing 0.1% TFA at -20°C to ensure stability.[2]
Quantitative Data
The following tables summarize key quantitative data for the analysis of PTH-cysteine derivatives.
Table 1: HPLC Retention Times of PTH-Cysteine Derivatives
| PTH-Amino Acid Derivative | HPLC System | Retention Time (min) | Co-eluting Standard PTH-Amino Acid (if any) | Reference |
| diPTH-cystine | Isocratic | 8.47 | PTH-arginine (8.56 min) | [2] |
| PTH-cysteine | Isocratic | 8.06 | None | [2] |
| PTH-pyridylethylcysteine | Isocratic | 8.9 | None | [3] |
| PTH-carboxymethylcysteine | Isocratic | ~2.4 | PTH-aspartic acid | [3] |
| PTH-carbamidomethylcysteine | Isocratic | ~4.3 | PTH-threonine | [3] |
| PTH-carboxymethylcysteine | Gradient | ~6.5 | None | [3] |
| PTH-carbamidomethylcysteine | Gradient | ~14.3 | PTH-histidine | [3] |
| PTH-pyridylethylcysteine | Gradient | ~19.7 | None | [3] |
Table 2: Purity and Yield of Synthesized PTH-Cysteine Standards
| Standard | Synthesis Method | Purity | Yield | Reference |
| diPTH-cystine | From L-cystine and PITC | >95% after HPLC purification | Sufficient for use as a standard | [2] |
| PTH-cysteine | Reduction of diPTH-cystine with TCEP | >95% conversion | >95% | [2] |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the key experimental workflows described in these application notes.
Caption: Overall workflow for the analysis of cysteine-containing proteins by Edman degradation.
Caption: Workflow for the synthesis of diPTH-cystine and PTH-cysteine standards.
References
Troubleshooting & Optimization
stability of PTH-(S-phenylthiocarbamyl)cysteine during sequencing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the stability of PTH-(S-phenylthiocarbamyl)cysteine during N-terminal protein sequencing using Edman degradation.
Troubleshooting Guide
This guide addresses common problems related to the detection and stability of cysteine residues during Edman sequencing.
| Problem | Possible Cause | Recommended Solution |
| No PTH-cysteine peak detected (Signal Dropout) | Native cysteine is unstable under the acidic conditions of Edman chemistry and degrades. The thiol group (-SH) of cysteine is highly reactive and can be oxidized or undergo side reactions, preventing the formation of a stable PTH derivative.[1] | It is crucial to reduce and alkylate cysteine residues prior to sequencing. This chemical modification creates a stable derivative that can be reliably identified. |
| Appearance of an Unexpected Peak at the Cysteine Cycle | The thiol group of an unmodified cysteine residue can react with the Edman reagent, phenylisothiocyanate (PITC), to form this compound. This derivative is often unstable and elutes at a non-standard retention time during HPLC analysis.[1] | To confirm the identity of the unexpected peak, it is necessary to compare its retention time with a known standard of this compound, if available. However, the primary solution is to prevent its formation by alkylating the cysteine residues before sequencing. |
| Low and Variable Recovery of the Cysteine Derivative | Incomplete alkylation of cysteine residues can lead to a mixture of modified and unmodified cysteines in the sample. The unmodified cysteines will be unstable, resulting in low and inconsistent yields for the expected PTH-cysteine derivative. | Optimize the reduction and alkylation protocol to ensure complete modification of all cysteine residues. This includes using fresh reagents, appropriate reaction times, and optimal pH conditions. |
| Broad or Split Peaks for the Cysteine Derivative | This can be indicative of incomplete derivatization or the presence of multiple cysteine modification products. Side reactions during the alkylation step or degradation of the PTH derivative during analysis can also contribute to poor peak shape. | Review and refine the sample preparation and alkylation procedures. Ensure the purity of reagents and solvents used in the sequencing process. |
Frequently Asked Questions (FAQs)
Q1: Why is my sequencing run showing a gap at the expected position of a cysteine residue?
A1: A gap, or "dropout," at a cysteine position is a common issue and is typically due to the inherent instability of unmodified cysteine during the Edman degradation process.[1] The acidic and thermal conditions of the sequencing cycles cause the thiol group of cysteine to undergo side reactions, such as oxidation, leading to the failure to produce a detectable PTH-cysteine derivative. To prevent this, it is essential to chemically modify the cysteine residues by reduction and alkylation before sequencing.
Q2: I see an unusual peak in the chromatogram where a cysteine should be. What could it be?
A2: If cysteine residues are not alkylated, the free thiol group can react directly with the Edman reagent, PITC. This side reaction forms an unstable derivative known as this compound.[1] This compound will likely have a different retention time on the HPLC column compared to the standard PTH-amino acids, appearing as an unexpected peak.
Q3: What is the recommended procedure to ensure stable detection of cysteine residues?
A3: The most reliable method is the reduction and alkylation of cysteine residues prior to sequencing. This process involves two key steps:
-
Reduction: The disulfide bonds of cystine are cleaved using a reducing agent like dithiothreitol (DTT) to yield free cysteine residues.
-
Alkylation: The reactive thiol groups of the cysteine residues are then capped with an alkylating agent, such as iodoacetamide or 4-vinylpyridine, to form a stable derivative. These derivatives, such as S-carboxyamidomethyl-cysteine or S-pyridylethyl-cysteine, are stable throughout the Edman degradation cycles and can be readily identified by HPLC.
Q4: Can I quantify the amount of this compound to confirm its presence?
A4: Direct and accurate quantification of this compound is challenging due to its instability and the lack of commercially available standards. The recovery of this derivative is known to be low and highly variable. The table below provides a qualitative comparison of the expected recovery for different cysteine derivatives.
| PTH-Amino Acid Derivative | Expected Recovery | Stability |
| PTH-Cysteine (unmodified) | Very Low / None | Unstable |
| This compound | Low and Variable | Unstable |
| PTH-(S-carboxyamidomethyl)cysteine | High and Reproducible | Stable |
| PTH-(S-pyridylethyl)cysteine | High and Reproducible | Stable |
Experimental Protocols
Protocol for Reduction and Alkylation of Cysteine Residues
This protocol describes a general procedure for the reduction and alkylation of cysteine residues in a protein sample prior to N-terminal sequencing.
Materials:
-
Protein sample in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 8.5, containing 8 M urea or 6 M guanidine-HCl for denaturing conditions)
-
Dithiothreitol (DTT)
-
Iodoacetamide or 4-vinylpyridine
-
Trifluoroacetic acid (TFA)
-
HPLC-grade water and acetonitrile
Procedure:
-
Dissolve the protein sample: Reconstitute the lyophilized protein sample in the denaturation buffer to a final concentration of 1-5 mg/mL.
-
Reduction: Add DTT to the protein solution to a final concentration of 10 mM. Incubate the mixture at 37°C for 1-2 hours to reduce all disulfide bonds.
-
Alkylation:
-
Using Iodoacetamide: Add a freshly prepared solution of iodoacetamide to the reduced protein sample to a final concentration of 25 mM. The iodoacetamide solution should be prepared in the same buffer and protected from light. Incubate the reaction in the dark at room temperature for 30 minutes.
-
Using 4-vinylpyridine: Add 4-vinylpyridine to the reduced protein sample to a final concentration of 50 mM. Incubate at room temperature for 1.5-2 hours.
-
-
Quenching: Quench the alkylation reaction by adding an excess of a reducing agent, such as DTT or β-mercaptoethanol, to scavenge any unreacted alkylating agent.
-
Desalting: Remove excess reagents and buffer salts from the alkylated protein sample using reverse-phase HPLC or a suitable desalting column.
-
Lyophilization: Lyophilize the purified, alkylated protein sample.
-
Sequencing: The lyophilized sample is now ready for N-terminal sequencing by Edman degradation.
Visualizations
Below are diagrams illustrating key processes and relationships relevant to the stability of cysteine during Edman sequencing.
References
troubleshooting low yield of PTH-(S-phenylthiocarbamyl)cysteine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Edman degradation of peptides and proteins, with a specific focus on challenges related to cysteine-containing samples.
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for PTH-amino acids in a standard Edman degradation cycle?
A1: The initial yield for the first amino acid is typically between 50-80%, with subsequent cycles having a repetitive yield of 90-99%.[1] However, these yields can be influenced by the specific amino acid, the peptide's sequence, and sample purity.
Q2: Why is the yield of PTH-cysteine often low or non-existent?
A2: Native cysteine is unstable under the chemical conditions of Edman degradation.[2] Its thiol group (-SH) is susceptible to side reactions, such as oxidation, leading to the formation of cystine or other derivatives that do not produce a standard PTH-cysteine peak during HPLC analysis.[2] This often results in a "dropout" or a gap in the sequence data at the cysteine position.[2]
Q3: What is PTH-(S-phenylthiocarbamyl)cysteine and why does it form?
A3: this compound is a modified PTH-amino acid that forms when the Edman reagent, phenylisothiocyanate (PITC), reacts with the thiol group of an unprotected cysteine residue within the peptide chain. When this modified cysteine is at the N-terminus, subsequent Edman degradation yields this specific derivative. Its formation is a direct consequence of not protecting the cysteine side chain before sequencing.
Q4: Can I sequence peptides containing disulfide bonds?
A4: Direct Edman degradation of peptides with disulfide bonds is challenging. The cysteine residues involved in the disulfide bridge are not readily accessible for the Edman chemistry. To accurately identify cysteine residues that were part of a disulfide bond, it is essential to first reduce and alkylate the peptide.
Troubleshooting Guide: Low Yield of this compound
This guide addresses the specific issue of observing a low yield of the expected PTH-cysteine derivative, which often manifests as the appearance of the modified this compound.
| Symptom | Possible Cause | Recommended Solution |
| Low or no PTH-cysteine peak, but an unexpected peak is observed. | The cysteine residue was not alkylated prior to sequencing, leading to a side reaction with PITC. | For future experiments, implement a cysteine alkylation protocol before Edman degradation. To identify the unexpected peak, compare its retention time with known standards for modified PTH-amino acids. |
| Overall low yield for all PTH-amino acids. | The sample may contain impurities such as salts, detergents (e.g., SDS), or primary amines that interfere with the Edman chemistry. | Ensure the sample is as pure as possible (at least 75-80% purity). Use appropriate sample cleanup methods like PVDF blotting or HPLC purification. |
| N-terminal of the peptide is blocked. | The N-terminal α-amino group is chemically modified (e.g., acetylated) and cannot react with PITC. | N-terminal blockage prevents the Edman degradation from starting. Consider using mass spectrometry to identify the blocking group or employ chemical deblocking methods if available. |
| Sample washout from the sequencer. | The peptide is not adequately retained on the solid support during the sequencing cycles. | For smaller or more hydrophilic peptides, consider using a support matrix like Polybrene to improve retention. |
Data Presentation
Table 1: Relative Yields of PTH-Amino Acids in Edman Degradation
| Amino Acid | Typical Repetitive Yield | Notes |
| Most Amino Acids | >90% | Yields can vary slightly based on the specific amino acid and its position in the sequence. |
| Serine, Threonine | Lower and variable | Dehydration can occur during the cleavage step, leading to byproducts. |
| Histidine, Arginine | Often lower | Extraction can be less efficient due to their basic side chains. |
| Cysteine (unmodified) | Very low to none | Unstable under Edman conditions, often resulting in a "dropout".[2] |
| Cysteine (alkylated) | High | Alkylation protects the thiol group, leading to a stable and identifiable PTH derivative (e.g., PTH-S-carboxymethylcysteine). |
| This compound | Variable | Formation depends on the extent of the side reaction with PITC. |
Experimental Protocols
Protocol 1: Cysteine Alkylation with Iodoacetamide
This protocol should be performed on the peptide sample before submitting it for Edman degradation.
Reagents:
-
Reduction Buffer: 6 M Guanidine-HCl, 0.1 M Tris-HCl, pH 8.5
-
Reducing Agent: Dithiothreitol (DTT)
-
Alkylation Agent: Iodoacetamide (prepare fresh)
-
Quenching Agent: 2-Mercaptoethanol or DTT
Procedure:
-
Dissolve the peptide sample in the Reduction Buffer.
-
Add DTT to a final concentration of 5-10 mM.
-
Incubate at 37°C for 1 hour to reduce all disulfide bonds.
-
Cool the sample to room temperature.
-
Add a freshly prepared solution of iodoacetamide to a final concentration of 20-25 mM (a 2-fold molar excess over DTT).
-
Incubate in the dark at room temperature for 30 minutes.
-
Quench the reaction by adding 2-mercaptoethanol or additional DTT.
-
Purify the alkylated peptide using reverse-phase HPLC to remove excess reagents.
Protocol 2: Cysteine Alkylation with 4-Vinylpyridine
4-Vinylpyridine often provides a superior signal in Edman sequencing compared to iodoacetamide.[3]
Reagents:
-
Reduction Buffer: 8 M Urea, Tris buffer, pH 7.5
-
Reducing Agent: β-mercaptoethanol
-
Alkylation Agent: 4-Vinylpyridine
Procedure:
-
Dissolve the protein in the Reduction Buffer.
-
Add β-mercaptoethanol to a molar excess over the estimated disulfide content.
-
Incubate under nitrogen for 4 hours at room temperature.
-
Add 4-vinylpyridine in a 1:1 ratio with respect to the total sulfhydryl groups.
-
Stir the solution for 90-120 minutes at room temperature.
-
Stop the reaction by lowering the pH to 3 with acetic acid.
-
Desalt the sample by dialysis or HPLC purification.
Visualizations
Caption: General workflow of the Edman degradation cycle.
Caption: Formation of this compound.
Caption: Troubleshooting low cysteine yield in Edman sequencing.
References
Optimizing PITC Labeling of Cysteine Residues: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the labeling of cysteine residues with phenylisothiocyanate (PITC). Find answers to frequently asked questions and troubleshoot common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is direct PITC labeling of cysteine residues often problematic?
Direct labeling of cysteine's sulfhydryl group with PITC can be inefficient and the resulting phenylthiocarbamoyl (PTC) derivative can be unstable, leading to difficulties in detection and quantification. For reliable analysis, especially in the context of N-terminal sequencing (Edman degradation), cysteine residues are typically modified prior to PITC labeling.[1] Without a special modification, cysteine cannot be detected by N-terminal sequencing.[1]
Q2: What is the recommended approach for PITC labeling of cysteine?
The most common and reliable method involves the complete oxidation of cysteine to the more stable cysteic acid before derivatization with PITC.[2][3] This process ensures a stable derivative that can be readily identified and quantified using techniques like HPLC.[2][3]
Q3: What are the key steps in the oxidation and PITC derivatization of cysteine?
The general workflow involves:
-
Acid Hydrolysis: The protein or peptide sample is completely digested in strong acid to release individual amino acids.[2]
-
Oxidation: Cysteine residues are oxidized to cysteic acid.
-
PITC Derivatization: The resulting cysteic acid is then derivatized with PITC to form a stable PTC-cysteic acid adduct.[2]
-
Analysis: The derivatized amino acids are analyzed, typically by reverse-phase HPLC with UV detection.[2][4]
Experimental Protocols & Key Parameters
A critical step for successful PITC labeling of cysteine is the initial oxidation to cysteic acid. Below is a summarized protocol adapted from established methods.
Protocol: Oxidation of Cysteine and PITC Derivatization[2][3]
-
Sample Preparation: Lyophilize the purified protein or peptide sample to ensure it is free of interfering substances.[1]
-
Acid Hydrolysis & Oxidation:
-
Resuspend the sample in a solution of 6 M HCl containing a protective agent like phenol.
-
Perform hydrolysis at approximately 110°C for 24 hours. This step also facilitates the oxidation of cysteine to cysteic acid.
-
-
Derivatization:
-
Thoroughly dry the hydrolyzed sample to remove all traces of acid.
-
Add the derivatizing reagent, a mixture of methanol, triethylamine (TEA), water, and PITC (commonly in a 7:1:1:1 ratio).[5]
-
Incubate at room temperature (around 25°C) for 20-30 minutes in the dark, as PITC derivatives can be light-sensitive.[2][5]
-
-
Sample Cleanup: Dry the sample again under vacuum to remove excess PITC and other volatile reagents.
-
Analysis:
-
Re-dissolve the dried PTC-amino acids in a suitable analysis solvent, such as a phosphate or acetate buffer.
-
Inject the sample into an HPLC system for separation and quantification.
-
Table 1: Summary of PITC Labeling Conditions for Cysteine (Post-Oxidation)
| Parameter | Recommended Condition | Rationale |
| pH | Mildly alkaline (pH 8-9) for the derivatization step.[6][7] | Ensures the amino group is deprotonated and available for reaction with PITC.[6] |
| Temperature | Room temperature (~25°C) for derivatization.[2][5] | Sufficient for the reaction to proceed to completion without causing degradation of the PTC derivatives. |
| Time | 20-30 minutes for derivatization.[5] | Allows for complete reaction of PITC with the primary amino groups. |
| Reagent | PITC in a coupling solution (e.g., methanol:TEA:water:PITC).[5] | Triethylamine (TEA) acts as a base to facilitate the reaction.[5] |
| Environment | Dark or low-light conditions.[2] | PITC and its derivatives can be sensitive to light and may degrade upon exposure.[2] |
Troubleshooting Guide
Issue 1: No or low signal for cysteine residues in N-terminal sequencing.
-
Cause: Cysteine was not modified prior to sequencing.
-
Solution: Implement a pre-sequencing modification step, such as alkylation with iodoacetamide or 4-vinylpyridine, or oxidation to cysteic acid.[1] Alkylation of cysteine thiol groups is recommended for obtaining a signal in Edman sequencing.[1]
Issue 2: Incomplete labeling or variable results.
-
Cause A: Sample Purity. Contaminants such as free amino acids, primary amines, SDS, or salts can interfere with the Edman chemistry.[1]
-
Solution A: Ensure the sample purity is at least 75-80%.[1] Use purification methods like SDS-PAGE followed by blotting onto a PVDF membrane.[1]
-
Cause B: N-terminal Blockage. Over 50% of eukaryotic proteins have a naturally blocked N-terminus, which prevents the reaction with PITC.[1][7]
-
Solution B: If an N-terminal blockage is suspected, deblocking procedures may be necessary, which often require a significantly higher amount of protein.[1]
-
Cause C: Cysteine Oxidation. Free cysteine is unstable and can oxidize, especially at room temperature.[2]
-
Solution C: Use fresh samples and standards. If quantifying total cysteine, ensure complete oxidation to cysteic acid as a stable starting point for derivatization.[2]
Issue 3: Appearance of unexpected peaks in the chromatogram.
-
Cause A: Side Reactions with Other Residues. At a more alkaline pH (e.g., 9.0-11.0), PITC can react with the ε-amino group of lysine residues.[8][9]
-
Solution A: Maintain the derivatization pH in the mildly alkaline range (pH 8-9) to favor the reaction with the α-amino group.[6]
-
Cause B: Degradation of PITC Derivatives. PITC derivatives can degrade in the presence of light.[2]
-
Solution B: Protect the samples from light at all stages following the addition of PITC.[2]
-
Cause C: Disubstituted Derivatives. Unlike some other labeling reagents, PITC does not typically yield disubstituted tyrosine or histidine derivatives.[4][10] However, complex samples may contain other interfering compounds.
-
Solution C: Ensure proper sample cleanup and use of high-purity solvents and reagents.
Issue 4: Poor recovery of PTC-cysteine.
-
Cause: Instability of the direct PTC-cysteine adduct.
-
Solution: The recommended and more robust method is to first oxidize cysteine to cysteic acid, which then forms a stable PTC derivative for reliable quantification.[2][3]
Visualizing the Workflow
To better understand the recommended process for reliable PITC labeling of cysteine, the following workflow diagram illustrates the key stages.
Caption: Workflow for PITC labeling of cysteine via oxidation.
References
- 1. N-terminal Edman sequencing [proteome-factory.com]
- 2. protocols.io [protocols.io]
- 3. Quantification of pollen cysteine contents by PITC derivatization â Protocols IO â 2023 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 7. letstalkacademy.com [letstalkacademy.com]
- 8. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
- 10. assets.fishersci.com [assets.fishersci.com]
Technical Support Center: Cysteine Modifications in Edman Degradation
Welcome to the technical support center for troubleshooting issues related to cysteine modifications during Edman degradation. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of sequencing cysteine-containing proteins and peptides.
Frequently Asked Questions (FAQs)
Q1: Why is cysteine a problematic amino acid in Edman degradation?
Unmodified cysteine residues pose a significant challenge to Edman sequencing. The thiol group (-SH) is reactive and can undergo several side reactions under the chemical conditions of the Edman degradation cycles. Most notably, it can be oxidized or form disulfide bonds with other cysteine residues, either within the same peptide chain (intrachain) or between different chains (interchain). These modifications prevent the formation of a stable and identifiable Phenylthiohydantoin (PTH) derivative, leading to a "blank" cycle where no amino acid is detected at the cysteine position.[1][2]
Q2: What happens if I try to sequence a protein with disulfide bonds without any pre-treatment?
If a protein with disulfide bonds is sequenced directly, the results will be ambiguous and incomplete. Typically, you will observe a "skip" or no detectable PTH-amino acid at the position of the first cysteine involved in the disulfide bridge.[1][3] This is because the cross-linked structure interferes with the Edman chemistry. At the position of the second cysteine in the disulfide bond, a complex mixture of derivatives may be seen, or sometimes a peak corresponding to PTH-cystine may be detected, but often with low recovery.[3][4][5]
Q3: What is the standard procedure to handle cysteine residues before Edman degradation?
To obtain reliable sequencing data for cysteine-containing proteins, a two-step chemical modification process is essential:
-
Reduction: The protein is treated with a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), to break all disulfide bonds and ensure all cysteine residues are in their free thiol form.
-
Alkylation: Immediately following reduction, the free thiol groups are "capped" by an alkylating agent. This prevents the re-formation of disulfide bonds and creates a stable cysteine derivative that can be readily identified during Edman sequencing.[1]
Q4: What are the most common alkylating agents, and which one should I choose?
Several alkylating agents are available, each producing a different PTH-cysteine derivative with distinct chromatographic properties. The choice of reagent can depend on the specific protein, the presence of other modifications, and the analytical setup. Common options include:
-
Iodoacetamide (IAM): Forms S-carboxamidomethyl-cysteine (CAM-Cys). It is a widely used and effective reagent.
-
4-Vinylpyridine (4-VP): Forms S-pyridylethyl-cysteine (PE-Cys). The resulting PTH-PE-Cys is very stable and well-resolved in HPLC, making it a popular choice for quantitative analysis.[2]
-
Iodoacetic Acid (IAA): Forms S-carboxymethyl-cysteine (CM-Cys).
-
N-methyl iodoacetamide (MIAA): Produces a PTH derivative that is well-separated from other PTH-amino acids and by-products, offering high reliability.[6]
Q5: Can oxidized forms of cysteine be sequenced?
Yes, some oxidized forms of cysteine can be identified. For instance, cysteic acid (resulting from strong oxidation) is stable to the Edman chemistry and generates a distinct PTH-cysteic acid derivative that can be identified by HPLC. However, intermediate oxidation states can be unstable and may not yield clear results.
Q6: My N-terminus appears to be blocked. Could this be related to cysteine?
While N-terminal blockage is not directly caused by cysteine itself, a common reason for a failed sequencing start is the presence of an N-terminal pyroglutamic acid (pGlu).[7][8][9] This can form spontaneously from an N-terminal glutamine residue.[7][8][9] If your protein has an N-terminal glutamine that has cyclized, the Edman reaction cannot proceed. Specific enzymatic (pyroglutamate aminopeptidase) or chemical deblocking strategies are required in such cases.[9][10]
Troubleshooting Guide
Issue: No peak is detected at the expected cysteine position (blank cycle).
| Possible Cause | Recommended Solution |
| Unmodified Cysteine: The thiol group of an unmodified cysteine will not yield a stable PTH derivative.[2] | Ensure that the reduction and alkylation steps were performed correctly prior to sequencing. |
| Incomplete Alkylation: If the alkylation reaction was not complete, a portion of the cysteine residues will remain unmodified. | Optimize the alkylation protocol. Ensure sufficient reagent concentration, appropriate pH, and adequate reaction time. |
| Disulfide Bond: The cysteine residue is involved in a disulfide bridge that was not fully reduced.[1] | Verify the effectiveness of your reduction step. Consider increasing the concentration of the reducing agent or the incubation time. |
Issue: A small or broad peak is observed at the cysteine position.
| Possible Cause | Recommended Solution |
| Incomplete Alkylation: Partial modification can lead to a split signal between the modified and unmodified forms, resulting in a smaller than expected peak for the derivative. | Re-evaluate and optimize the alkylation protocol. |
| Side Reactions: The alkylating agent may have reacted with other amino acid residues, leading to byproducts that can interfere with the chromatogram. Iodoacetamide, for example, can sometimes react with methionine.[11] | Use a more specific alkylating agent or optimize reaction conditions (e.g., pH, temperature) to minimize side reactions. Consider using an alternative alkylating agent like 4-vinylpyridine. |
| Oxidation: The cysteine residue may have been partially oxidized to various forms, leading to multiple, small, and often unidentifiable peaks. | Ensure that all solutions are properly degassed and, if possible, perform the sample preparation in an oxygen-minimized environment. |
Issue: A peak is observed at an unexpected retention time during the cysteine cycle.
| Possible Cause | Recommended Solution |
| Use of a Different Alkylating Agent: The retention time of the PTH-cysteine derivative is specific to the alkylating agent used. | Confirm which alkylating agent was used and compare the chromatogram to the correct PTH-derivative standard. |
| Oxidized Cysteine: Strong oxidation of cysteine to cysteic acid will produce PTH-cysteic acid, which has a different retention time than the S-alkylated derivatives. | If oxidation is suspected, run a PTH-cysteic acid standard to confirm the peak identity. |
| Side-product Formation: Reaction of the alkylating agent with other residues can produce unexpected PTH derivatives. | Analyze the sample by mass spectrometry to identify the nature of the modification. |
Quantitative Data on PTH-Cysteine Derivatives
The recovery of PTH-cysteine derivatives can vary depending on the alkylating agent used and the specific sequence context. The following table summarizes the relative retention times and expected recovery for common derivatives.
| Alkylating Agent | Cysteine Derivative | PTH Derivative Name | Relative HPLC Retention | Typical Recovery |
| Iodoacetamide | S-Carboxamidomethyl-cysteine | PTH-CAM-Cys | Intermediate | Good |
| 4-Vinylpyridine | S-Pyridylethyl-cysteine | PTH-PE-Cys | Late eluting | Excellent, very stable |
| Iodoacetic Acid | S-Carboxymethyl-cysteine | PTH-CM-Cys | Early eluting | Moderate to Good |
| N-methyl iodoacetamide | S-methylcarbamoyl-cysteine | PTH-MCM-Cys | Intermediate | High and reproducible[6] |
Note: Retention times are relative and can vary based on the specific HPLC system, column, and gradient used. Recoveries are generally high but can be influenced by the efficiency of the initial reduction and alkylation reactions.
Experimental Protocols
Protocol 1: Reduction and S-alkylation with Iodoacetamide (in-solution)
-
Dissolve the Protein: Dissolve the protein sample (typically 1-10 µg) in 20-50 µL of a buffer containing 6 M Guanidine-HCl, 0.5 M Tris-HCl (pH 8.5), and 2 mM EDTA.
-
Reduction: Add Dithiothreitol (DTT) to a final concentration of 10-20 mM. Incubate the mixture at 37°C for 2-4 hours under a nitrogen atmosphere to prevent re-oxidation.
-
Alkylation: Cool the solution to room temperature. Add a freshly prepared solution of iodoacetamide in the same buffer to a final concentration of 40-50 mM (a slight molar excess over DTT).
-
Incubation: Incubate the reaction in the dark at room temperature for 30-60 minutes.
-
Quenching: Quench the reaction by adding an excess of a thiol-containing reagent such as 2-mercaptoethanol.
-
Desalting: Remove excess reagents and byproducts by dialysis, gel filtration, or reverse-phase HPLC. The purified, modified protein is then ready for Edman sequencing.
Protocol 2: Reduction and S-alkylation with 4-Vinylpyridine (on-membrane)
This protocol is suitable for proteins electroblotted onto a PVDF membrane.
-
Excise the Band: After transfer and staining, excise the protein band of interest from the PVDF membrane.
-
Wetting: Wet the membrane piece with a small volume of methanol and then with the reduction buffer.
-
Reduction: Immerse the membrane in a solution of 10 mM DTT in 100 mM Tris-HCl (pH 8.5) and incubate at 45°C for 30 minutes.
-
Removal of Reducing Agent: Remove the DTT solution and wash the membrane piece several times with deionized water.
-
Alkylation: Immerse the membrane in a solution of 5% (v/v) 4-vinylpyridine in 100 mM Tris-HCl (pH 8.0). Incubate at room temperature for 30-60 minutes in the dark.
-
Washing: Remove the alkylation solution and wash the membrane extensively with deionized water and then with methanol to remove excess reagents.
-
Drying: Dry the membrane piece under vacuum. It is now ready to be loaded into the sequencer.
Diagrams
Caption: General workflow for Edman degradation of cysteine-containing proteins.
Caption: Logical relationship between cysteine state and Edman degradation outcome.
References
- 1. shimadzu.com [shimadzu.com]
- 2. Alkylation of cysteine with acrylamide for protein sequence analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. shimadzu.com [shimadzu.com]
- 4. researchgate.net [researchgate.net]
- 5. DiPTH‐Cystine and PTH‐Cysteine in Disulfide Bond Analysis Using Automated Edman Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modification of cysteine residues with N-methyl iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sequencing of peptides and proteins with blocked N-terminal amino acids: N-acetylserine or N-acetylthreonine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deblocking of Proteins Containing N-Terminal Pyroglutamic Acid | Springer Nature Experiments [experiments.springernature.com]
- 9. Deblocking of N-Terminally Modified Proteins | Springer Nature Experiments [experiments.springernature.com]
- 10. N-terminal Sequencing Analysis Service - Creative Proteomics [creative-proteomics.com]
- 11. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: PTH-(S-phenylthiocarbamyl)cysteine Analysis by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the detection of PTH-(S-phenylthiocarbamyl)cysteine using HPLC.
Frequently Asked Questions (FAQs)
Q1: Why is the detection of PTH-cysteine challenging in Edman degradation?
A1: The detection of PTH-cysteine by HPLC is challenging due to the inherent instability of cysteine during the Edman degradation process. The sulfhydryl group of cysteine can undergo oxidation and side reactions, leading to multiple derivative products or complete loss of the signal. Furthermore, if disulfide bonds are present in the protein, they can interfere with the Edman chemistry and prevent the release and subsequent detection of the PTH-amino acid.[1] To ensure stable and reliable detection, pretreatment of the protein or peptide, specifically reduction and alkylation of cysteine residues, is essential before sequencing.[1]
Q2: What is reductive alkylation and why is it necessary for PTH-cysteine analysis?
A2: Reductive alkylation is a two-step chemical modification process performed on proteins or peptides prior to sequence analysis. First, disulfide bonds between cysteine residues are reduced to free sulfhydryl groups using a reducing agent like dithiothreitol (DTT). Second, these sulfhydryl groups are alkylated with a reagent such as iodoacetamide or iodoacetic acid.[1] This process converts cysteine into a stable, modified residue (e.g., S-carboxymethylcysteine or S-carbamidomethylcysteine) that can withstand the conditions of Edman degradation and produce a single, identifiable PTH derivative during HPLC analysis.[1]
Q3: What are the common derivatization reagents used for cysteine analysis, and how do they compare?
A3: While phenylisothiocyanate (PITC) is the standard reagent for generating PTH-amino acids in Edman degradation[2], other derivatization strategies can be employed for general cysteine quantification, often offering higher sensitivity through fluorescence detection. A comparison of common derivatization reagents is presented below. For Edman sequencing, the key is the initial alkylation step to stabilize cysteine before PITC coupling.
| Derivatization Reagent | Detection Method | Advantages | Disadvantages |
| Phenylisothiocyanate (PITC) | UV (254 nm) | Standard for Edman degradation, reacts with all amino acids.[2] | Lower sensitivity compared to fluorescent tags; cysteine requires prior stabilization.[3][4] |
| 9-Fluorenyl Methyl Chloroformate (FMOC-Cl) | Fluorescence/UV | Rapid reaction, stable derivative.[5][6] | Low selectivity, potential for interfering by-products.[5] |
| Dansyl Chloride | Fluorescence/UV | Simple derivatization, strong signal.[5] | Poor reactivity and slow reaction kinetics.[5] |
| Monobromobimane (MBB) | Fluorescence | High sensitivity and reproducibility for thiols.[7] | Forms unstable products if not handled correctly.[7] |
| o-Phthalaldehyde (OPA) | Fluorescence | High sensitivity, rapid reaction with primary amines in the presence of a thiol.[8] | Does not react with secondary amines like proline unless a second derivatization step is used.[8] |
Q4: Can I improve the sensitivity of PTH-cysteine detection?
A4: Yes. To improve sensitivity, consider the following:
-
Alkylation Reagent Choice: Using an alkylating agent that results in a PTH derivative with a strong UV absorbance and elutes in a clear region of the chromatogram can enhance detection. N-isopropyliodoacetamide (NIPIA) is reported to yield a PTH derivative that elutes as a sharp peak in a region with no other standard PTH-amino acids.[9]
-
Fluorescent Derivatization: While not standard for Edman sequencing itself, pre-column derivatization with a fluorescent tag like monobromobimane (MBB) before HPLC can significantly increase sensitivity for thiol-containing compounds.[7]
-
Optimized HPLC Conditions: Ensure your HPLC method, including the column, mobile phase, and gradient, is optimized for the separation of your specific PTH-modified cysteine.[10][11]
Troubleshooting Guides
Issue 1: No Peak or Very Small Peak for PTH-Cysteine
| Possible Cause | Troubleshooting Step |
| Incomplete or Failed Reductive Alkylation | 1. Verify the freshness and concentration of your reducing (e.g., DTT) and alkylating (e.g., iodoacetamide) reagents. 2. Ensure the pH of the reaction buffer is optimal for both reduction and alkylation (typically around pH 8-8.5). 3. Increase the incubation time or reagent concentration. |
| Degradation of PTH-Cysteine Derivative | 1. Ensure the stability of the PTH-modified cysteine under your specific Edman degradation and HPLC conditions. 2. Analyze the sample immediately after preparation to minimize degradation. |
| Sample Loss During Preparation | 1. Use low-binding tubes and pipette tips. 2. If desalting is necessary, ensure the method is validated for your sample to prevent loss. |
| Poor Derivatization with PITC | 1. Ensure the coupling buffer is free of primary and secondary amines that could compete with the amino acid. 2. Confirm the PITC reagent is fresh and not degraded. |
Issue 2: Broad or Tailing Peak for PTH-Cysteine
| Possible Cause | Troubleshooting Step |
| Column Contamination or Degradation | 1. Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove contaminants. 2. If the problem persists, replace the guard column or the analytical column.[12] |
| Suboptimal Mobile Phase pH | 1. Adjust the mobile phase pH. The pH should ideally be +/- 2 units away from the pKa of the analyte.[12] 2. Ensure adequate buffering capacity of the mobile phase.[12] |
| Excessive Extra-Column Volume | 1. Minimize the length and internal diameter of tubing between the injector, column, and detector.[12] 2. Use a detector flow cell with an appropriate volume for your column dimensions. |
| Sample Overload | 1. Reduce the amount of sample injected onto the column. |
Issue 3: Split or Multiple Peaks for PTH-Cysteine
| Possible Cause | Troubleshooting Step |
| Incomplete Derivatization/Side Reactions | 1. Optimize the reductive alkylation and PITC derivatization conditions (time, temperature, pH, reagent concentration). 2. The presence of multiple peaks may indicate the formation of different derivatives.[4] |
| Column Void or Channeling | 1. A sudden shock or pressure surge can create a void at the column inlet. Replace the column.[13] 2. Ensure operating pressures are within the column's recommended range. |
| Injection Solvent Incompatibility | 1. Dissolve and inject the sample in the initial mobile phase whenever possible. 2. If a different solvent is used, it should be weaker (less eluotropic) than the mobile phase. |
| Contamination on Column Frit | 1. Reverse flush the column (if recommended by the manufacturer) to dislodge particulates. 2. If the problem persists, the inlet frit may need to be replaced. |
Experimental Protocols
Protocol 1: Reductive Alkylation of Cysteine Residues
This protocol describes a general method for the reduction and carbamidomethylation of cysteine residues in a protein sample prior to Edman degradation.
-
Dissolve Sample: Dissolve the protein/peptide sample in a buffer such as 0.5 M Tris-HCl, pH 8.5, containing 6 M Guanidine-HCl and 2 mM EDTA.
-
Reduction: Add dithiothreitol (DTT) to a final concentration of 10-20 mM. Incubate at 37°C for 1-2 hours.
-
Alkylation: Add a freshly prepared solution of iodoacetamide to a final concentration of 40-50 mM (a 2-fold molar excess over DTT). Incubate in the dark at room temperature for 30-60 minutes.
-
Quenching: Quench the reaction by adding a small amount of DTT or 2-mercaptoethanol.
-
Desalting: Remove excess reagents and buffer salts using a suitable method such as reversed-phase HPLC or a desalting column.
-
Sample Preparation for Sequencing: Lyophilize the desalted sample and it is now ready for PITC derivatization in the protein sequencer.
Protocol 2: HPLC Separation of PTH-Amino Acids
This is a representative protocol for the separation of PTH-amino acids. The specific conditions may need to be optimized for your instrument and column.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.05 M sodium acetate, pH 6.4, with triethylamine (2.75 ml/liter).[14]
-
Mobile Phase B: 50% Solvent A, 40% acetonitrile, 10% methanol.[14]
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over approximately 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 40°C.
Visualizations
Caption: Workflow for PTH-Cysteine Analysis.
Caption: Troubleshooting Logic for Missing Peak.
References
- 1. shimadzu.com [shimadzu.com]
- 2. Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 6. longdom.org [longdom.org]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Identification of PTH-Amino Acids by High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 11. Identification of PTH-Amino Acids by HPLC | Springer Nature Experiments [experiments.springernature.com]
- 12. phenomenex.com [phenomenex.com]
- 13. lcms.cz [lcms.cz]
- 14. Amino acid analysis by HPLC: optimized conditions for chromatography of phenylthiocarbamyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Improved analysis of PTH amino acids using a Thermo Scientific Hypersil GOLD HPLC column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
Technical Support Center: Phenylisothiocyanate (PITC) Reactions with Cysteine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenylisothiocyanate (PITC) and cysteine-containing peptides.
Troubleshooting Guides
This section addresses specific issues that may arise during the reaction of PITC with cysteine residues.
Issue: Low Yield of the Desired PITC-Cysteine Adduct
-
Question: I am observing a low yield of my target phenylthiocarbamoyl (PTC)-cysteine derivative. What are the potential causes and how can I improve the yield?
-
Answer: Low yields of the PTC-cysteine adduct can stem from several factors. The reaction is highly pH-dependent, with optimal labeling of the cysteine's thiol group occurring in weakly basic conditions (pH 7.5-8.5).[1][2] If the pH is too low, the thiol group will be protonated, reducing its nucleophilicity. Conversely, a pH that is too high (pH > 9) can favor reaction with the amino group of cysteine and other amino acids, leading to undesired side products.[1] Incomplete dissolution of the peptide or PITC can also lead to low yields. Ensure your peptide is fully dissolved in the reaction buffer before adding PITC. The stability of the PTC-cysteine adduct is also a critical factor; it can be unstable and prone to degradation, so it's important to handle the sample appropriately post-reaction.[3]
Issue: Appearance of Unexpected Peaks in HPLC or Mass Spectrometry Analysis
-
Question: My analytical data shows unexpected peaks after reacting my cysteine-containing peptide with PITC. What could these peaks be?
-
Answer: Unexpected peaks are often the result of side reactions. One common side reaction is the cyclization of the PTC-cysteine derivative to form a thiazolinone, which can then rearrange to a more stable phenylthiohydantoin (PTH)-cysteine.[2] Another possibility is β-elimination of the thiocarbamoyl group from the PTC-cysteine adduct, especially under basic conditions, leading to the formation of dehydroalanine. You may also be observing byproducts from the reaction of PITC with other nucleophilic side chains (like lysine) if the pH is too high.[4] Oxidation of the cysteine thiol group to a disulfide is another common issue, which can be minimized by the inclusion of reducing agents, though these can sometimes interfere with the PITC reaction itself.[5]
Issue: Difficulty in Sequencing Cysteine Residues using Edman Degradation
-
Question: I am having trouble identifying cysteine residues during Edman degradation. I either get a gap in the sequence or an unidentifiable peak. Why is this happening?
-
Answer: Cysteine presents a challenge in Edman degradation due to the instability of its PTC derivative. The PTC-cysteine can undergo side reactions like cyclization and elimination during the cleavage step, preventing the formation of a stable, identifiable PTH-amino acid.[6][7] To overcome this, it is standard practice to chemically modify the cysteine residues prior to sequencing. Alkylation with reagents like iodoacetamide or 4-vinylpyridine converts the thiol group into a more stable derivative that can be readily identified.[2]
Frequently Asked Questions (FAQs)
General Questions
-
Question: What is the primary reaction between phenylisothiocyanate (PITC) and cysteine?
-
Answer: The primary reaction involves the nucleophilic attack of the deprotonated thiol group (thiolate) of the cysteine residue on the electrophilic carbon atom of the isothiocyanate group of PITC. This forms a phenylthiocarbamoyl (PTC)-cysteine adduct.[1] This reaction is fundamental to the Edman degradation process for protein sequencing.[2]
-
Question: How does pH affect the reaction of PITC with cysteine?
-
Answer: The pH of the reaction medium is a critical parameter. A weakly basic pH (around 7.5-8.5) is optimal for the reaction with the cysteine thiol group.[1] At this pH, a significant portion of the thiol groups are deprotonated to the more nucleophilic thiolate form, while the amino groups are still largely protonated, minimizing reaction at the N-terminus. At higher pH values (pH > 9), the reaction with amino groups becomes more favorable.[1][8]
Side Reactions and Byproducts
-
Question: What are the common side reactions when reacting PITC with cysteine?
-
Answer: The main side reactions include:
-
Reaction with the α-amino group: PITC can react with the N-terminal amino group of the peptide, which is the basis of Edman degradation.[2]
-
Cyclization: The PTC-cysteine adduct can undergo intramolecular cyclization to form a thiazolinone derivative, which is an intermediate in the Edman degradation cleavage step.[2]
-
β-elimination: Under basic conditions, the PTC-cysteine adduct can undergo elimination to form dehydroalanine.
-
Oxidation: The cysteine thiol can be oxidized to form disulfide bonds, especially in the absence of reducing agents.[5]
-
-
Question: How can I minimize the formation of side products?
-
Answer: To minimize side products, it is crucial to carefully control the reaction conditions.
-
pH Control: Maintain a weakly basic pH (7.5-8.5) to favor the reaction with the thiol group over the amino group.[1]
-
Scavengers: The use of scavengers in the cleavage cocktail during peptide synthesis and purification can help prevent side reactions.[5][9]
-
Reducing Agents: While reducing agents like dithiothreitol (DTT) can prevent cysteine oxidation, they can also react with PITC and should be used with caution or removed prior to PITC labeling.[5]
-
Temperature and Time: Perform the reaction at room temperature and for the minimum time required for completion to reduce the likelihood of degradation of the PTC-cysteine adduct.[10]
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for the reaction of PITC with cysteine.
Table 1: pH Optima for PITC Reactions
| Reactant Group | Optimal pH Range | Reference |
| Cysteine Thiol (-SH) | 7.5 - 8.5 | [1] |
| Amino Group (-NH2) | > 9.0 | [1][8] |
Table 2: Stability of PTC-Amino Acid Derivatives
| Derivative | Condition | Stability | Reference |
| PTC-Amino Acids | Ambient Temperature | Relatively unstable, varies by amino acid | [3] |
| PTC-Amino Acids | 0 °C | Stable | [3] |
| PTC-Amino Acids | pH 5-7.5 | Improved stability | [10] |
Experimental Protocols
Protocol 1: General Procedure for PITC Derivatization of Cysteine-Containing Peptides for HPLC Analysis
-
Peptide Preparation: Dissolve the lyophilized peptide in a suitable buffer (e.g., 50 mM sodium bicarbonate, pH 8.0) to a final concentration of 1-10 mg/mL.
-
PITC Solution Preparation: Prepare a fresh solution of PITC in a solvent like acetonitrile or pyridine. A common derivatizing reagent mixture is a 7:1:1:1 (v/v/v/v) solution of ethanol:water:triethylamine:PITC.
-
Derivatization Reaction: Add the PITC solution to the peptide solution in a molar excess (e.g., 10-fold). Vortex the mixture gently and incubate at room temperature for 20-30 minutes.
-
Reaction Quenching and Sample Preparation: Quench the reaction by adding a reagent like trifluoroacetic acid (TFA) to acidify the solution. Dry the sample under vacuum to remove excess PITC and solvent.
-
Reconstitution and Analysis: Reconstitute the dried sample in a suitable solvent for your chromatography system (e.g., 0.1% TFA in water/acetonitrile) and analyze by reverse-phase HPLC.
Protocol 2: Minimizing Side Reactions during PITC Labeling
-
pH Control: Use a well-buffered solution at a pH between 7.5 and 8.5. A borate or bicarbonate buffer is commonly used.
-
Exclusion of Oxygen: To prevent oxidation of the cysteine thiol, degas all solutions and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Use of Scavengers: If performing cleavage from a solid-phase resin, include scavengers like triisopropylsilane (TIS) and water in the cleavage cocktail to trap reactive species that could modify the cysteine.[11]
-
Pre-modification of Cysteine: For applications like Edman sequencing, consider pre-modifying the cysteine residues by alkylation (e.g., with iodoacetamide) to form a stable S-carboxyamidomethyl-cysteine derivative before reacting with PITC.
Visualizations
Caption: Reaction pathways of PITC with cysteine, including the main reaction and common side reactions.
Caption: A general workflow for troubleshooting issues in PITC-cysteine reactions.
References
- 1. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Protein Sequencing of Edman Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 3. Stability of phenyl(thiocarbamoyl) amino acids and optimization of their separation by high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. creative-biolabs.com [creative-biolabs.com]
- 7. novor.cloud [novor.cloud]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Ambiguous Peaks for PTH-Cysteine in Chromatograms
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ambiguous peaks for PTH-cysteine during N-terminal sequencing using Edman degradation.
Troubleshooting Guide
Problem 1: No peak or a very small peak is observed at the expected retention time for a cysteine residue.
Possible Causes:
-
Unmodified Cysteine: Free cysteine is unstable under Edman degradation conditions and often does not yield a detectable PTH derivative.[1][2]
-
Disulfide Bond Formation: If the cysteine is involved in a disulfide bond, it will not be accessible for derivatization by phenyl isothiocyanate (PITC).
-
N-terminal Blockage: If the N-terminal amino group of the protein or peptide is chemically modified (e.g., acetylated), the Edman degradation process will be blocked, and no PTH-amino acids will be generated.
Solutions:
-
Reduction and Alkylation: Prior to sequencing, reduce all disulfide bonds and alkylate the resulting free cysteine residues. This is a critical step for the successful identification of cysteine.[1][3] Common alkylating agents include iodoacetamide, 4-vinylpyridine, and N-isopropyl iodoacetamide (NIPIA).[1][4]
-
Verify Sample Purity: Ensure the sample is free from contaminants that could interfere with the Edman chemistry.[1]
-
Mass Spectrometry Analysis: Use mass spectrometry to confirm the presence of N-terminal modifications if blockage is suspected.
Problem 2: Multiple peaks are observed for a single cysteine-containing cycle.
Possible Causes:
-
Formation of diPTH-cystine: In the absence of a reducing agent like dithiothreitol (DTT), two PTH-cysteine molecules can oxidize to form diPTH-cystine, which will appear as a separate peak.[5][6]
-
Side Reactions: Cysteine residues can react with other chemicals during sample preparation. For instance, reaction with acrylamide from SDS-PAGE gels can form cysteine-S-β-propionamide.
-
Incomplete Alkylation: If the alkylation reaction is incomplete, you may see peaks corresponding to both the alkylated derivative and degradation products of unmodified cysteine.
-
Co-elution: The PTH derivative of cysteine or its adducts may co-elute with other PTH-amino acids or byproducts of the sequencing reaction. For example, diPTH-cystine can co-elute with PTH-arginine.[5]
Solutions:
-
Optimize Reduction and Alkylation: Ensure complete reduction and alkylation by following a validated protocol.
-
Use of Reducing Agents: The presence of DTT during the conversion step can help to reduce diPTH-cystine back to PTH-cysteine, resulting in a single primary peak.[6]
-
Chromatographic Conditions: Adjust the HPLC gradient to improve the separation of co-eluting peaks.[7]
-
Run Standards: Always run a standard mixture of PTH-amino acids, including the expected alkylated PTH-cysteine derivative, to confirm retention times.[8][9][10]
-
Mass Spectrometry Confirmation: When in doubt, collect the ambiguous peak and analyze it by mass spectrometry to determine its molecular weight and confirm its identity.[11]
Problem 3: A peak appears at an unexpected retention time for a cysteine residue.
Possible Causes:
-
Different Alkylation Reagent Used: Different alkylating agents will result in PTH derivatives with different retention times. For example, PTH-S-pyridylethylcysteine (from 4-vinylpyridine) will have a different retention time than PTH-S-carboxamidomethylcysteine (from iodoacetamide).[3]
-
Formation of Adducts: Cysteine is a reactive amino acid and can form adducts with various compounds present in the sample or buffers, leading to shifts in retention time.
-
Oxidation: The sulfhydryl group of cysteine can be oxidized to sulfinic or sulfonic acid, which will produce different PTH derivatives.
Solutions:
-
Confirm Alkylation Reagent: Double-check the alkylation reagent used in the sample preparation.
-
Analyze a Control Sample: If possible, run a control peptide with a known cysteine sequence that has been subjected to the same sample preparation protocol.
-
Review Sample History: Consider any potential sources of adduct formation from the sample purification and handling steps.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to alkylate cysteine residues before Edman sequencing?
A1: Unmodified cysteine is unstable during the chemical cycles of Edman degradation and often fails to produce a reliable PTH derivative.[1][2] Alkylation of the sulfhydryl group creates a stable derivative that can be consistently identified by HPLC. This process also cleaves any disulfide bonds, making the individual cysteine residues accessible to the sequencing chemistry.
Q2: What are the most common alkylating agents for cysteine in protein sequencing?
A2: The most common alkylating agents are iodoacetamide (which forms S-carboxamidomethylcysteine), 4-vinylpyridine (which forms S-pyridylethylcysteine), and N-isopropyl iodoacetamide (NIPIA).[1][4] 4-vinylpyridine is often reported to give superior signals in Edman sequencing.[1]
Q3: What is diPTH-cystine and when is it observed?
A3: DiPTH-cystine is the oxidized dimer of two PTH-cysteine molecules. It is typically observed when sequencing a peptide containing a disulfide bond without prior reduction and alkylation, or when free cysteine residues are present in an oxidizing environment.[5][6]
Q4: How can I distinguish between PTH-cysteine and other co-eluting peaks?
A4: The best way is to run a standard of the expected alkylated PTH-cysteine derivative to have a reference retention time. Additionally, altering the HPLC gradient may help to resolve the peaks. If ambiguity persists, collecting the peak for mass spectrometric analysis is the most definitive method for identification.[11]
Q5: Can mass spectrometry help in interpreting ambiguous PTH-cysteine peaks?
A5: Absolutely. Mass spectrometry is a powerful complementary technique. It can be used to determine the mass of the species giving rise to an ambiguous peak, thereby confirming if it is a PTH-cysteine derivative, an adduct, or an unrelated artifact.[11][12][13]
Quantitative Data
The retention times of PTH-cysteine derivatives are highly dependent on the specific HPLC column, gradient, and instrument used. The following table provides an example of retention times for different PTH-cysteine derivatives under specific conditions as a reference. Researchers should always determine the retention times on their own system using standards.
| PTH-Derivative | Alkylating Agent | Elution System | Approximate Retention Time (min) | Notes |
| PTH-cysteine | None (unstable) | Gradient | 8.06 | Often a small or non-existent peak.[5] |
| diPTH-cystine | None (oxidized) | Gradient | 8.47 | May co-elute with PTH-Arginine.[5] |
| PTH-carboxymethylcysteine | Iodoacetic acid | Gradient | ~6.5 | Elutes relatively early in the chromatogram.[3] |
| PTH-carbamidomethylcysteine | Iodoacetamide | Gradient | ~14.3 | May elute near PTH-Histidine.[3] |
| PTH-pyridylethylcysteine | 4-vinylpyridine | Gradient | ~19.7 | Generally provides a strong and stable signal.[3] |
Experimental Protocols
Protocol 1: Reduction and Alkylation of Cysteine Residues in Solution
This protocol is suitable for purified proteins or peptides in solution.
Materials:
-
Reduction Buffer: 6 M Guanidine HCl, 0.5 M Tris-HCl, pH 8.5, 2 mM EDTA
-
Reducing Agent: Dithiothreitol (DTT)
-
Alkylation Agent: Iodoacetamide or 4-vinylpyridine
-
Quenching Reagent: 2-Mercaptoethanol
-
Dialysis or desalting column
Procedure:
-
Dissolve the protein/peptide sample in the Reduction Buffer.
-
Add DTT to a final concentration of 10 mM.
-
Incubate the solution at 37°C for 1-2 hours to reduce all disulfide bonds.
-
Cool the solution to room temperature.
-
For alkylation with iodoacetamide : Add a freshly prepared solution of iodoacetamide in the dark to a final concentration of 25 mM. Incubate in the dark at room temperature for 30 minutes.
-
For alkylation with 4-vinylpyridine : Add 4-vinylpyridine to a final concentration of 50 mM. Incubate at room temperature for 90 minutes.
-
Quench the reaction by adding 2-mercaptoethanol to a final concentration of 50 mM.
-
Remove excess reagents and buffer exchange the sample into a suitable buffer for Edman degradation (e.g., 0.1% TFA) using dialysis or a desalting column.
-
Lyophilize the sample if necessary.
Protocol 2: Reduction and Alkylation of Cysteine Residues on a PVDF Membrane
This protocol is for proteins that have been separated by SDS-PAGE and blotted onto a PVDF membrane.
Materials:
-
Reduction Buffer: 10 mM DTT in 100 mM Tris-HCl, pH 8.5, containing 0.1% SDS.
-
Alkylation Buffer: 100 mM iodoacetamide in 100 mM Tris-HCl, pH 8.5, containing 0.1% SDS.
-
Washing Solution: 10% methanol in water.
-
Milli-Q water.
Procedure:
-
Excise the protein band of interest from the Coomassie-stained and dried PVDF membrane.
-
Place the membrane slice in a microcentrifuge tube.
-
Add enough Reduction Buffer to completely cover the membrane.
-
Incubate at 56°C for 30 minutes.
-
Remove the Reduction Buffer and rinse the membrane with Milli-Q water.
-
Add enough Alkylation Buffer to cover the membrane.
-
Incubate in the dark at room temperature for 20 minutes.
-
Remove the Alkylation Buffer and wash the membrane extensively with the Washing Solution and then with Milli-Q water to remove all residual reagents.
-
Dry the membrane completely before loading it onto the sequencer.
Visualizations
Caption: Chemical pathways of cysteine during Edman degradation.
Caption: Troubleshooting workflow for ambiguous PTH-cysteine peaks.
References
- 1. N-terminal Edman sequencing [proteome-factory.com]
- 2. Parathyroid Hormone (PTH) Test: MedlinePlus Medical Test [medlineplus.gov]
- 3. shimadzu.com [shimadzu.com]
- 4. cib.csic.es [cib.csic.es]
- 5. DiPTH‐Cystine and PTH‐Cysteine in Disulfide Bond Analysis Using Automated Edman Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ABRF ESRG 2005 Study: Identification of Seven Modified Amino Acids by Edman Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wakopak® Series for Amino Acid Analysis | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 8. Identification of PTH-Amino Acids by High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 9. alphalabs.co.uk [alphalabs.co.uk]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 11. Analysis of phenylthiohydantoin amino acid mixtures for sequencing by thermospray liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mass Spectrometry-Based Structural Analysis of Cysteine-Rich Metal-Binding Sites in Proteins with MetaOdysseus R Software - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
Technical Support Center: Preventing Disulfide Bond Scrambling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize disulfide bond scrambling during sample preparation for protein analysis, particularly for therapeutic monoclonal antibodies (mAbs).
Troubleshooting Guides
Disulfide bond scrambling, the incorrect formation or rearrangement of disulfide bonds, can significantly impact protein structure, stability, and function, leading to inaccurate analytical results.[1][2][3] This guide addresses common issues and provides solutions to maintain the native disulfide bond configuration during your experiments.
Issue 1: High Levels of Scrambled Disulfide Bonds Detected in Non-Reduced Peptide Mapping
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Thiol-Disulfide Exchange: Free cysteine residues in the sample are reacting with existing disulfide bonds.[1][2] | Alkylate Free Thiols: Immediately after denaturation and before digestion, add a suitable alkylating agent to cap free sulfhydryl groups. N-ethylmaleimide (NEM) is highly effective due to its rapid reaction kinetics with free thiols.[1] | Prevents free thiols from initiating disulfide exchange, thus preserving the native disulfide linkages. |
| Alkaline pH Conditions: Basic pH (typically > 7) during sample preparation can promote disulfide scrambling.[2][4][5][6] | Lower the pH: Perform denaturation and digestion at an acidic or neutral pH (around pH 6.5).[2][6] Specialized kits, such as the AccuMAP™ Low pH Protein Digestion Kit, are designed for this purpose. | Reduces the rate of thiol-disulfide exchange and other side reactions that lead to scrambling. |
| Elevated Temperature: High temperatures during denaturation and digestion can induce disulfide bond rearrangement.[2][6][7] | Optimize Temperature: Use the lowest effective temperature for denaturation and digestion. Proteolytic digestion is commonly performed at 37°C, where scrambling is minimal.[5] Some protocols suggest digestion at 25°C to further minimize scrambling.[8] | Minimizes heat-induced denaturation and subsequent incorrect disulfide bond formation. |
| Ineffective Alkylating Agent: Some alkylating agents, like iodoacetamide (IAM), can be less effective at preventing scrambling under certain conditions and may even contribute to it.[1][4] | Switch to a More Efficient Alkylating Agent: Use N-ethylmaleimide (NEM), which has been shown to be more effective than iodoacetamide in preventing disulfide scrambling, even at basic pH.[1] | Complete and rapid blocking of free thiols, preventing their participation in scrambling reactions. |
| Presence of Reducing Agents: Unintentional carryover of reducing agents from previous steps can break and reform disulfide bonds. | Ensure Complete Removal of Reducing Agents: Use desalting columns or dialysis to thoroughly remove any reducing agents like DTT or TCEP before proceeding with non-reduced analysis.[9] | Eliminates the chemical drivers for disulfide bond reduction and subsequent scrambling. |
Issue 2: Poor Digestion Efficiency at Acidic pH
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Enzyme Activity: Trypsin, a common protease, has reduced activity at acidic pH.[10] | Use an Acid-Stable Protease: Employ enzymes like pepsin that are active at low pH.[4][5] Alternatively, use a combination of enzymes like Lys-C and trypsin that are effective at slightly acidic pH.[4][8] | Improved digestion efficiency, leading to better peptide coverage for mass spectrometry analysis. |
| Incomplete Denaturation: The protein may not be fully unfolded at lower temperatures and acidic pH, hindering enzyme access. | Optimize Denaturation Conditions: Ensure sufficient concentration of denaturants like urea (e.g., 8 M).[4] | Complete protein unfolding, allowing for efficient enzymatic cleavage. |
Frequently Asked Questions (FAQs)
Q1: What is disulfide bond scrambling and why is it a problem?
A1: Disulfide bond scrambling is the process where the original, native disulfide bonds in a protein are broken and reformed incorrectly between different cysteine residues.[1][2][3] This is a significant issue because correct disulfide linkages are crucial for maintaining the three-dimensional structure, stability, and biological activity of proteins, especially therapeutic antibodies.[1][2][11] Incorrect disulfide bonds can lead to protein misfolding, aggregation, loss of function, and potentially increased immunogenicity.[2][3][12]
Q2: What are the main causes of disulfide bond scrambling during sample preparation?
A2: The primary causes of disulfide bond scrambling during sample preparation include:
-
Presence of free thiols: Unpaired cysteine residues can initiate a chain reaction of disulfide bond exchange.[1][2][5]
-
Alkaline pH: High pH levels (above neutral) facilitate the deprotonation of thiol groups, making them more reactive and prone to initiating scrambling.[2][4][5][10][6]
-
Elevated temperatures: Heat can provide the energy needed to break and rearrange disulfide bonds.[2][6][7]
-
Exposure to reducing and oxidizing agents: An imbalanced redox environment can lead to the cleavage and incorrect reformation of disulfide bonds.[2]
Q3: How can I prevent disulfide bond scrambling?
A3: To prevent disulfide bond scrambling, a combination of strategies should be employed:
-
Control the pH: Maintain a slightly acidic to neutral pH (around 6.5) throughout the sample preparation process.[2][6]
-
Alkylate free thiols: Use a fast-acting and effective alkylating agent like N-ethylmaleimide (NEM) to block any free cysteine residues immediately after denaturation.[1]
-
Manage temperature: Avoid excessive heat during denaturation and digestion steps.[2][5]
-
Add scrambling inhibitors: In some protocols, cystamine can be added to the sample preparation buffer at alkaline pH to prevent native disulfide disruption.[4][10]
Q4: Which alkylating agent is best for preventing disulfide scrambling?
A4: N-ethylmaleimide (NEM) is highly recommended for preventing disulfide scrambling.[1] Its reaction with free thiols is significantly faster than the rate of thiol-disulfide exchange, even under the basic pH conditions often used for trypsin digestion.[1] In contrast, iodoacetamide (IAA) has been shown to result in extensive disulfide scrambling.[1][4]
Q5: Can I still use trypsin for digestion if I need to work at a lower pH?
A5: While trypsin's activity is reduced at lower pH, you can still achieve efficient digestion by using a combination of enzymes. A common approach is to use a dual digestion with Lys-C and trypsin, which can be effective at a slightly acidic pH of 6.8.[8] Alternatively, for very low pH conditions (pH < 2), pepsin is a suitable enzyme.[5]
Quantitative Data Summary
The following table summarizes the relative Mass Spectrometry (MS) response of scrambled disulfide connections in the monoclonal antibody cemiplimab under various digestion and alkylation conditions. A lower response indicates less scrambling.
| Digestion Method | Alkylating Agent | Total Relative MS Response of Scrambled Disulfides | Reference |
| Basic pH (7.5) | Iodoacetamide | High | [1] |
| Basic pH (7.5) | N-ethylmaleimide (NEM) | Low | [1] |
| Basic pH (7.5) | None (Positive Control) | Very High | [1] |
| Acidic pH (5.3) with AccuMAP™ Kit | N-ethylmaleimide (NEM) | Negligible | [1] |
| Acidic pH (5.3) with AccuMAP™ Kit | None | Moderate | [1] |
Data is qualitative as presented in the source. "High," "Low," "Very High," "Negligible," and "Moderate" are inferred from the descriptive results of the study.
Experimental Protocols
Protocol 1: Non-Reduced Peptide Mapping with NEM Alkylation at Basic pH
This protocol is designed to minimize disulfide scrambling while maintaining high digestion efficiency with trypsin.
-
Denaturation and Alkylation:
-
Denature the monoclonal antibody sample in a solution containing 8 M urea.
-
Pre-mix N-ethylmaleimide (NEM) into the denaturant solution to a final concentration of approximately 4 mM.
-
Incubate at 37°C for 30 minutes to ensure complete denaturation and alkylation of free thiols.[1]
-
-
Digestion:
-
Dilute the sample with a buffer to reduce the urea concentration and achieve a pH of 7.5.
-
Add trypsin to the sample.
-
Incubate at 37°C for 4 hours.[13]
-
-
Quenching:
-
Stop the digestion by adding an acid, such as trifluoroacetic acid (TFA), to lower the pH to 2.[13]
-
-
Analysis:
-
Analyze the resulting peptides by LC-MS/MS to identify the disulfide-linked peptides.
-
Protocol 2: Non-Reduced Peptide Mapping at Acidic pH
This protocol utilizes a commercial kit to perform digestion at a low pH, which is highly effective at preventing scrambling.
-
Denaturation:
-
Denature 50 µg of the monoclonal antibody with 8 M urea in 1.4x AccuMAP™ Low pH Reaction Buffer at 37°C for 30 minutes.[1]
-
-
Alkylation:
-
Add N-ethylmaleimide (NEM) to the denatured sample.
-
-
Initial Digestion:
-
Perform a pre-digestion step using AccuMAP™ Low pH Resistant rLys-C at 37°C for 1 hour.[1]
-
-
Final Digestion:
-
Add AccuMAP™ Modified Trypsin and additional AccuMAP™ Low pH Resistant rLys-C and incubate at 37°C for 3 hours (final pH 5.3).[1]
-
-
Quenching:
-
Acidify the sample with TFA to stop the digestion.
-
-
Analysis:
-
Proceed with LC-MS/MS analysis.
-
Visualizations
Caption: Workflow for non-reduced peptide mapping.
Caption: Troubleshooting logic for disulfide scrambling.
References
- 1. Practical solutions for overcoming artificial disulfide scrambling in the non-reduced peptide mapping characterization of monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rapidnovor.com [rapidnovor.com]
- 3. Streamlining the Characterization of Disulfide Bond Shuffling and Protein Degradation in IgG1 Biopharmaceuticals Under Native and Stressed Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2023043892A1 - Method to prevent sample preparation-induced disulfide scrambling in non-reduced peptide mapping - Google Patents [patents.google.com]
- 5. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental Assignment of Disulfide-Bonds in Purified Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development of a simple non-reduced peptide mapping method that prevents disulfide scrambling of mAbs without affecting tryptic enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Disulfide Bond Analysis by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 12. biopharmaspec.com [biopharmaspec.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Analysis of Cysteine: From Edman Degradation Products to Modern Derivatization Strategies
For researchers, scientists, and drug development professionals, the accurate quantification of cysteine residues is paramount for understanding protein structure, function, and metabolism. This guide provides a comprehensive comparison of mass spectrometry-based methods for cysteine analysis, focusing on the classic Edman degradation product, PTH-(S-phenylthiocarbamyl)cysteine, and modern, widely-used alkylation derivatization techniques.
This document delves into the experimental protocols, quantitative performance, and underlying principles of these methods, offering supporting data to inform your analytical choices.
Introduction to Cysteine Analysis Challenges
Cysteine's reactive thiol group (-SH) makes it a crucial amino acid for protein structure (disulfide bonds), catalysis, and redox signaling. However, this reactivity also presents analytical challenges, including easy oxidation and the potential for various modifications during sample preparation and analysis. Mass spectrometry (MS) offers the sensitivity and specificity required for accurate cysteine quantification, but appropriate sample handling and derivatization are critical.
Historically, N-terminal protein sequencing by Edman degradation has been a fundamental tool. When an unprotected cysteine is at the N-terminus, it can react with the Edman reagent, phenylisothiocyanate (PITC), on its side chain to form this compound. While informative, this side reaction highlights the need for controlled derivatization for unambiguous sequencing and quantification.
Modern proteomics workflows typically employ specific alkylating agents to cap the thiol group of cysteine, preventing unwanted side reactions and enabling robust quantification. This guide compares the direct analysis of the Edman degradation product with three commonly used cysteine alkylation strategies: iodoacetamide (IAM), N-ethylmaleimide (NEM), and acrylamide.
Comparison of Analytical Methodologies
The following sections detail the principles and performance of four distinct approaches for cysteine analysis via mass spectrometry.
Analysis of this compound
This method is relevant in the context of Edman degradation-based protein sequencing. The formation of this compound occurs when the cysteine side chain reacts with PITC.[1] Its detection and quantification are typically performed using liquid chromatography coupled with mass spectrometry (LC-MS).
Key Performance Characteristics:
| Parameter | This compound Analysis |
| Molecular Weight | 373.5 g/mol |
| Formula | C₁₇H₁₅N₃OS₃ |
| Expected [M+H]⁺ | ~374.04 m/z |
| Ionization | Electrospray Ionization (ESI) is well-suited for LC-MS coupling.[1] |
| Detection | Tandem mass spectrometry (MS/MS) provides structural confirmation.[1] |
Cysteine Derivatization with Iodoacetamide (IAM)
Iodoacetamide is a widely used alkylating agent that reacts with the thiol group of cysteine to form a stable carbamidomethyl derivative. This method is a staple in quantitative proteomics.
Key Performance Characteristics:
| Parameter | Iodoacetamide (IAM) Derivatization |
| Reaction | Forms S-carbamidomethylcysteine |
| Mass Shift | +57.02 Da |
| Quantitative Strategy | Can be used in label-free or stable isotope labeling (e.g., ¹³C-IAM) approaches.[2][3] |
| Side Reactions | Can cause over-alkylation, particularly of methionine residues.[4] Chloroacetamide is considered superior by some due to fewer side reactions.[5][6] |
| Alkylation Efficiency | High, often exceeding 97%.[7] |
Cysteine Derivatization with N-Ethylmaleimide (NEM)
N-ethylmaleimide is another common thiol-reactive reagent that offers rapid and specific alkylation under controlled conditions.
Key Performance Characteristics:
| Parameter | N-Ethylmaleimide (NEM) Derivatization |
| Reaction | Forms a stable thioether linkage. |
| Mass Shift | +125.05 Da |
| Quantitative Strategy | Can be used with isotopic labeling (e.g., d₅-NEM) for relative quantification.[8] |
| Reaction Conditions | Rapid kinetics, with specificity improved at pH below neutral and lower NEM concentrations.[9] |
| Side Reactions | Can react with other nucleophilic residues, but this can be minimized by optimizing reaction conditions.[9] Shows greater selectivity for thiols compared to some other reagents.[10] |
| Derivatization Efficiency | Complete derivatization can be achieved within 30 minutes.[10] |
Cysteine Derivatization with Acrylamide
Acrylamide serves as an alternative cysteine alkylating agent, particularly useful in quantitative proteomics workflows.
Key Performance Characteristics:
| Parameter | Acrylamide Derivatization |
| Reaction | Forms a propionamide adduct. |
| Mass Shift | +71.04 Da |
| Quantitative Strategy | Can be used with deuterated acrylamide for isotopic labeling.[11] |
| Performance | Provides a robust method for quantitative analysis of complex proteomes.[12] ¹³C-labeled acrylamide is preferred over deuterated versions to avoid chromatographic shifts.[12] |
| Side Reactions | Generally considered to have good specificity for cysteine. |
| LOD/LOQ | A method for acrylamide derivatized with D-cysteine reported an LOD of 0.04 µg/kg and an LOQ of 0.14 µg/kg.[13][14] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for each analytical approach.
Protocol 1: LC-MS/MS Analysis of this compound
Sample Preparation (from Edman Degradation):
-
Perform Edman degradation on the protein or peptide of interest.
-
Collect the anilinothiazolinone (ATZ) amino acid released in each cycle.
-
Convert the ATZ-amino acid to the more stable phenylthiohydantoin (PTH) derivative by treatment with aqueous acid.
-
If unprotected cysteine is at the N-terminus, the side chain may react with PITC, leading to the formation of this compound.
-
Dry the PTH-amino acid sample and reconstitute in a suitable solvent for LC-MS analysis (e.g., methanol/water with 0.1% formic acid).
LC-MS/MS Parameters:
-
LC Column: C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase to separate the PTH-amino acids.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
MS Analysis: Full scan MS to detect the [M+H]⁺ ion at m/z ~374.04, followed by product ion scans (MS/MS) to confirm the structure through fragmentation.
Protocol 2: Cysteine Alkylation with Iodoacetamide (IAM) for Quantitative Proteomics
Sample Preparation:
-
Denature the protein sample in a suitable buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.5).
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Cool the sample to room temperature.
-
Alkylate the free thiols by adding IAM to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes.
-
Quench the reaction by adding DTT to a final concentration of 20 mM.
-
Proceed with protein digestion (e.g., with trypsin).
-
Desalt the resulting peptides using a C18 solid-phase extraction cartridge.
-
Dry the peptides and reconstitute in a solvent compatible with LC-MS/MS analysis.
LC-MS/MS Parameters:
-
LC Column: C18 reversed-phase column suitable for peptide separations.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A shallow gradient optimized for peptide elution.
-
Ionization: ESI in positive ion mode.
-
MS Analysis: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) to identify and quantify peptides. Monitor for the mass shift of +57.02 Da on cysteine-containing peptides.
Protocol 3: Cysteine Alkylation with N-Ethylmaleimide (NEM)
Sample Preparation:
-
Denature and reduce the protein sample as described in Protocol 2.
-
Adjust the pH of the sample to ~7.0.
-
Add NEM to a final concentration of 10-40 mM.
-
Incubate at room temperature for 15-30 minutes.
-
Quench the reaction with an excess of a thiol-containing reagent like DTT or β-mercaptoethanol.
-
Proceed with protein digestion and peptide cleanup as in Protocol 2.
LC-MS/MS Parameters:
-
Similar to Protocol 2, but monitor for a mass shift of +125.05 Da on cysteine-containing peptides.
Protocol 4: Cysteine Alkylation with Acrylamide
Sample Preparation:
-
Denature and reduce the protein sample as described in Protocol 2.
-
Add acrylamide to a final concentration of ~10 mM.
-
Incubate at room temperature for 1 hour.
-
Quench the reaction with DTT.
-
Proceed with protein digestion and peptide cleanup as in Protocol 2.
LC-MS/MS Parameters:
-
Similar to Protocol 2, but monitor for a mass shift of +71.04 Da on cysteine-containing peptides.
Visualizing the Analytical Workflows
The following diagrams illustrate the experimental workflows for the analysis of this compound and the alternative cysteine derivatization methods.
Caption: Workflow for the analysis of this compound.
Caption: General workflow for cysteine analysis using alkylating agents.
Conclusion
The choice of method for cysteine analysis by mass spectrometry depends on the specific research question and experimental context. The analysis of this compound is primarily relevant for researchers utilizing Edman degradation and needing to characterize this specific side product.
For broader quantitative proteomics applications, derivatization with alkylating agents is the standard. Iodoacetamide is a well-established reagent, though consideration should be given to potential side reactions. N-ethylmaleimide offers rapid and specific labeling under optimized conditions. Acrylamide provides a reliable and cost-effective alternative for quantitative studies.
By understanding the principles, performance characteristics, and experimental protocols of these different methods, researchers can make informed decisions to achieve accurate and robust quantification of cysteine in their samples, ultimately leading to a deeper understanding of protein biology.
References
- 1. This compound | 4094-50-2 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. researchgate.net [researchgate.net]
- 7. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acrylamide--a cysteine alkylating reagent for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. phanstiel-lab.med.unc.edu [phanstiel-lab.med.unc.edu]
- 13. A new derivatization approach with D-cysteine for the sensitive and simple analysis of acrylamide in foods by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Edman Degradation vs. Mass Spectrometry for Cysteine Identification
For researchers, scientists, and drug development professionals, the accurate identification of cysteine residues within a protein is paramount. Cysteine's unique thiol group plays a critical role in protein structure through disulfide bond formation, enzymatic activity, and post-translational modifications (PTMs). The two primary methodologies for protein sequencing, Edman degradation and mass spectrometry, offer distinct advantages and disadvantages when it comes to pinpointing this crucial amino acid. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in selecting the most appropriate technique for your research needs.
At a Glance: Key Differences
| Feature | Edman Degradation | Mass Spectrometry |
| Principle | Sequential chemical cleavage of N-terminal amino acids. | Measurement of mass-to-charge ratio of ionized peptides. |
| Cysteine Detection | Indirect; requires chemical derivatization (alkylation) for detection. Undivatized cysteine yields no signal. | Direct detection of cysteine-containing peptides; derivatization is often used for quantification and identification of modifications. |
| Sample Requirement | Requires highly purified, single protein sample (typically >75-80% purity).[1] | Can analyze complex protein mixtures. |
| Sample Amount | 10-100 picomoles.[2] | Low picomole to femtomole range. |
| Throughput | Low; sequential nature limits the number of samples. | High; suitable for large-scale proteomic studies. |
| Sequence Coverage | Limited to N-terminal sequence (typically up to 30-50 residues).[2][3] | Can achieve full sequence coverage through peptide mapping. |
| Disulfide Bond Analysis | Indirect; requires partial reduction and differential alkylation followed by sequencing of resulting peptides. | Direct analysis of disulfide-linked peptides is possible, though complex. Specialized software is often required. |
| PTM Analysis | Limited; can detect some modifications that alter the PTH-amino acid derivative's chromatographic behavior but often fails with labile modifications. | Powerful for identifying a wide range of PTMs on cysteine and other residues. |
| Quantitative Accuracy | Can be quantitative, but the yield of PTH-cysteine derivatives can be variable.[4] | Highly quantitative, with various methods like label-free, SILAC, iTRAQ, and TMT offering high precision.[5][6][7] |
| Data Analysis | Relatively straightforward; comparison of HPLC chromatograms to standards. | Complex; requires sophisticated software for spectral interpretation and database searching. |
In-Depth Analysis
Edman Degradation for Cysteine Identification
Edman degradation provides a stepwise, chemical method for determining the amino acid sequence from the N-terminus of a protein or peptide.[2] For the identification of cysteine, a critical preparatory step is required.
The Challenge of Native Cysteine: Native cysteine residues, with their free thiol groups, do not yield a detectable phenylthiohydantoin (PTH) derivative during the standard Edman degradation process.[1] This necessitates a chemical modification step, typically alkylation, prior to sequencing.
Alkylation: A Necessary First Step: The most common approach is the reduction of any disulfide bonds followed by alkylation of the resulting free cysteine thiols. Reagents such as iodoacetamide or 4-vinylpyridine are frequently used.[1] 4-vinylpyridine is often preferred as it can lead to superior signals in the subsequent sequencing steps.[1] The resulting PTH-S-pyridylethylcysteine derivative can then be identified by its characteristic retention time in HPLC analysis.
Quantitative Considerations: While Edman degradation can be quantitative, the recovery of PTH-cysteine derivatives can be inconsistent. One study on the analysis of disulfide bonds in bovine insulin reported that the PTH derivatives of cystine (when two cysteines are in the same cycle) were recovered at approximately 20% of the level of other common PTH amino acids.[4] The efficiency of the Edman cleavage itself can also vary depending on the neighboring amino acids, with efficiencies of 91-97% reported for different residues.[8]
Disulfide Bond Analysis: Determining disulfide linkages with Edman degradation is a multi-step, indirect process. It typically involves:
-
Enzymatic digestion of the non-reduced protein to generate a mixture of peptides, some of which contain intact disulfide bonds.
-
Separation of these peptides by HPLC.
-
N-terminal sequencing of the disulfide-linked peptides. A "blank" cycle will be observed at the position of the first cysteine in the disulfide bond.
-
Reduction and alkylation of the collected peptide.
-
Re-sequencing of the now-separated and modified peptide chains to identify the positions of the cysteines involved in the original disulfide bond.
Mass Spectrometry for Cysteine Identification
Mass spectrometry has become the dominant technology in proteomics due to its high sensitivity, throughput, and ability to analyze complex samples.[9] It identifies peptides and proteins by measuring their mass-to-charge ratio.
Direct Detection and Derivatization Strategies: Unlike Edman degradation, mass spectrometry can directly detect cysteine-containing peptides. However, to prevent the reformation of disulfide bonds and to aid in quantification, cysteine residues are almost always reduced and alkylated.[10] Common alkylating agents include iodoacetamide (IAM) and N-ethylmaleimide (NEM).
Quantitative Proteomics of Cysteine: Mass spectrometry offers a plethora of sophisticated techniques for the quantitative analysis of cysteine residues and their modifications.
-
Label-based Quantification: Methods like iTRAQ (isobaric tags for relative and absolute quantitation) and TMT (tandem mass tags) use chemical labels to derivatize peptides from different samples.[5][11] Upon fragmentation in the mass spectrometer, reporter ions are generated, and the ratio of their intensities reflects the relative abundance of the peptide in each sample.[5] While powerful for multiplexing, iTRAQ can sometimes suffer from ratio distortion, underestimating large fold changes.[12][13] Isotope-Coded Affinity Tags (ICAT) are specific for cysteine residues and can simplify complex samples.[14]
-
Label-free Quantification: This approach compares the signal intensities of peptides or the number of spectral counts between different runs.[15] It is a cost-effective method suitable for large-scale studies, but requires highly reproducible chromatography and sophisticated data analysis to align signals across multiple experiments.
-
CysQuant: This is a newer method that uses light and heavy iodoacetamide isotopologues for the differential labeling of reduced and reversibly oxidized cysteines, allowing for the simultaneous quantification of the degree of cysteine oxidation and protein abundance.[6][16]
Disulfide Bond Mapping: Mass spectrometry provides a more direct approach to disulfide bond analysis than Edman degradation. The general workflow involves:
-
Digestion of the non-reduced protein with a protease.
-
Analysis of the resulting peptide mixture by LC-MS/MS.
-
Specialized software is then used to identify the spectra of disulfide-linked peptides, which have a characteristic mass and fragmentation pattern.
Analysis of Cysteine Post-Translational Modifications (PTMs): Mass spectrometry excels at identifying a wide array of PTMs on cysteine residues, such as S-nitrosylation, S-glutathionylation, and various oxidation states (sulfenic, sulfinic, and sulfonic acids).[17] The mass shift caused by the modification can be readily detected, and tandem mass spectrometry (MS/MS) can pinpoint the exact location of the modification on the peptide sequence.
Experimental Protocols
Edman Degradation: Cysteine Identification via Alkylation
-
Protein Preparation: The protein sample must be highly purified (>75-80%) and free of interfering substances like primary amines (e.g., Tris buffer) and detergents.
-
Reduction: Dissolve the protein in a buffer containing a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to cleave all disulfide bonds. Incubate at an appropriate temperature and time (e.g., 56°C for 1 hour).
-
Alkylation: Add an alkylating agent, such as iodoacetamide or 4-vinylpyridine, in excess. Incubate in the dark at room temperature to prevent the reformation of disulfide bonds.
-
Sample Cleanup: Remove excess reagents by dialysis, precipitation, or HPLC.
-
Edman Sequencing: The alkylated protein is then subjected to automated Edman degradation. The PTH-S-alkylcysteine derivative is identified in the corresponding cycle by its retention time on HPLC compared to a standard.
Mass Spectrometry: Quantitative Analysis of Cysteine Oxidation (CysQuant Workflow)
-
Protein Extraction: Lyse cells or tissues in a buffer containing a "light" alkylating agent (e.g., N-ethylmaleimide, NEM) to block all free, reduced cysteine thiols.
-
Reduction: Treat the protein extract with a reducing agent like DTT or TCEP to reduce all reversibly oxidized cysteines (e.g., those in disulfide bonds).
-
"Heavy" Alkylation: Alkylate the newly exposed thiol groups with a "heavy," isotopically labeled version of an alkylating agent (e.g., 13C-labeled iodoacetamide).
-
Protein Digestion: Digest the dual-labeled protein mixture into peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography coupled to a tandem mass spectrometer.
-
Data Analysis: Use specialized software to identify peptides containing the "light" and "heavy" alkylating agents. The ratio of the signal intensities of the heavy- and light-labeled versions of the same peptide provides a quantitative measure of the oxidation state of that specific cysteine residue.[16]
Visualizing the Workflows
Caption: Workflow for Cysteine Identification by Edman Degradation.
Caption: General Workflow for Cysteine Identification by Mass Spectrometry.
Conclusion: Choosing the Right Tool for the Job
The choice between Edman degradation and mass spectrometry for cysteine identification hinges on the specific research question and available resources.
Edman degradation remains a valuable tool for:
-
N-terminal sequence confirmation of highly purified proteins , where absolute sequence accuracy is paramount.
-
Analysis of short synthetic peptides.
-
Situations where a protein database is unavailable.
Mass spectrometry is the superior choice for:
-
High-throughput proteomic studies.
-
Analysis of complex protein mixtures.
-
Comprehensive sequence coverage.
-
Detailed characterization of cysteine post-translational modifications.
-
Precise quantitative analysis of cysteine oxidation states and disulfide bond mapping.
In many cases, the two techniques can be complementary. Mass spectrometry can provide a global overview of the proteome and identify proteins of interest, while Edman degradation can be used to provide unequivocal N-terminal sequence validation of a specific, purified protein. For the modern researcher focused on the multifaceted roles of cysteine in complex biological systems, mass spectrometry offers a more powerful and versatile toolkit.
References
- 1. N-terminal Edman sequencing [proteome-factory.com]
- 2. Edman degradation - Wikipedia [en.wikipedia.org]
- 3. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Application of iTRAQ Reagents to Relatively Quantify the Reversible Redox State of Cysteine Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 10. Mass Defect Labeling of Cysteine for Improving Peptide Assignment in Shotgun Proteomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iTRAQ in Proteomics: Principles, Differences, and Applications - Creative Proteomics [creative-proteomics.com]
- 12. A comparison of the accuracy of iTRAQ quantification by nLC-ESI MSMS and nLC-MALDI MSMS methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Label-Free Quantitative Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 16. CysQuant: Simultaneous quantification of cysteine oxidation and protein abundance using data dependent or independent acquisition mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Researcher's Guide: Validating Cysteine Sequencing Results from Edman Degradation
For researchers, scientists, and drug development professionals, accurately determining the sequence of cysteine-containing proteins is paramount for understanding protein structure, function, and for the development of therapeutics. While Edman degradation has long been a gold standard for N-terminal sequencing, its application to cysteine residues presents unique challenges. This guide provides a comprehensive comparison of Edman degradation and its primary alternative, mass spectrometry, for the validation of cysteine sequencing results, supported by experimental data and detailed protocols.
Performance Comparison: Edman Degradation vs. Mass Spectrometry
The choice between Edman degradation and mass spectrometry for cysteine sequencing depends on various factors, including the sample purity, the amount of sample available, and the specific research question. The following table summarizes the key performance characteristics of each technique.
| Feature | Edman Degradation | Mass Spectrometry (de novo sequencing) |
| Principle | Sequential chemical degradation of amino acids from the N-terminus. | Fragmentation of peptides and determination of amino acid sequence from fragment ion masses. |
| Cysteine Detection | Indirect; requires chemical modification (alkylation) of the sulfhydryl group prior to sequencing.[1] | Direct detection of modified or unmodified cysteine residues based on mass. |
| Accuracy | High accuracy for N-terminal sequencing of pure proteins.[2] | Accuracy is dependent on the quality of the mass spectra and the algorithm used for data interpretation. Can be highly accurate with high-resolution instruments.[3][4] |
| Sequencing Efficiency | Repetitive yield is typically around 95%, limiting the readable sequence length to approximately 30-50 residues.[5] | Can sequence longer peptides, and with protein fragmentation strategies, can achieve full protein sequence coverage. |
| Sample Requirement | Typically requires 10-100 picomoles of purified protein.[6] Modern instruments can work with 1-5 picomoles.[7] | Highly sensitive, with identification possible at the femtomole to attomole level.[8] |
| Throughput | Low throughput, analyzing one sample at a time. | High throughput, capable of analyzing complex mixtures of proteins simultaneously. |
| Strengths | Unambiguous N-terminal sequence determination, independent of sequence databases. | High sensitivity, high throughput, ability to identify post-translational modifications (including various cysteine modifications), and can sequence complex mixtures. |
| Limitations | Requires a free N-terminus, cannot sequence blocked proteins. Cysteine identification is indirect and requires an extra modification step. Lower sensitivity and throughput compared to mass spectrometry.[2] | De novo sequencing can be challenging and may produce ambiguous results for some sequences. Accuracy is dependent on data quality and software. |
Experimental Protocols
Accurate cysteine sequencing relies on meticulous sample preparation and execution of the chosen method. Below are detailed protocols for the critical steps in both Edman degradation and mass spectrometry.
Cysteine Modification for Edman Degradation: Alkylation with 4-Vinylpyridine
For successful identification of cysteine residues by Edman degradation, their sulfhydryl groups must be chemically modified. 4-vinylpyridine is a recommended reagent that provides a stable derivative with a clear signal.[1]
Materials:
-
Protein/peptide sample
-
8 M Urea in Tris buffer, pH 7.5
-
β-mercaptoethanol
-
4-vinylpyridine
-
Glacial acetic acid
-
Dialysis tubing (if applicable)
-
Lyophilizer
Procedure:
-
Dissolve the protein sample in 8 M urea, pH 7.5, with Tris buffer.
-
Add β-mercaptoethanol to a final concentration that is approximately a 100-molar excess over the total disulfide bonds in the sample.
-
Incubate the mixture under a nitrogen atmosphere for 16 hours at room temperature with stirring to ensure complete reduction of disulfide bonds.
-
Add 4-vinylpyridine in a 1:1 molar ratio with respect to the total sulfhydryl groups (cysteines plus the reducing agent).
-
Continue to stir the solution for 90-120 minutes at room temperature.
-
Stop the reaction by lowering the pH of the solution to 3 with glacial acetic acid.
-
Remove excess reagents and urea by dialysis against 0.01 N acetic acid.
-
Lyophilize the dialyzed sample to obtain the pyridylethylated protein ready for Edman sequencing.[9]
Sample Preparation for Mass Spectrometry: In-Solution Reduction, Alkylation, and Digestion
Proper sample preparation is crucial for obtaining high-quality mass spectra for de novo sequencing. This protocol describes the reduction and alkylation of cysteine residues followed by enzymatic digestion.
Materials:
-
Protein sample
-
Denaturing buffer (e.g., 8 M urea in 100 mM Tris, pH 8.5)
-
Reducing agent: 1 M TCEP (Tris(2-carboxyethyl)phosphine)
-
Alkylation reagent: 500 mM iodoacetamide (prepare fresh)
-
Enzyme for digestion (e.g., Trypsin)
-
Quenching solution (e.g., formic acid)
Procedure:
-
Dissolve the protein sample in the denaturing buffer.
-
Add the reducing agent (e.g., TCEP to a final concentration of 5 mM) and incubate at room temperature for 20 minutes to reduce disulfide bonds.
-
Add the alkylating agent (e.g., iodoacetamide to a final concentration of 10 mM).
-
Incubate the mixture in the dark at room temperature for 15 minutes to alkylate the free sulfhydryl groups.
-
Dilute the sample with a buffer compatible with the chosen protease (e.g., 100 mM Tris, pH 8.5, to reduce the urea concentration to below 2 M for trypsin).
-
Add the protease (e.g., trypsin) at an appropriate enzyme-to-protein ratio (e.g., 1:50) and incubate at 37°C for 4-16 hours.
-
Stop the digestion by adding an acid (e.g., formic acid to a final concentration of 0.1%) to lower the pH.
-
The resulting peptide mixture is now ready for analysis by mass spectrometry.[10]
Visualizing the Workflows
To better understand the experimental processes, the following diagrams illustrate the key steps in validating cysteine sequencing results using Edman degradation and mass spectrometry.
Edman Degradation Workflow for Cysteine Sequencing.
Mass Spectrometry Workflow for Cysteine Sequencing.
Conclusion
Both Edman degradation and mass spectrometry are powerful techniques for protein sequencing, each with its own set of advantages and limitations for the analysis of cysteine residues. Edman degradation provides highly accurate and unambiguous N-terminal sequence information for purified proteins, but requires a chemical modification step to identify cysteines. Mass spectrometry, on the other hand, offers superior sensitivity, high throughput, and the ability to analyze complex mixtures and identify various post-translational modifications of cysteine. The choice of method should be guided by the specific research goals, sample characteristics, and available instrumentation. In many cases, a combination of both techniques can provide the most comprehensive and reliable validation of cysteine sequencing results.
References
- 1. N-terminal Edman sequencing [proteome-factory.com]
- 2. Edman degradation - Wikipedia [en.wikipedia.org]
- 3. proteomics.ucsd.edu [proteomics.ucsd.edu]
- 4. Accurate de novo peptide sequencing using fully convolutional neural networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ehu.eus [ehu.eus]
- 6. How Much Protein Is Needed for Edman Sequencing? | MtoZ Biolabs [mtoz-biolabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Protein identification by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
Navigating the N-Terminus: A Guide to Sequencing Cysteine-Containing Proteins
For researchers, scientists, and drug development professionals, accurate N-terminal sequencing is paramount for protein characterization, ensuring batch-to-batch consistency of biotherapeutics, and elucidating protein function. However, the presence of cysteine residues often presents a significant hurdle for the traditional workhorse of protein sequencing, Phenylisothiocyanate (PITC) chemistry, also known as Edman degradation. This guide provides a comprehensive comparison of alternative methods for N-terminal sequencing of cysteine-containing proteins, supported by experimental data and detailed protocols to aid in selecting the most appropriate technique for your research needs.
The primary challenge with sequencing cysteine using the Edman degradation method is that the unmodified cysteine residue is unstable during the chemical cycles, leading to signal loss and an inability to identify this crucial amino acid.[1][2] To address this, direct modification of cysteine is required. However, a more powerful and versatile alternative lies in the suite of techniques offered by mass spectrometry.
Comparing the Alternatives: Edman Degradation vs. Mass Spectrometry
The two primary approaches for N-terminal sequencing are the classic Edman degradation and modern mass spectrometry-based methods. Each offers distinct advantages and disadvantages, particularly when dealing with cysteine residues.
| Feature | Edman Degradation with PITC | Mass Spectrometry (MS)-Based Methods |
| Principle | Sequential chemical cleavage of N-terminal amino acids.[1][3] | Analysis of mass-to-charge ratio of intact proteins or digested peptides.[1][3] |
| Cysteine Handling | Requires chemical derivatization (alkylation) prior to sequencing for detection.[1][2] | Can identify both native and modified cysteine residues without prior derivatization. |
| Sensitivity | Low picomole (pmol) range.[4] | Femtomole (fmol) to attomole (amol) range.[5] |
| Throughput | Low; one sample at a time in a sequential manner. | High; compatible with liquid chromatography for automated analysis of multiple samples. |
| N-terminal Blockage | Not applicable for proteins with a blocked N-terminus (e.g., acetylation).[6][7] | Can successfully sequence N-terminally blocked proteins.[6][8][9] |
| Sequence Length | Typically reliable for the first 30-60 amino acid residues.[7] | Can provide sequence information for the entire protein (with fragmentation). |
| Data Analysis | Direct identification of PTH-amino acids by chromatography. | Requires database searching or de novo sequencing algorithms to interpret spectra.[7] |
| Post-TranslationalModifications (PTMs) | Limited ability to identify PTMs. | Excellent for identifying a wide range of PTMs.[8] |
In-Depth Look at the Methodologies
Modified Edman Degradation: Alkylation of Cysteine
For researchers committed to Edman degradation, the essential prerequisite for sequencing cysteine-containing proteins is the chemical modification of the cysteine's sulfhydryl group. This is typically achieved through alkylation.
Experimental Protocol: Reductive Alkylation of Cysteine for Edman Degradation
This protocol is a general guideline and may require optimization based on the specific protein.
-
Reduction:
-
Dissolve the protein sample (10-100 pmol) in a buffer such as 0.1 M Tris-HCl, pH 8.5, containing 6 M Guanidine-HCl and 1 mM EDTA.
-
Add a reducing agent, for example, dithiothreitol (DTT), to a final concentration of 10 mM.
-
Incubate at 37°C for 1-2 hours to reduce all disulfide bonds.
-
-
Alkylation:
-
To the reduced protein solution, add an alkylating agent. Two common options are:
-
Iodoacetamide: Add a freshly prepared solution of iodoacetamide in the same buffer to a final concentration of 25 mM. Incubate in the dark at room temperature for 30 minutes.
-
4-Vinylpyridine: Add 4-vinylpyridine to a final concentration of 25 mM. Incubate in the dark at room temperature for 1-2 hours. 4-vinylpyridine often provides a superior signal in Edman sequencing.[1]
-
-
Quench the reaction by adding an excess of a thiol-containing reagent like DTT or 2-mercaptoethanol.
-
-
Sample Cleanup:
-
Remove excess reagents and buffer components by dialysis, precipitation (e.g., with acetone), or using a desalting column.
-
The purified, alkylated protein is then ready for standard PITC-based N-terminal sequencing.
-
Workflow for Modified Edman Degradation
Caption: Workflow for N-terminal sequencing of cysteine-containing proteins using modified Edman degradation.
Mass Spectrometry-Based Approaches
Mass spectrometry has emerged as the predominant and more powerful alternative to Edman degradation, offering higher sensitivity, tolerance for complex mixtures, and the ability to characterize modified residues, including cysteine, without derivatization.
There are two main strategies for N-terminal sequencing using mass spectrometry:
-
Top-Down Proteomics: In this approach, the intact protein is introduced into the mass spectrometer and fragmented. The resulting fragment ions are analyzed to deduce the N-terminal sequence. This method is excellent for identifying N-terminal modifications.
-
Bottom-Up Proteomics: The protein is first digested into smaller peptides using a protease (e.g., trypsin). The resulting peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The N-terminal peptide can be identified from the resulting data.
Experimental Protocol: N-Terminal Sequencing by Bottom-Up Mass Spectrometry
-
Sample Preparation and Digestion:
-
Take a purified protein sample (typically 1-10 µg).
-
Perform an in-solution or in-gel digestion. For in-solution digestion, denature the protein in a buffer containing urea or guanidine-HCl, reduce disulfide bonds with DTT, and alkylate cysteine residues with iodoacetamide (this step in MS is to prevent disulfide bond reformation and ensure consistent peptide identification, not for direct sequencing of cysteine).
-
Dilute the sample to reduce the denaturant concentration and add a protease such as trypsin. Incubate overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Inject the peptide digest onto a reverse-phase liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).
-
Peptides are separated by their hydrophobicity and sequentially eluted into the mass spectrometer.
-
The mass spectrometer is operated in a data-dependent acquisition mode, where it acquires a full scan mass spectrum followed by several tandem mass spectra (MS/MS) of the most intense peptide ions.
-
-
Data Analysis:
-
The acquired MS/MS spectra are searched against a protein database using a search engine (e.g., Mascot, Sequest, or MaxQuant).
-
The search algorithm matches the experimental MS/MS spectra to theoretical spectra generated from the database.
-
The N-terminal peptide is identified as the peptide that corresponds to the N-terminus of the protein of interest, and its sequence is confirmed by the MS/MS data.
-
Workflow for Mass Spectrometry-Based N-terminal Sequencing
Caption: General workflow for bottom-up mass spectrometry-based N-terminal sequencing.
Chemical Labeling Combined with Mass Spectrometry
To enhance the identification of N-terminal peptides in complex mixtures, chemical labeling strategies can be employed. One such method is N-terminal dimethyl labeling.
Principle of N-Terminal Dimethyl Labeling: This method utilizes formaldehyde and a reducing agent (e.g., sodium cyanoborohydride) to specifically label the primary amines at the N-terminus of proteins and the side chain of lysine residues. By using stable isotope-labeled formaldehyde (e.g., ¹³CD₂O), a mass tag is introduced, which facilitates the identification of N-terminal peptides during mass spectrometry analysis. This approach is highly sensitive and can be applied to low picomole amounts of protein.[10][11]
A Novel Alternative: Base-Induced N-Terminal Degradation
Recent research has explored alternatives to the acid-based cleavage step in Edman degradation. A base-induced N-terminal degradation method has been developed, offering a potential advantage for sequencing proteins with acid-sensitive post-translational modifications. While still an emerging technique, it presents a promising future direction for N-terminal sequencing.
Conclusion: Choosing the Right Path
For the N-terminal sequencing of cysteine-containing proteins, mass spectrometry is unequivocally the superior choice in most scenarios. Its high sensitivity, tolerance for N-terminal blockage, and ability to characterize modifications without prior derivatization make it the modern standard. For routine confirmation of an N-terminal sequence in a purified protein where a mass spectrometer is not available, modified Edman degradation remains a viable, albeit more laborious, option.
The selection of the optimal method will ultimately depend on the specific research question, sample purity and quantity, and the available instrumentation. By understanding the principles, advantages, and limitations of each technique, researchers can confidently navigate the challenges of sequencing the N-terminus of cysteine-containing proteins and peptides.
References
- 1. N-Terminal Sequencing: A Comparative Analysis of Edman Degradation and Mass Spectrometry Approaches | MtoZ Biolabs [mtoz-biolabs.com]
- 2. N-terminal Edman sequencing [proteome-factory.com]
- 3. N-Terminal Sequencing: Biological Roles and Techniques - Creative Proteomics [creative-proteomics.com]
- 4. UNIT 11.10 N-Terminal Sequence Analysis of Proteins and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Attomole level protein sequencing by Edman degradation coupled with accelerator mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 7. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques | MtoZ Biolabs [mtoz-biolabs.com]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. MS-Based Protein N-Terminal Sequence Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 10. N-Terminal Amino Acid Sequence Determination of Proteins by N-Terminal Dimethyl Labeling: Pitfalls and Advantages When Compared with Edman Degradation Sequence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to Cysteine Alkylation: A Quantitative Comparison of Common Methods
For researchers, scientists, and drug development professionals, the precise and efficient alkylation of cysteine residues is a critical step in various proteomic workflows. This guide provides an objective, data-driven comparison of common cysteine alkylation methods, offering insights into their performance, potential side effects, and optimal use cases.
The modification of cysteine's reactive thiol group is fundamental for preventing disulfide bond reformation, enabling accurate protein identification and quantification by mass spectrometry, and studying redox-sensitive signaling pathways. However, the choice of alkylating agent can significantly impact the quality and interpretation of experimental results. This guide delves into the quantitative aspects of popular alkylating agents, presenting a clear comparison to aid in the selection of the most appropriate method for your research needs.
Comparative Analysis of Cysteine Alkylating Agents
The following tables summarize the quantitative performance of five commonly used cysteine alkylating agents: Iodoacetamide (IAA), Chloroacetamide (CAA), N-ethylmaleimide (NEM), Acrylamide (AA), and 4-vinylpyridine (4-VP). The data is compiled from multiple studies to provide a comprehensive overview.
| Alkylating Agent | Molecular Weight (Da) | Mass Shift (Da) | Alkylation Efficiency (%) | Key Advantages | Key Disadvantages |
| Iodoacetamide (IAA) | 184.96 | +57.02 | ~95-99%[1][2] | High reactivity and efficiency.[1] | Prone to modifying other residues like methionine; light-sensitive.[2] |
| Chloroacetamide (CAA) | 93.51 | +57.02 | ~97% (at 40mM)[3] | Less reactive than IAA, leading to fewer side reactions.[4] | Can cause significant methionine oxidation.[4] |
| N-ethylmaleimide (NEM) | 125.13 | +125.05 | High | Rapid reaction kinetics. | High level of side reactions with lysine and N-termini.[1] |
| Acrylamide (AA) | 71.08 | +71.04 | High | Good alkylation efficiency with fewer side reactions than NEM.[1][2] | Can polymerize; potential for side reactions. |
| 4-vinylpyridine (4-VP) | 105.14 | +105.06 | Lower than IAA/AA | Can introduce a positive charge, aiding in ionization. | Relatively low reactivity.[1] |
Table 1: Overview of Cysteine Alkylating Agents
| Alkylating Agent | Methionine | Histidine | Lysine | N-terminus | Other |
| Iodoacetamide (IAA) | +++ | + | ++ | ++ | Asp, Glu, Tyr |
| Chloroacetamide (CAA) | ++++ | + | + | + | Asp, Glu, Tyr |
| N-ethylmaleimide (NEM) | + | +++ | +++ | +++ | - |
| Acrylamide (AA) | + | + | + | + | - |
| 4-vinylpyridine (4-VP) | + | + | + | + | - |
Table 2: Relative Extent of Common Side Reactions (+ indicates observed reactivity, with more '+' indicating higher reported incidence)
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the key alkylating agents.
Standard In-Solution Protein Reduction and Alkylation Workflow
This workflow is a common starting point for many proteomics experiments.
Caption: General experimental workflow for protein reduction and alkylation.
Protocol 1: Iodoacetamide (IAA) Alkylation
-
Reduction: Reduce the protein sample with 5 mM dithiothreitol (DTT) in a suitable buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0) at 56°C for 30 minutes.
-
Alkylation: Cool the sample to room temperature. Add freshly prepared IAA solution to a final concentration of 15 mM. Incubate in the dark at room temperature for 30 minutes.
-
Quenching (Optional): Add DTT to a final concentration of 10 mM to quench the excess IAA.
Protocol 2: Chloroacetamide (CAA) Alkylation
-
Reduction: Reduce the protein sample with 5 mM tris(2-carboxyethyl)phosphine (TCEP) in a suitable buffer at 37°C for 60 minutes.
-
Alkylation: Add freshly prepared CAA solution to a final concentration of 40 mM. Incubate in the dark at room temperature for 30 minutes.
Protocol 3: N-ethylmaleimide (NEM) Alkylation
-
Reduction: Reduce the protein sample with 5 mM DTT at 56°C for 30 minutes.
-
Alkylation: Cool the sample to room temperature. Add NEM solution to a final concentration of 15 mM. Incubate at room temperature for 15 minutes.
Cysteine Alkylation in Signaling Pathway Analysis
The study of redox-sensitive signaling pathways often relies on the differential alkylation of cysteine residues to capture their oxidation state.
The Keap1-Nrf2 Pathway: A Key Regulator of Oxidative Stress Response
The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. The activity of this pathway is regulated by the redox state of specific cysteine residues in the Keap1 protein. Electrophiles and reactive oxygen species (ROS) can modify these cysteines, leading to the stabilization and activation of the transcription factor Nrf2.[5] Alkylation strategies are employed to probe these modifications and understand the activation mechanism.[6][7]
Caption: Role of cysteine alkylation in the Keap1-Nrf2 signaling pathway.
EGFR Signaling and Redox Regulation
The Epidermal Growth Factor Receptor (EGFR) signaling pathway, crucial for cell growth and proliferation, is also modulated by redox signaling.[8][9] Reactive oxygen species can oxidize specific cysteine residues on EGFR and downstream signaling proteins, such as protein tyrosine phosphatases (PTPs), thereby regulating their activity.[8][9] Differential cysteine alkylation is a key tool to identify these redox-sensitive cysteines and unravel the intricate layers of EGFR signal transduction.[10]
Caption: Redox regulation of EGFR signaling through cysteine oxidation.
Conclusion
The choice of a cysteine alkylating agent is not a one-size-fits-all decision. For routine proteomics where high efficiency is paramount, iodoacetamide remains a popular choice, albeit with careful consideration of its potential for side reactions. When minimizing off-target modifications is critical, chloroacetamide or acrylamide may be more suitable alternatives, though researchers should be aware of the increased risk of methionine oxidation with chloroacetamide. For specialized applications such as studying redox signaling, the rapid kinetics of NEM can be advantageous, provided that its propensity for side reactions is controlled and accounted for. By understanding the quantitative differences and potential pitfalls of each method, researchers can make informed decisions to enhance the quality and reliability of their proteomic data.
References
- 1. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jpt.com [jpt.com]
- 4. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small Molecule Modulators of Keap1-Nrf2-ARE Pathway as Potential Preventive and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Activation of the Nrf2/ARE pathway via S-alkylation of cysteine 151 in the chemopreventive agent-sensor Keap1 protein by falcarindiol, a conjugated diacetylene compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Redox Regulation of EGFR Signaling Through Cysteine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spatial and temporal alterations in protein structure by EGF regulate cryptic cysteine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cysteine Analysis: Accuracy and Limitations of Edman Degradation
For researchers, scientists, and drug development professionals, the precise determination of a protein's N-terminal amino acid sequence is fundamental to understanding its function, confirming its identity, and ensuring the quality of biopharmaceuticals. While mass spectrometry has become a dominant technology in proteomics, Edman degradation remains a valuable, albeit classical, method for N-terminal sequencing. This guide provides an objective comparison of Edman degradation's performance, particularly in the challenging context of cysteine analysis, with alternative methods, supported by experimental data and detailed protocols.
The Challenge of Cysteine in Edman Degradation
The Edman degradation process involves a stepwise chemical cleavage of amino acids from the N-terminus of a protein or peptide.[1][2][3] However, the thiol group (-SH) of cysteine residues is susceptible to side reactions and degradation under the cyclic acidic and basic conditions of the procedure.[4] This inherent instability means that unmodified cysteine residues often cannot be detected, leading to a "dropout" or unidentifiable cycle in the sequencing run.[5][6] To overcome this, chemical modification of cysteine is a mandatory prerequisite for its accurate identification.
Accuracy and Derivatization Strategies
The accuracy of cysteine analysis via Edman degradation is critically dependent on the efficiency and specificity of the derivatization method used prior to sequencing. The most common strategy is the reduction of disulfide bonds followed by alkylation of the free thiol groups. This conversion to a stable derivative allows the modified cysteine to proceed through the Edman cycles and be identified as a unique phenylthiohydantoin (PTH) derivative.
Recent studies have focused on characterizing PTH-cysteine derivatives to serve as reliable bioanalytical standards for detection and quantification.[7][8][9] Two widely used alkylating agents are iodoacetamide and 4-vinylpyridine, which yield stable and readily identifiable derivatives.[6]
-
Iodoacetamide: Reacts with the thiol group to form S-carbamidomethyl-cysteine.
-
4-vinylpyridine: Reacts to form S-pyridylethyl-cysteine, which is known to give superior signals in Edman sequencing.[6]
The validation of these derivatives, following guidelines from the International Committee on Harmonization (ICH), has confirmed their suitability as reference standards, enabling unequivocal cysteine detection and even aiding in the complex analysis of disulfide bond connectivity.[7][8]
Limitations of Edman Degradation
Despite its accuracy for N-terminal sequencing of well-defined peptides, Edman degradation has several significant limitations.[10][11]
General Limitations:
-
N-Terminal Blockage: The method requires a free N-terminal amino group. If this group is chemically modified (e.g., by acetylation or pyroglutamate formation), the sequencing process cannot initiate.[5][10][12] This is a major drawback, as up to 50% of eukaryotic proteins are naturally N-terminally blocked.[11][12]
-
Limited Read Length: The efficiency of each cycle is not 100%. This cumulative inefficiency leads to a deteriorating signal-to-noise ratio, practically limiting reliable sequencing to the first 30-60 amino acids.[1][2][5]
-
Sample Purity: The technique requires a highly purified, single protein sample. Contaminating proteins can generate conflicting signals, making data interpretation difficult or impossible.[5][10][13]
-
Low Throughput and Time: Each cycle takes approximately one hour, making the process slow and unsuitable for analyzing multiple samples simultaneously.[11][12]
Specific Limitations for Cysteine Analysis:
-
Incomplete Derivatization: If the initial reduction and alkylation steps are not fully efficient, some cysteine residues will remain unmodified, leading to signal loss at that cycle.
-
Disulfide Bond Ambiguity: While recent advancements allow Edman degradation to help elucidate disulfide connectivity, it is not a direct method.[7][8][14] It often requires partial reduction strategies and careful analysis, a process where mass spectrometry is generally more powerful.[7] When two half-cystines involved in a disulfide bond are in different positions, the derivative can be poorly detected.[15]
Performance Comparison: Edman Degradation vs. Mass Spectrometry
Mass spectrometry (MS) is the primary alternative for protein sequencing. The two methods have distinct advantages and are often used in a complementary fashion.
| Feature | Edman Degradation | Mass Spectrometry (MS) |
| Principle | Sequential chemical cleavage from the N-terminus.[1][16] | Measures mass-to-charge ratio of ionized peptides.[12] |
| Accuracy | High confidence for the exact N-terminal sequence.[10][17] | High accuracy, but can struggle with isomeric residues (Leu/Ile) without further analysis. |
| Sample Purity | Requires a highly purified, single protein sample.[10][13] | Can analyze complex protein mixtures (bottom-up proteomics). |
| N-Terminal Blockage | Fails if the N-terminus is blocked.[2][5] | Can identify a wide range of N-terminal modifications. |
| Read Length | Typically limited to 30-60 residues from the N-terminus.[1][5] | Can achieve full sequence coverage by assembling overlapping internal peptides. |
| Throughput | Low; one sample at a time, with each cycle taking about an hour.[11] | High; suitable for large-scale proteomic analyses. |
| Cysteine Analysis | Requires chemical derivatization. Can be used to investigate disulfide bonds with special protocols.[6][7] | Can directly identify cysteine and various modifications, including disulfide bonds. |
| Database Dependency | No database required; performs de novo sequencing directly.[17][18] | Heavily reliant on sequence databases for identification, though de novo MS is possible but complex.[10][11] |
Experimental Protocols
Protocol 1: Cysteine Alkylation for Edman Sequencing
This protocol describes the reduction and alkylation of cysteine residues in a protein sample prior to N-terminal sequencing. This procedure is essential for the successful identification of cysteine.
Materials:
-
Protein sample (in solution or on a PVDF membrane)
-
2X Tris-glycine SDS sample buffer
-
Dithiothreitol (DTT), 20 mM solution
-
Iodoacetamide (or 4-vinylpyridine)
-
N-isopropyl iodoacetamide (NIPIA), 200 mM in methanol[19]
-
2-Mercaptoethanol (BME) or 1M DTT
-
SDS-PAGE equipment
-
PVDF membrane and blotting apparatus
Procedure (for samples in solution):
-
Sample Preparation: Take a 20 µL aliquot of the protein sample. If the volume is larger, it may need to be concentrated.[19]
-
Reduction: Add an equal volume (20 µL) of 20 mM DTT in 2X Tris-glycine SDS sample buffer. Incubate the mixture at 85°C for 5 minutes to reduce all disulfide bonds.[19]
-
Alkylation: Add 4 µL of 200 mM NIPIA (or an equivalent molar excess of another alkylating agent). Incubate at room temperature for 20 minutes in the dark to prevent degradation of the light-sensitive iodo-compounds.[19]
-
Quenching: Add 1-2 µL of BME or 5 µL of 1M DTT to quench the unreacted alkylating agent.[19]
-
Separation: Load the entire sample onto an SDS-PAGE gel to separate the alkylated protein from reaction byproducts.
-
Blotting: Transfer the separated protein from the gel to a PVDF membrane using an appropriate buffer system (e.g., CAPS buffer, pH 11).[19] Buffers containing primary amines like Tris and glycine should be avoided as they interfere with Edman chemistry.[6]
-
Staining and Excision: Stain the PVDF membrane with a compatible dye (e.g., Ponceau S or Coomassie Blue), excise the protein band of interest, and wash thoroughly with deionized water.
-
Sequencing: The excised PVDF band containing the alkylated protein is now ready for N-terminal sequencing via an automated Edman sequencer.
Visualizing the Workflow and Logic
To better illustrate the process and its dependencies, the following diagrams were generated using Graphviz.
Caption: Workflow for Edman degradation with mandatory cysteine modification.
Caption: Logical flowchart of prerequisites for successful Edman sequencing.
Conclusion
Edman degradation offers high accuracy for the definitive sequencing of the first 30-60 N-terminal amino acids of a purified protein, a task crucial for validating recombinant proteins and characterizing novel ones.[11][17] For cysteine analysis, its accuracy is entirely contingent on proper and complete chemical derivatization. While the method is robust, its significant limitations—N-terminal blockage, low throughput, and the requirement for pure samples—have led to its widespread replacement by mass spectrometry.
For modern drug development and comprehensive proteomics, mass spectrometry is undoubtedly the superior choice due to its high throughput, sensitivity, and ability to handle complex mixtures and post-translational modifications. However, Edman degradation remains a powerful, complementary tool for applications demanding unambiguous N-terminal sequence confirmation, where its direct, database-independent approach provides an unparalleled level of confidence.[10][18] The choice between these methods should therefore be guided by the specific research question, sample type, and desired level of analytical detail.
References
- 1. Edman degradation - Wikipedia [en.wikipedia.org]
- 2. Advantages and Disadvantages of Edman Degradation in Protein Sequencing | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Manual Edman Degradation of Proteins and Peptides | Springer Nature Experiments [experiments.springernature.com]
- 4. shimadzu.com [shimadzu.com]
- 5. creative-biolabs.com [creative-biolabs.com]
- 6. N-terminal Edman sequencing [proteome-factory.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Edman Degradation Reveals Unequivocal Analysis of the Disulfide Connectivity in Peptides and Proteins. | Semantic Scholar [semanticscholar.org]
- 10. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 11. rapidnovor.com [rapidnovor.com]
- 12. novor.cloud [novor.cloud]
- 13. 4 Effective Edman Degradation Tips to Improve Protein Analysis Accuracy | MtoZ Biolabs [mtoz-biolabs.com]
- 14. DiPTH‐Cystine and PTH‐Cysteine in Disulfide Bond Analysis Using Automated Edman Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Role and Limitations of Edman Degradation in Protein Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 18. N-Terminal Sequencing by Edman Degradation Service - Creative Proteomics [creative-proteomics.com]
- 19. cib.csic.es [cib.csic.es]
A Comparative Guide to Confirming Disulfide Linkages: Edman Degradation vs. Enzymatic Cleavage
For Researchers, Scientists, and Drug Development Professionals
The correct formation of disulfide bonds is a critical quality attribute for many protein-based therapeutics, directly impacting their structure, stability, and biological function. Verifying these linkages is a crucial step in protein characterization and drug development. This guide provides an objective comparison of two prominent methods for confirming disulfide linkages: the classical Edman degradation sequencing and the more contemporary enzymatic cleavage coupled with mass spectrometry. We will delve into the experimental protocols, present a quantitative comparison of their performance, and illustrate their respective workflows.
At a Glance: Edman Degradation vs. Enzymatic Cleavage
| Feature | Edman Degradation | Enzymatic Cleavage with Mass Spectrometry |
| Principle | Sequential N-terminal amino acid degradation and identification. | Proteolytic digestion of the protein followed by mass analysis of disulfide-linked peptides. |
| Primary Output | N-terminal sequence information; indirect disulfide linkage confirmation. | Direct identification of disulfide-linked peptide fragments and their connectivity. |
| Sensitivity | 1-10 picomoles[1][2] | Low picomole to femtomole[3] |
| Accuracy | High for N-terminal sequencing. Disulfide bond assignment can be ambiguous. | High, with mass accuracy providing strong confidence in assignments. |
| Speed | Slower, sequential process (approx. 30-60 minutes per residue). | Faster for high-throughput analysis of multiple disulfide bonds. |
| Sample Purity | Requires highly purified protein (>90%)[4]. | Can tolerate more complex mixtures. |
| Sample Amount | Typically requires 10-50 picomoles[4]. | Can be performed with sub-nanomole amounts (<0.5 nmol)[3]. |
| Limitations | N-terminal blockage prevents sequencing. Not suitable for complex mixtures or identifying internal sequences directly. Disulfide analysis is indirect and can be complex.[5] | Disulfide scrambling can occur during sample preparation. Data analysis can be complex for proteins with numerous disulfide bonds. |
Visualizing the Workflows
To better understand the practical application of each method, the following diagrams illustrate their experimental workflows.
Experimental Protocols
Edman Degradation for Disulfide Linkage Confirmation
This method provides N-terminal sequence data. Disulfide bonds are inferred by comparing the sequences of the intact protein and its reduced and alkylated chains, or by analyzing peptide fragments generated under non-reducing conditions.
1. Sample Preparation:
-
Purity: The protein sample must be highly purified (>90%) and free of salts and detergents.
-
Amount: Typically, 10-50 picomoles of protein are required.
-
Form: Samples can be in a volatile solvent or electro-blotted onto a PVDF membrane.
-
Fragmentation (for large proteins): To sequence internal regions or simplify analysis, the protein can be cleaved into smaller peptides using specific proteases (e.g., Trypsin, Chymotrypsin) or chemical reagents (e.g., cyanogen bromide) under non-reducing conditions. The resulting peptides are then purified by HPLC.
2. Automated Edman Degradation: The purified protein or peptide is loaded into an automated protein sequencer. The following steps are performed cyclically:
-
Coupling: The N-terminal amino acid is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.
-
Cleavage: The PTC-derivatized amino acid is selectively cleaved from the peptide chain using an anhydrous acid, typically trifluoroacetic acid (TFA), forming an anilinothiazolinone (ATZ)-amino acid.
-
Extraction: The ATZ-amino acid is extracted with an organic solvent.
-
Conversion: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with an aqueous acid.
3. Analysis:
-
Identification: The PTH-amino acid from each cycle is identified and quantified by reverse-phase HPLC by comparing its retention time to known standards.
-
Inference of Disulfide Bonds:
-
Strategy 1 (Intact vs. Reduced Chains): The N-terminal sequences of the individual chains of the protein (after reduction and alkylation of disulfide bonds) are determined. These are compared to the sequence obtained from the intact, non-reduced protein. Disappearance of a cysteine residue and appearance of a new N-terminus can indicate a disulfide linkage.
-
Strategy 2 (Peptide Mapping): The protein is digested under non-reducing conditions. Disulfide-linked peptides are isolated, and their N-terminal sequences are determined. A cycle yielding two PTH-amino acids (one being PTH-cysteine) indicates a disulfide bridge.
-
Enzymatic Cleavage and Mass Spectrometry for Disulfide Mapping
This is a more direct method that involves digesting the protein under non-reducing conditions and identifying the disulfide-linked peptides by mass spectrometry.
1. Sample Preparation (Non-Reducing Conditions):
-
Denaturation: The protein is denatured to unfold it and make it accessible to proteases. This is typically done using agents like 8 M urea or 6 M guanidine-HCl. To prevent disulfide scrambling, this step is often performed at an acidic pH.
-
Alkylation of Free Thiols (Optional but Recommended): To prevent the formation of non-native disulfide bonds during sample preparation, any free sulfhydryl groups are blocked (alkylated) using reagents such as N-ethylmaleimide (NEM) or iodoacetamide.
-
Enzymatic Digestion: The protein is digested with a specific protease (e.g., Trypsin, Lys-C, Pepsin, Glu-C). The choice of enzyme is crucial to generate peptides of a suitable size for MS analysis, ideally with cleavage sites between the cysteines involved in disulfide bonds. The digestion is carried out under non-reducing conditions, typically at a controlled pH (e.g., acidic pH for pepsin to minimize scrambling) and temperature.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): The complex mixture of digested peptides is separated by reverse-phase HPLC.
-
Mass Spectrometry (MS):
-
MS1 Scan: As peptides elute from the LC column, their mass-to-charge (m/z) ratio is measured. This allows for the identification of the precursor ions of the disulfide-linked peptides.
-
MS/MS (Tandem MS): The precursor ions of interest are isolated and fragmented. The fragmentation pattern provides sequence information for the constituent peptides of the disulfide-linked pair.
-
3. Data Analysis:
-
Database Searching: The MS/MS data is analyzed using specialized software that can identify disulfide-linked peptides. The software searches a protein sequence database for peptide pairs that match the precursor mass and whose fragment ions are consistent with the MS/MS spectra.
-
Disulfide Bond Mapping: The identified disulfide-linked peptides are mapped back to the protein sequence to determine the connectivity of the cysteine residues.
Concluding Remarks
Both Edman degradation and enzymatic cleavage with mass spectrometry are powerful techniques for the characterization of disulfide bonds in proteins.
Edman degradation , while less direct and more labor-intensive for disulfide analysis, provides highly accurate N-terminal sequence information, which can be invaluable for protein identification and characterization, especially in regulatory filings where orthogonal methods are often required.[6] Its utility in disulfide mapping lies in the analysis of purified, non-reduced peptide fragments or by comparing sequences of intact and reduced protein chains.
Enzymatic cleavage coupled with mass spectrometry has become the method of choice for direct and high-throughput disulfide bond mapping.[7] Its high sensitivity and ability to analyze more complex samples make it particularly well-suited for the detailed structural elucidation required in modern drug development. However, careful control of experimental conditions is necessary to prevent artifacts such as disulfide scrambling.
The choice between these two methods will depend on the specific research question, the purity and amount of the available sample, and the desired throughput. In many cases, a combination of both techniques can provide the most comprehensive and unambiguous characterization of a protein's disulfide linkage pattern.
References
- 1. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. Chemical C-terminal protein sequence analysis: improved sensitivity, length of degradation, proline passage, and combination with edman degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Picomole-level mapping of protein disulfides by mass spectrometry following partial reduction and alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cib.csic.es [cib.csic.es]
- 5. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 6. DiPTH‐Cystine and PTH‐Cysteine in Disulfide Bond Analysis Using Automated Edman Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Edman Degradation Reveals Unequivocal Analysis of the Disulfide Connectivity in Peptides and Proteins. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Validation of Synthetic PTH-Cysteine Standards for Accurate Protein Sequencing
For Researchers, Scientists, and Drug Development Professionals
Accurate identification of cysteine residues is a critical aspect of protein sequencing, directly impacting the characterization of protein structure and function. In Edman degradation, the primary method for N-terminal sequencing, cysteine presents a unique challenge due to the reactivity of its thiol group. This guide provides a comprehensive comparison of synthetic phenylthiohydantoin (PTH)-cysteine standards used for the validation of this crucial step. We will delve into the performance of key standards, detail experimental protocols for their validation, and compare Edman degradation with alternative methods for cysteine analysis.
Understanding Cysteine Derivatives in Edman Degradation
During the Edman degradation process, the N-terminal amino acid of a peptide is reacted with phenylisothiocyanate (PITC), cleaved, and converted into a PTH-amino acid derivative, which is then identified by chromatography. For cysteine, several PTH derivatives are relevant:
-
PTH-Cysteine: The direct product of a cysteine residue undergoing Edman degradation under reducing conditions.
-
diPTH-Cystine: Formed when a disulfide bond is present between two cysteine residues, and the sequencing is performed under non-reducing conditions.
-
PTH-(S-phenylthiocarbamyl)cysteine: A side-product that can form when the thiol group of a cysteine side chain reacts with PITC. Its presence indicates an unprotected cysteine and needs to be correctly identified to avoid sequence misinterpretation.[1]
-
S-alkylated PTH-Cysteine Derivatives (e.g., PTH-S-methyl cysteine, PTH-S-carbamidomethyl cysteine): To prevent side reactions, cysteine residues are often chemically modified by alkylation before sequencing. These stable derivatives are then used as standards for identification.
Performance Comparison of PTH-Cysteine Standards
The accurate identification of PTH-amino acids relies on comparing the retention time of the unknown peak from the sequencer with that of a known, validated standard. The following table summarizes key performance data for common PTH-cysteine standards.
| Standard | Molecular Weight ( g/mol ) | Typical HPLC Retention Time (min) | Key Considerations |
| PTH-Cysteine | 238.02 | 8.06 | Prone to oxidation; requires reducing conditions for stability. Elutes as a distinct peak, well-resolved from other PTH-amino acids.[2] |
| diPTH-Cystine | 474.03 | 8.47 | Used for the identification of disulfide bonds under non-reducing conditions. May co-elute or overlap with other PTH-amino acids like PTH-arginine, requiring careful chromatographic optimization.[2] |
| This compound | 373.5 | Varies | A side-product, not a primary standard. Its identification is crucial for accurate sequencing. |
| PTH-S-methyl cysteine | 252.35 | Varies | A stable derivative used for quantification of S-methylated cysteine. |
| PTH-S-carbamidomethyl cysteine | 295.34 | Varies | A stable derivative commonly used for quantifying cysteine after reduction and alkylation with iodoacetamide. |
Experimental Protocols
Synthesis and Purification of PTH-Cysteine and diPTH-Cystine Standards
Objective: To synthesize and purify PTH-cysteine and diPTH-cystine for use as standards in Edman degradation.
Synthesis of diPTH-Cystine:
-
Dissolve L-cystine in a 50% methanol/water mixture.
-
Add phenylisothiocyanate (PITC) to the solution to form the phenylthiocarbamoyl (PTC) derivative.
-
Perform cyclization to the anilinothiazolinone (ATZ) derivative and subsequent conversion to the PTH-derivative according to standard Edman chemistry protocols.
-
Purify the crude diPTH-cystine using reverse-phase HPLC. A C18 column with a gradient of acetonitrile in water (both containing 0.1% TFA) is suitable.
Synthesis of PTH-Cysteine:
-
Reduce the purified diPTH-cystine to PTH-cysteine using a reducing agent like 10 mM Tris(2-carboxyethyl)phosphine (TCEP) in a citrate buffer at pH 3.0 for 10 minutes.[2]
-
Purify the resulting PTH-cysteine using reverse-phase HPLC with a suitable gradient.[2]
-
Confirm the identity and purity of both standards using mass spectrometry.[2]
Validation Protocol for PTH-Amino Acid Standards (Based on ICH Guidelines)
Objective: To validate the synthesized PTH-cysteine standards to ensure they are fit for their intended purpose in quantitative amino acid analysis.
-
Specificity:
-
Inject individual PTH-amino acid standards to determine their retention times and ensure no co-elution with the cysteine standards of interest under the defined chromatographic conditions.
-
Analyze a blank sample (no PTH-amino acid) to ensure no interfering peaks are present at the retention times of the target standards.
-
-
Linearity:
-
Prepare a series of at least five concentrations of the PTH-cysteine standard.
-
Inject each concentration in triplicate and plot the peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), which should be close to 1.
-
-
Accuracy:
-
Prepare samples with known concentrations of the PTH-cysteine standard (e.g., low, medium, and high concentrations).
-
Analyze these samples and calculate the percent recovery of the standard. The recovery should be within a predefined acceptance range (e.g., 98-102%).
-
-
Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicates of the same sample concentration of the PTH-cysteine standard on the same day and with the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on different days, with different analysts, and/or with different equipment.
-
Calculate the relative standard deviation (RSD) for the results, which should be below a specified limit (e.g., <2%).
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine the lowest concentration of the PTH-cysteine standard that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy. This can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve.
-
-
Stability:
-
Assess the stability of the PTH-cysteine standard solutions under different storage conditions (e.g., room temperature, refrigerated, frozen) and over various time periods. Analyze the samples at set intervals and compare the results to the initial analysis.
-
Visualization of Experimental Workflows
Edman Degradation and Cysteine Derivative Formation
Caption: Workflow of Edman degradation showing the formation of PTH-cysteine derivatives.
Validation Workflow for PTH-Cysteine Standards
Caption: Key steps in the validation of synthetic PTH-cysteine standards.
Comparison with Alternative Methods for Cysteine Analysis
While Edman degradation provides direct sequence information, other methods can be employed for the analysis of cysteine residues, particularly for studying their post-translational modifications.
| Method | Principle | Sample Preparation | Throughput | Sensitivity | Advantages | Disadvantages |
| Edman Degradation | Sequential chemical degradation of N-terminal amino acids. | Protein must be purified; cysteines often require alkylation. | Low | Picomole | Provides direct sequence information; robust and well-established. | Limited to N-terminus; not suitable for complex mixtures; can be time-consuming. |
| Mass Spectrometry (MS)-based Redox Proteomics | Identification of cysteine-containing peptides and their modifications by mass-to-charge ratio. | Proteins are digested, and cysteine-containing peptides may be enriched. | High | Femtomole to attomole | Can identify and quantify various post-translational modifications of cysteine; suitable for complex mixtures. | Does not provide de novo sequence information; requires sophisticated instrumentation and data analysis. |
| Isotope-Coded Affinity Tags (ICAT) | Differential labeling of cysteine residues with light and heavy isotope tags for relative quantification by MS. | Involves labeling of protein extracts, digestion, and affinity purification of tagged peptides. | Medium to High | Picomole to femtomole | Allows for precise relative quantification of cysteine oxidation states between samples. | Can be expensive; may not capture all cysteine-containing peptides. |
| Difference Gel Electrophoresis (DIGE) for Redox Analysis | Pre-labeling of protein samples with different fluorescent dyes to visualize changes in cysteine oxidation states on 2D gels. | Labeling of protein extracts followed by 2D gel electrophoresis. | Low to Medium | Nanogram to picogram | Provides a visual representation of changes in protein cysteine oxidation. | Labor-intensive; may have issues with protein solubility and resolution on gels. |
| Electrochemical Methods | Direct detection of the electrochemical oxidation of the cysteine thiol group. | Minimal, can be applied to protein solutions. | High | Micromolar to nanomolar | Rapid and does not require derivatization. | Lower sensitivity compared to MS; may be affected by other electroactive species in the sample. |
Conclusion
The validation of synthetic PTH-cysteine standards is paramount for achieving accurate and reliable protein sequencing results using Edman degradation. A thorough validation process, following established guidelines, ensures the quality of the standards and, consequently, the integrity of the sequencing data. While Edman degradation remains a cornerstone for N-terminal sequencing, researchers should also consider complementary techniques like mass spectrometry-based proteomics for a more comprehensive analysis of cysteine residues and their diverse modifications, especially in complex biological systems. The choice of method will ultimately depend on the specific research question, the nature of the sample, and the available instrumentation.
References
Safety Operating Guide
Navigating the Safe Disposal of PTH-(S-phenylthiocarbamyl)cysteine and Associated Edman Degradation Waste
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. PTH-(S-phenylthiocarbamyl)cysteine is a derivative formed during the Edman degradation process, a method for sequencing amino acids in a peptide. Consequently, its disposal must be considered within the context of the entire chemical mixture generated by this procedure. This guide provides essential safety and logistical information for the proper handling and disposal of this waste stream.
The waste generated from Edman degradation is a complex mixture containing not only the PTH-amino acid derivatives like this compound but also unreacted reagents and solvents. Key components of this hazardous waste stream include phenylisothiocyanate (PITC) and acetonitrile. Phenylisothiocyanate is toxic if swallowed and causes severe skin burns and eye damage[1][2]. Acetonitrile is a flammable and toxic solvent[3][4]. Due to the hazardous nature of these components, the entire waste mixture must be treated as hazardous waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical safety goggles, gloves, and a lab coat. All handling of waste materials should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of hazardous vapors.
Step-by-Step Disposal Protocol
-
Waste Collection:
-
All liquid waste from the Edman degradation process, including this compound, unreacted phenylisothiocyanate, and acetonitrile, should be collected in a designated, leak-proof, and chemically compatible waste container.
-
The container must be clearly labeled as "Hazardous Waste" and should specify the primary constituents (e.g., "Edman Degradation Waste containing Phenylisothiocyanate and Acetonitrile").
-
Do not mix this waste with other waste streams to prevent potentially dangerous chemical reactions.
-
-
Waste Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and cool secondary containment area away from sources of ignition.
-
Ensure that the storage area is compliant with all local and institutional regulations for hazardous waste storage.
-
-
Professional Disposal:
-
The disposal of this hazardous waste must be handled by a licensed professional waste disposal service. Do not attempt to dispose of this waste down the drain or in regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste container. Follow all institutional procedures for waste manifest and pickup scheduling.
-
Quantitative Data Summary
Due to the nature of laboratory-scale protein sequencing, the volume of waste containing this compound is typically small. The critical factor is not the quantity of the specific PTH derivative but the hazardous nature of the overall waste mixture.
| Waste Component | Hazard Classification | Primary Disposal Consideration |
| This compound | Assumed Hazardous (byproduct in a hazardous mixture) | Collect with entire waste stream |
| Phenylisothiocyanate (PITC) | Toxic, Corrosive | Segregate as hazardous chemical waste |
| Acetonitrile | Flammable Liquid, Toxic | Segregate as flammable hazardous waste |
| Trifluoroacetic Acid (TFA) (if used) | Corrosive | Neutralize if permitted, or collect as hazardous waste |
| Other Organic Solvents | Varies (typically Flammable and/or Toxic) | Collect as hazardous solvent waste |
Experimental Workflow for Waste Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of waste generated during Edman degradation.
Caption: Workflow for the safe disposal of Edman degradation waste.
References
Essential Safety and Operational Guidance for Handling PTH-(S-phenylthiocarbamyl)cysteine
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This document provides essential safety and logistical information for the handling of PTH-(S-phenylthiocarbamyl)cysteine, a derivative formed during Edman degradation of cysteine-containing peptides. The following procedural guidance is designed to build trust and provide value beyond the product itself, ensuring safe operational and disposal plans.
I. Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound and the reagents involved in its formation, such as phenylisothiocyanate (PITC) and trifluoroacetic acid (TFA), a comprehensive approach to safety is crucial. This involves a combination of engineering controls and personal protective equipment to minimize exposure.
Engineering Controls:
-
Fume Hood: All handling of volatile and hazardous reagents, including PITC and TFA, as well as the Edman degradation process itself, must be conducted in a certified chemical fume hood to prevent inhalation of vapors.
-
Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch) are required to protect against splashes of hazardous chemicals.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected before use and disposed of properly after handling the material. Proper glove removal technique is essential to avoid skin contact.
-
Body Protection: A full laboratory coat or a chemical-resistant suit is necessary to protect against skin exposure.
-
Respiratory Protection: In situations where engineering controls may not be sufficient, a respirator appropriate for organic vapors and acid gases should be used.
II. Hazard Identification and Safety Data Summary
| Substance/Compound Class | CAS Number | Key Hazards | Occupational Exposure Limits (OELs) |
| Phenylisothiocyanate (PITC) | 103-72-0 | Toxic if swallowed, in contact with skin, or if inhaled; Causes severe skin burns and eye damage; Lachrymator. | Not established. Handle with extreme caution in a fume hood. |
| Trifluoroacetic Acid (TFA) | 76-05-1 | Causes severe skin burns and eye damage; Harmful if inhaled. | OSHA PEL: TWA 1 ppm (2.5 mg/m³) |
| PTH Amino Acid Derivatives | N/A | May be harmful if swallowed or inhaled; May cause skin, eye, and respiratory irritation. To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[1][2] | Not established. Handle with care. |
| This compound | 4094-50-2 | As a PTH derivative, it should be handled with the same precautions. The toxicological properties have not been fully investigated. | Not established. Handle with care. |
III. Experimental Protocol: Formation and Handling of this compound during Edman Degradation
The formation of this compound is a result of the reaction of the cysteine side chain with the Edman reagent, PITC, during protein sequencing.[3] The following is a generalized workflow for this process, emphasizing safety at each step.
Step 1: Sample Preparation (Pre-sequencing)
-
Protein/Peptide Immobilization: The protein or peptide sample is typically immobilized on a solid support, such as a PVDF membrane.[4][5] This minimizes sample loss and contains the reaction.
-
Reduction and Alkylation (Optional but Recommended): To prevent the formation of this compound and obtain a clearer sequencing result for cysteine residues, the protein is often reduced and alkylated prior to sequencing. However, if the goal is to study this specific derivative, this step is omitted.
Step 2: Edman Degradation Cycle The automated Edman degradation process consists of a series of chemical reactions within a protein sequencer.[6][7]
-
Coupling: The N-terminal amino acid of the immobilized peptide reacts with PITC under alkaline conditions to form a phenylthiocarbamyl (PTC) peptide.[6] If the N-terminal residue is an unprotected cysteine, its side chain can also react with PITC.
-
Cleavage: The PTC-peptide is treated with an anhydrous acid, typically TFA, to cleave the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative.[6]
-
Conversion: The ATZ-amino acid is then converted to the more stable phenylthiohydantoin (PTH) derivative, in this case, this compound, using an aqueous acid.[6]
Step 3: Analysis
-
Extraction: The resulting PTH-amino acid derivative is extracted with a solvent.
-
Identification: The extracted this compound is then identified, typically by high-performance liquid chromatography (HPLC).[3]
IV. Operational and Disposal Plans
A clear plan for the handling and disposal of this compound and associated waste is essential for laboratory safety.
Handling and Storage:
-
Always handle this compound and its precursors in a well-ventilated fume hood.
-
Store the compound in a tightly sealed container in a cool, dry, and dark place.
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
Spill Management:
-
In case of a spill, evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE, including a respirator if necessary.
-
For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
For larger spills, follow institutional emergency procedures.
Waste Disposal:
-
All waste containing this compound, PITC, TFA, and other reagents must be considered hazardous waste.
-
Collect all liquid and solid waste in appropriately labeled, sealed containers.
-
Dispose of the hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
-
Contaminated labware and PPE should also be disposed of as hazardous waste.
V. Workflow and Logical Relationship Diagrams
The following diagrams illustrate the key workflows and relationships in handling this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Formation of this compound.
References
- 1. peptide.com [peptide.com]
- 2. polypeptide.com [polypeptide.com]
- 3. This compound | 4094-50-2 | Benchchem [benchchem.com]
- 4. N-terminal Edman sequencing [proteome-factory.com]
- 5. cib.csic.es [cib.csic.es]
- 6. Welcome To Biosynthesis - N-terminal Sequence Analysis [biosyn.com]
- 7. archive.nptel.ac.in [archive.nptel.ac.in]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
